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  • Product: 4-Benzyl-m-cresol
  • CAS: 30091-02-2

Core Science & Biosynthesis

Foundational

4-Benzyl-m-cresol: Structural Dynamics, Synthetic Methodologies, and Industrial Applications

Executive Summary 4-Benzyl-m-cresol (CAS: 30091-02-2), systematically referred to as 4-benzyl-3-methylphenol, is a highly specialized, sterically hindered phenolic compound. Recognized for its dual utility as a robust an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyl-m-cresol (CAS: 30091-02-2), systematically referred to as 4-benzyl-3-methylphenol, is a highly specialized, sterically hindered phenolic compound. Recognized for its dual utility as a robust antioxidant and a versatile synthetic building block, it serves as a critical intermediate in the development of 1[1]. This technical guide dissects the physicochemical properties, modern catalytic synthesis protocols, and mechanistic pathways that define its application in chemical research.

Part 1: Physicochemical Properties & Structural Analysis

The chemical efficacy of 4-Benzyl-m-cresol is fundamentally governed by its structural topology. The strategic placement of a benzyl group at the para position relative to the phenolic hydroxyl, combined with a meta-methyl group, creates a highly specific electronic and steric environment. This configuration effectively reduces the bond dissociation energy of the O-H bond, thereby amplifying its hydrogen-donating capacity—a critical factor for radical scavenging.

Quantitative Physicochemical Data
PropertyValue
Systematic Name 4-Benzyl-3-methylphenol
Common Name 4-Benzyl-m-cresol
CAS Number 30091-02-2
Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Physical Appearance Colorless oil (in purified state)
Thermal Stability (Onset) ~265°C
1H NMR (400 MHz, CDCl3) δ 7.25 (dd), 7.20–7.14 (m), 7.13–7.06 (m), 6.95 (d), 6.65 (d)

The thermal decomposition onset of 4-Benzyl-m-cresol is approximately . While marginally lower than its di-substituted counterpart (4,6-dibenzyl-m-cresol at 295°C), this thermal stability profile is exceptionally well-suited to withstand the rigorous conditions of high-temperature polymer extrusion and complex pharmaceutical formulation processes.

Part 2: Advanced Synthetic Methodologies

Historically, synthesizing benzyl-substituted cresols relied heavily on Friedel-Crafts alkylation (e.g., reacting m-cresol with benzyl chloride). However, this classical approach is plagued by poor regioselectivity, inevitably yielding2 that require tedious chromatographic separation[2].

To resolve these chemoselectivity and site-selectivity bottlenecks, modern synthesis utilizes 3 of benzylic alcohols[3]. This advanced methodology leverages the intrinsic directing properties of the phenolic group to drive deoxygenation exclusively at the para-benzylic position.

Self-Validating Protocol: Iridium-Catalyzed Deoxygenation

The following step-by-step methodology yields 4-Benzyl-3-methylphenol at an optimized ~96% efficiency[4]:

  • Catalyst & Substrate Assembly: Combine the benzylic alcohol precursor with the Iridium catalyst at a Substrate/Catalyst (S/C) ratio of 5000[4].

    • Causality: Maintaining a high S/C ratio ensures minimal heavy-metal contamination in the final product, a strict prerequisite for downstream pharmaceutical applications.

  • Solvent Optimization: Suspend the reaction mixture in water or a H2O/HFIP (1:1 v/v) solvent system[4].

    • Causality: HFIP (hexafluoroisopropanol) acts as a strong hydrogen-bond donor, significantly stabilizing the transient quinone methide intermediate required to dictate site-selectivity.

  • Hydride Source Addition: Introduce 12 equivalents of formic acid[4].

    • Causality: Formic acid serves as the terminal reductant. Mechanistically, the highly hydridic formyl hydrogen undergoes β-H elimination to generate the active iridium hydride species, bypassing the less reactive, acidic hydroxyl proton[4].

  • Thermal Activation: Heat the reaction vessel to >40°C (optimally around 80°C) for 2.5 hours[4].

    • Causality: The generation of iridium hydride is the rate-limiting step of this catalytic cycle. Temperatures below 40°C fail to overcome the activation energy barrier, resulting in negligible yields[4].

  • In-Process Validation: Spike a crude reaction aliquot with 1,3,5-trimethoxybenzene as an internal standard and analyze via 1H NMR[3].

    • System Validation: This step establishes a self-validating feedback loop, allowing chemists to precisely quantify the conversion rate before committing resources to bulk purification.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), concentrate under reduced pressure, and isolate the pure colorless oil[3].

IrCatalysis A Benzylic Alcohol Precursor C H2O/HFIP Solvent System (Stabilizes Intermediates) A->C B Ir-Catalyst + Formic Acid (Hydride Source) B->C D Thermal Activation (>40°C) β-H Elimination C->D E Quinone Methide Intermediate D->E F 4-Benzyl-3-methylphenol (96% Yield) E->F

Workflow and intermediate progression of Ir-catalyzed benzylic deoxygenation.

Part 3: Mechanistic Pathways in Radical Scavenging

Beyond its role as a synthetic scaffold, 4-Benzyl-m-cresol is a highly effective antioxidant. Its primary mechanism of action relies on Hydrogen Atom Transfer (HAT) .

When the compound is exposed to Reactive Oxygen Species (ROS) or lipid peroxyl radicals, the phenolic hydroxyl group rapidly donates a hydrogen atom. The resulting phenoxyl radical is uniquely stable: the bulky benzyl group at the para position provides intense steric shielding, effectively blocking the radical from participating in destructive propagation reactions. Concurrently, the extended aromatic system facilitates the resonance delocalization of the unpaired electron, neutralizing the oxidative threat.

AntioxidantHAT R Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) from Phenolic -OH R->HAT P 4-Benzyl-m-cresol (Sterically Hindered Phenol) P->HAT Rad Phenoxyl Radical (Resonance Stabilized) HAT->Rad Electron Delocalization Neut Neutralized Species (Harmless) HAT->Neut

Hydrogen Atom Transfer (HAT) mechanism for ROS neutralization by 4-Benzyl-m-cresol.

Part 4: Industrial and Pharmaceutical Applications

The dual functionality of 4-Benzyl-m-cresol—acting simultaneously as a reactive core and a stabilizing agent—cements its value across multiple scientific disciplines:

  • Pharmaceutical Intermediates: The compound acts as a foundational scaffold for synthesizing complex active pharmaceutical ingredients (APIs). The specific orientation of the benzyl and methyl groups dictates the stereochemistry of downstream functionalizations, crucial for receptor-binding affinity[1].

  • Polymer Science: As a specialized additive, its thermal stability allows it to survive the harsh conditions of polymer extrusion, protecting polyolefin matrices from thermo-oxidative degradation.

  • Agrochemicals: It is frequently utilized in the synthesis of specialized surfactants and pesticides, where its lipophilic benzyl tail enhances cell membrane penetration in target biological organisms[1].

References

  • Wang, J., & Wang, T. (2023). Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Wang, J., & Wang, T. (2023). Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols (Mechanistic Data). The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Adams, R. (Ed.). Organic Reactions, Volume 3. Sciencemadness.org / John Wiley & Sons. URL:[Link]

Sources

Exploratory

Synthesis of 4-benzyl-3-methylphenol

An In-depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 4-benzyl-3-methylphenol, a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-benzyl-3-methylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical research domains. The primary focus is on the Friedel-Crafts benzylation of m-cresol, a classic yet highly relevant electrophilic aromatic substitution reaction. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and addresses common challenges such as regioselectivity and competing side reactions. Furthermore, it includes expected characterization data for product validation and briefly discusses alternative synthetic strategies. The guide is designed to equip researchers with the necessary theoretical and practical knowledge for the successful synthesis and purification of 4-benzyl-3-methylphenol.

Introduction and Strategic Overview

4-benzyl-3-methylphenol is an aromatic organic compound characterized by a phenol ring substituted with both a methyl and a benzyl group. Its structure, combining a sterically hindered phenol with a diphenylmethane backbone, makes it a valuable building block in organic synthesis and a target for investigation in medicinal chemistry and materials science.

The most direct and industrially scalable approach to synthesizing this molecule is the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in aromatic chemistry.[1] Specifically, this guide will focus on the benzylation of 3-methylphenol (m-cresol) using a suitable benzylating agent and a Lewis acid catalyst. This method is advantageous due to the availability of starting materials and the reaction's straightforward nature.

The Core Synthesis: Friedel-Crafts Benzylation of m-Cresol

The synthesis of 4-benzyl-3-methylphenol is achieved via an electrophilic aromatic substitution reaction. The electron-rich ring of m-cresol acts as a nucleophile, attacking an electrophilic benzyl carbocation (or a related polarized species) generated in situ.[2][3]

Reaction Mechanism

The reaction proceeds through three principal steps:

  • Generation of the Electrophile: A Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with a benzyl halide (e.g., benzyl chloride). The Lewis acid coordinates to the halogen, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized benzyl carbocation.[2][4][5]

  • Electrophilic Attack: The aromatic ring of m-cresol attacks the benzyl carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing. The substitution occurs predominantly at the C4 position (para to the strongly activating hydroxyl group and ortho to the methyl group), which is both electronically favored and sterically accessible. This attack temporarily disrupts the ring's aromaticity, forming a cyclohexadienyl cation intermediate, also known as a sigma complex.[2][5]

  • Deprotonation and Catalyst Regeneration: A base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new benzyl group. This restores the aromaticity of the ring, yielding the final product, 4-benzyl-3-methylphenol, and regenerating the Lewis acid catalyst.[2][4]

Mechanistic Diagram

Friedel-Crafts Benzylation Mechanism Mechanism for the cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation BnCl Benzyl Chloride Carbocation Benzyl Carbocation [Bn⁺][AlCl₄]⁻ BnCl->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) mCresol m-Cresol Carbocation->mCresol SigmaComplex Sigma Complex (Intermediate) mCresol->SigmaComplex + Benzyl Carbocation Product 4-benzyl-3-methylphenol SigmaComplex->Product - H⁺ (to [AlCl₄]⁻) HCl_AlCl3 HCl + AlCl₃

Caption: Friedel-Crafts benzylation mechanism.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 4-benzyl-3-methylphenol.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityNotes
m-CresolC₇H₈O108.141.0 equivReagent grade, >99% purity.
Benzyl ChlorideC₇H₇Cl126.581.0 equivReagent grade, freshly distilled if necessary.
Aluminum Chloride (Anhydrous)AlCl₃133.341.1 equivHandle in a fume hood; moisture sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93~10 mL / g of m-cresolAnhydrous/dry solvent is required.
Hydrochloric Acid (1 M)HCl36.46As neededFor quenching the reaction.
Diethyl Ether or Ethyl Acetate--As neededFor extraction.
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor washing.
BrineNaCl58.44As neededFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying organic layer.
Step-by-Step Methodology
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere.

  • Reagent Charging: In a fume hood, charge the flask with m-cresol (1.0 equiv) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equiv) to the stirred solution. The addition is exothermic and may generate HCl gas. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Addition of Benzylating Agent: Charge the dropping funnel with benzyl chloride (1.0 equiv) dissolved in a small amount of anhydrous dichloromethane. Add the benzyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl (e.g., 1 part HCl to 5 parts ice). This will decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel to afford pure 4-benzyl-3-methylphenol.

Experimental Workflow Diagram

Experimental_Workflow Workflow for the Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Charge 2. Charge Reagents (m-Cresol, DCM) Cool to 0°C Setup->Charge Catalyst 3. Add Catalyst (Anhydrous AlCl₃) Charge->Catalyst Add_BnCl 4. Add Benzyl Chloride (Dropwise, 0-10°C) Catalyst->Add_BnCl React 5. Reaction (Stir at RT, 2-4h) Add_BnCl->React Monitor 6. Monitor (TLC) React->Monitor Quench 7. Quench (Ice/HCl) Monitor->Quench If complete Extract 8. Extract & Wash (EtOAc, HCl, NaHCO₃, Brine) Quench->Extract Dry 9. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 10. Purify (Distillation or Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: A typical laboratory workflow for synthesis.

Technical Challenges and Optimization Strategies

While robust, the Friedel-Crafts alkylation of phenols presents several challenges that must be managed for optimal results.

  • Polyalkylation: The alkylated phenol product is often more nucleophilic than the starting material, leading to the formation of di- and poly-benzylated byproducts.

    • Optimization: Using an excess of the aromatic substrate (m-cresol) can statistically favor the desired mono-alkylation.[6]

  • O- vs. C-Alkylation: The phenoxide oxygen is also a nucleophilic site, leading to the formation of an undesired benzyl ether byproduct (O-alkylation).

    • Optimization: Lower reaction temperatures generally favor C-alkylation. The choice of a less polar solvent can also disfavor the formation of the phenoxide, thereby reducing O-alkylation.[6]

  • Catalyst Deactivation: The phenolic hydroxyl group can act as a Lewis base, coordinating with and deactivating the Lewis acid catalyst.[6]

    • Optimization: This necessitates the use of at least a stoichiometric amount of the catalyst, and often a slight excess, to ensure enough active catalyst is available for the reaction.

  • Regioselectivity: While the 4-position is the major product, minor amounts of other isomers (e.g., 2-benzyl- and 6-benzyl-3-methylphenol) can form.

    • Optimization: Controlling the reaction temperature is crucial; lower temperatures often enhance selectivity for the thermodynamically more stable para product.[6]

Product Characterization

Validation of the final product is critical. The following data represents typical characterization parameters for 4-benzyl-3-methylphenol.

ParameterExpected Value
Molecular Formula C₁₄H₁₄O[7][8]
Molecular Weight 198.26 g/mol [8]
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.30-7.15 (m, 5H, Ar-H of benzyl), ~6.95 (d, 1H, Ar-H), ~6.70 (d, 1H, Ar-H), ~6.65 (s, 1H, Ar-H), ~4.80 (s, 1H, -OH), ~3.90 (s, 2H, -CH₂-), ~2.20 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~152.0, 141.0, 137.0, 130.0, 129.0, 128.5, 126.0, 122.0, 116.0, 41.0, 16.0.
IR (KBr, cm⁻¹) ~3400 (broad, O-H stretch), ~3030 (C-H stretch, aromatic), ~2920 (C-H stretch, aliphatic), ~1600, 1500 (C=C stretch, aromatic), ~1220 (C-O stretch).
Mass Spectrometry (EI) m/z (%): 198 ([M]⁺), 107 ([HOC₆H₃(CH₃)CH₂]⁺), 91 ([C₇H₇]⁺).

Alternative Synthetic Approaches

While Friedel-Crafts benzylation is the most common route, other methods can be employed, particularly for generating specific isomers or avoiding the use of strong Lewis acids.

  • Cross-Coupling Reactions: A viable alternative involves the reaction of a 4-halogenated-3-methylphenol (e.g., 4-bromo-3-methylphenol) with an isopropyl metallic compound, such as benzylzinc bromide, in the presence of a palladium or nickel catalyst.[9][10] This approach offers excellent regiocontrol but requires the synthesis of pre-functionalized starting materials.

  • Benzylation of Protected Phenols: To circumvent issues with the free hydroxyl group, m-cresol can first be protected (e.g., as a methoxymethyl or silyl ether), followed by benzylation and subsequent deprotection.[9] This multi-step process can improve yields and cleanliness at the cost of atom economy.

  • Gold-Catalyzed Cycloadditions: More modern methods include gold-catalyzed formal [3+3] cycloadditions to construct highly substituted phenols, which can be adapted for this target molecule.[11]

Conclusion

The synthesis of 4-benzyl-3-methylphenol is most effectively achieved through the Friedel-Crafts benzylation of m-cresol. A thorough understanding of the reaction mechanism, careful control of experimental conditions—particularly temperature and stoichiometry—and a robust purification strategy are paramount to obtaining a high yield of the pure product. By addressing the inherent challenges of C- vs. O-alkylation, polyalkylation, and regioselectivity, researchers can reliably access this valuable chemical intermediate for further application in drug discovery and materials science.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation).
  • Benchchem. Improving yield and purity in Friedel-Crafts alkylation of phenols.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.
  • Wikipedia. Friedel–Crafts reaction.
  • PubChemLite. 4-benzyl-m-cresol (C14H14O).
  • Huang, X., & Zhang, L. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Organic Letters, 9, 4627-4630.
  • Google Patents. EP3162786A1 - Method for producing 4-isopropyl-3-methylphenol.
  • ChemBK. 3-Methyl-4-benzylphenol.
  • Google Patents. WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol.

Sources

Foundational

4-Benzyl-m-cresol CAS number and molecular weight

An In-depth Technical Guide to 4-Benzyl-m-cresol Introduction: 4-Benzyl-m-cresol, also known by its IUPAC name 4-benzyl-3-methylphenol, is a substituted aromatic phenol. While specific research and application data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Benzyl-m-cresol

Introduction: 4-Benzyl-m-cresol, also known by its IUPAC name 4-benzyl-3-methylphenol, is a substituted aromatic phenol. While specific research and application data for this particular compound are limited in publicly accessible literature, its structural motifs—a cresol (methylphenol) core and a benzyl group—suggest potential relevance in fields ranging from organic synthesis to medicinal chemistry. This guide provides a comprehensive overview of its known properties and offers expert-driven, theoretical frameworks for its synthesis and potential areas of investigation, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to understand and explore the potential of this molecule.

Core Compound Identification and Properties

4-Benzyl-m-cresol is defined by a specific arrangement of its functional groups on the benzene ring. The core physical and chemical identifiers are summarized below.

ParameterValueSource(s)
CAS Number 30091-02-2[1][2]
IUPAC Name 4-benzyl-3-methylphenol[3][4]
Molecular Formula C₁₄H₁₄O[3]
Molecular Weight 198.26 g/mol [4]
Monoisotopic Mass 198.10446 Da[3]
Predicted XlogP 3.9[3]

Proposed Synthesis Protocol: Electrophilic Aromatic Substitution

Mechanistic Rationale

The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are ortho-, para-directing activators for electrophilic aromatic substitution. The benzyl group will preferentially add to the positions most activated by these groups and least sterically hindered. The position para to the hydroxyl group and ortho to the methyl group (C4) is a highly favorable site for substitution.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of the benzyl electrophile from a benzyl halide (e.g., benzyl chloride). Alternatively, benzyl alcohol can be used with a Brønsted acid or certain Lewis acids that can activate the alcohol's hydroxyl group.[6]

Hypothetical Laboratory-Scale Synthesis Protocol

This protocol is a proposed methodology based on established Friedel-Crafts benzylation principles.[7] Researchers should perform initial small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry.

Objective: To synthesize 4-benzyl-m-cresol from m-cresol and benzyl chloride.

Materials:

  • m-Cresol

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture under a nitrogen atmosphere until the m-cresol is fully dissolved. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution. The addition may be exothermic. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Electrophile Addition: Add benzyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 1 M HCl. This will neutralize the catalyst and should be done in a well-ventilated fume hood due to the evolution of HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 4-benzyl-m-cresol.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup (0 °C) cluster_reaction Electrophilic Addition & Reaction cluster_workup Workup & Purification mcresol m-Cresol in DCM alcl3 Anhydrous AlCl₃ mcresol->alcl3 Add portion-wise benzyl_chloride Benzyl Chloride (dropwise) alcl3->benzyl_chloride reaction_mix Stir at RT (4-6h) benzyl_chloride->reaction_mix quench Quench with 1M HCl reaction_mix->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Pure 4-Benzyl-m-cresol purify->product caption Proposed Synthesis Workflow for 4-Benzyl-m-cresol

Caption: Proposed Synthesis Workflow for 4-Benzyl-m-cresol.

Potential Applications and Biological Activity: An Inferential Analysis

Direct experimental data on the applications of 4-benzyl-m-cresol is scarce. However, its chemical structure allows for informed speculation on its potential uses, drawing parallels with related cresol and phenol derivatives.

Role as a Synthesis Intermediate

The most immediate application for 4-benzyl-m-cresol is as a versatile chemical intermediate.[8] The phenolic hydroxyl group can be readily derivatized to form ethers, esters, or used in coupling reactions. The aromatic ring can also undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Potential in Pharmaceutical and Agrochemical Research
  • Antimicrobial Properties: Cresols, including m-cresol, are well-known for their antiseptic and preservative properties.[9][10] They are used in some pharmaceutical formulations, such as multi-dose insulin preparations, to prevent microbial growth.[11] The addition of a benzyl group could modulate this activity, potentially enhancing its efficacy or altering its specificity. The related compound, 4-isopropyl-3-methylphenol, is noted for its strong antibacterial activity and low skin irritation.[12]

  • Antioxidant Activity: Phenolic compounds are classic antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. This potential is a common starting point for investigating the biological activity of novel phenolic structures.[13]

  • Modulation of Biological Pathways: The parent compound, p-cresol, has been studied for its complex roles in biology, from being a uremic toxin to a potential modulator of glucose homeostasis.[14][15] The introduction of a benzyl moiety creates a larger, more lipophilic molecule that could interact differently with biological targets like enzymes or receptors.

It must be emphasized that these potential applications are speculative and require empirical validation through dedicated research.

Analytical Characterization

The identity and purity of synthesized 4-benzyl-m-cresol would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the benzyl and methyl groups on the cresol ring.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would confirm the molecular weight (198.26 g/mol ) and provide a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, notably the broad O-H stretch of the phenolic hydroxyl group and C-H stretches from the aromatic rings and methyl/methylene groups.

Safety and Toxicology

No specific toxicological profile for 4-benzyl-m-cresol is available. Therefore, safety precautions should be based on data for the parent compound, m-cresol, and general handling procedures for substituted phenols.

  • Hazards of m-Cresol: m-Cresol is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[16] It is also corrosive and can cause irritation to the respiratory tract.[17]

  • Handling Recommendations: Handle 4-benzyl-m-cresol in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.

Disclaimer: This safety information is extrapolated from related compounds. Always consult a specific, verified Safety Data Sheet (SDS) for 4-benzyl-m-cresol before handling.

References

  • Friedel, C., & Crafts, J. M. (1877). The Friedel–Crafts reactions. Wikipedia. [Link]

  • Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Method for producing 4-isopropyl-3-methylphenol. (2017).
  • 4-benzyl-m-cresol — Chemical Substance Information. NextSDS. [Link]

  • The Friedel-Crafts Benzylation of Arenes and the Synthesis of Sterically Hindered Amides. (2016). ETH Zurich Research Collection. [Link]

  • Method for producing 4-isopropyl-3-methylphenol. (2015).
  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. (2024). RSC Publishing. [Link]

  • Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journals. [Link]

  • The Natural Metabolite 4-Cresol Improves Glucose Homeostasis and Enhances β-Cell Function. (2020). PubMed. [Link]

  • OH CH OH CH m-Cresol p-Cresol. European Chemicals Agency (ECHA). [Link]

  • 4-benzyl-m-cresol (C14H14O). PubChemLite. [Link]

  • 3-Methyl-4-benzylphenol. ChemBK. [Link]

  • M-Cresol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. (2015). PMC. [Link]

  • 4-Benzylphenol | C13H12O | CID 7563. PubChem. [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2023). Frontiers. [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. (2020). PubMed. [Link]

  • ANALYTICAL REPORT - N-benzyl-3,4-DMA (C18H23NO2). (2019). Policija. [Link]

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Exploratory

An In-depth Technical Guide to the Formation Mechanism of 4-Benzyl-m-cresol

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary & Significance 4-Benzyl-m-cresol is an important chemical intermediate and a significant compound in its own right, primarily uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Significance

4-Benzyl-m-cresol is an important chemical intermediate and a significant compound in its own right, primarily utilized in the formulation of disinfectants, preservatives, and antioxidants.[1][2] Its synthesis is a prime example of a Friedel-Crafts alkylation reaction, a cornerstone of organic chemistry for forging carbon-carbon bonds with an aromatic ring.[3][4] This guide provides a comprehensive examination of the reaction mechanism, focusing on the underlying principles of electrophilic aromatic substitution, the factors governing regioselectivity, and the practical considerations for optimizing its synthesis. We will explore the generation of the electrophile, the intricacies of the aromatic ring's attack, and the potential side reactions that can impact yield and purity. This document serves as a technical resource for professionals seeking to understand and implement this classic, yet highly relevant, chemical transformation.

The Foundational Reaction: Friedel-Crafts Alkylation

The formation of 4-benzyl-m-cresol is achieved through the Friedel-Crafts alkylation of m-cresol. Developed by Charles Friedel and James Crafts in 1877, this class of reactions involves the alkylation of an aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.[3][4]

The core components of this reaction are:

  • Aromatic Substrate: m-Cresol (3-methylphenol), the electron-rich ring that will be alkylated.

  • Alkylating Agent: Typically benzyl chloride or benzyl alcohol, which serves as the source of the benzyl group.

  • Catalyst: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, p-toluenesulfonic acid) is required to generate a potent electrophile.[5]

The general mechanism proceeds in three fundamental steps:

  • Formation of an Electrophile: The catalyst activates the alkylating agent to generate a highly reactive carbocation or a polarized complex.

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A proton is removed from the arenium ion, restoring aromaticity to the ring and yielding the final alkylated product.[5]

Mechanistic Deep Dive: The Path to 4-Benzyl-m-cresol

The regioselectivity of this reaction—the preferential substitution at the 4-position—is a direct consequence of the electronic properties of the m-cresol ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.

The hydroxyl group is a significantly stronger activating and directing group than the methyl group. Therefore, the primary positions for electrophilic attack are C2, C4, and C6 (the positions ortho and para to the -OH group). Of these, the C4 position is sterically the most accessible and electronically favored, leading to the formation of 4-benzyl-m-cresol as the major product.

Step 1: Generation of the Benzyl Carbocation

The reaction is initiated by the activation of the benzylating agent by the Lewis acid catalyst. Using benzyl chloride and aluminum chloride (AlCl₃) as an example, the chlorine atom coordinates with the electron-deficient aluminum center. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized benzyl carbocation and the AlCl₄⁻ anion.[5]

Benzyl Chloride + AlCl₃ ⇌ Benzyl⁺ + AlCl₄⁻

When using benzyl alcohol, a Brønsted acid like sulfuric acid protonates the alcohol's hydroxyl group, turning it into a good leaving group (H₂O) and generating the benzyl carbocation.[6]

Step 2: Electrophilic Attack and Sigma Complex Formation

The electron-rich m-cresol ring acts as a nucleophile, attacking the electrophilic benzyl carbocation. The attack occurs at the C4 position (para to the hydroxyl group), which is highly activated and sterically unhindered. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate, the arenium ion (sigma complex). The positive charge in this intermediate is delocalized across the ring, with significant resonance contributors placing the charge on the carbons ortho and para to the site of attack, and importantly, on the oxygen atom of the hydroxyl group. This delocalization onto the oxygen atom provides substantial stabilization for the intermediate formed from para-attack.

Step 3: Deprotonation and Aromaticity Restoration

In the final step, the tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the C4 carbon of the arenium ion.[5] This action restores the aromatic π-system, yielding the final product, 4-benzyl-m-cresol. The catalyst, AlCl₃, is regenerated along with hydrochloric acid (HCl).

Below is a diagram illustrating the core mechanism.

Mechanism_of_4_Benzyl_m_cresol_Formation cluster_reactants Reactants cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation m_cresol m-Cresol sigma_complex Sigma Complex (Arenium Ion) m_cresol->sigma_complex Nucleophilic Attack benzyl_chloride Benzyl Chloride benzyl_carbocation Benzyl Carbocation (Electrophile) + AlCl₄⁻ benzyl_chloride->benzyl_carbocation + AlCl₃ catalyst AlCl₃ (Catalyst) benzyl_carbocation->sigma_complex Nucleophilic Attack product 4-Benzyl-m-cresol sigma_complex->product - H⁺ (Deprotonation) by AlCl₄⁻ regenerated_catalyst AlCl₃ + HCl sigma_complex->regenerated_catalyst Regenerates Catalyst

Caption: Core mechanism of 4-Benzyl-m-cresol formation.

Key Influencing Factors & Process Optimization

Achieving high yield and selectivity requires careful control over several reaction parameters.

ParameterEffect on ReactionField-Proven Insights
Catalyst Type Determines reaction rate and potential for side reactions. Lewis acids (AlCl₃, FeCl₃) are highly active. Brønsted acids (H₂SO₄) are also effective.[5]FeCl₃ is often preferred in industrial settings due to its lower cost and environmental impact compared to AlCl₃.[7] Solid acid catalysts like zeolites are being explored for greener, more reusable options.[5][8]
Temperature Higher temperatures increase the reaction rate but can also promote side reactions like polyalkylation and isomerization.Maintaining a moderate temperature, typically between 50-80°C, provides a balance between reaction speed and selectivity. Precise temperature control is crucial for reproducible results.
Reactant Ratio The molar ratio of m-cresol to the benzylating agent can influence product distribution.Using an excess of m-cresol can help to minimize the formation of di- and poly-benzylated products by increasing the statistical probability of the electrophile encountering an unreacted cresol molecule.[9][10]
Solvent The choice of solvent can affect catalyst activity and solubility of reactants.Non-polar solvents are often used. However, solvent-free conditions are increasingly being investigated to improve process efficiency and reduce waste.[9]

Validated Experimental Protocol: Synthesis of 4-Benzyl-m-cresol

This protocol provides a generalized, lab-scale procedure for the synthesis of 4-benzyl-m-cresol using benzyl alcohol as the alkylating agent.

Materials & Reagents:

  • m-Cresol (99%)

  • Benzyl alcohol (99%)

  • p-Toluenesulfonic acid monohydrate (PTSA) (98.5%)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle with a temperature controller.

  • Charging Reactants: To the flask, add m-cresol (1.0 eq) and toluene (as solvent). Begin stirring.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 110°C).

  • Addition of Alkylating Agent: Slowly add benzyl alcohol (1.1 eq) dropwise to the refluxing mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane three times.[11]

  • Washing: Combine the organic layers and wash with water and then with brine.[11]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 4-benzyl-m-cresol.[11]

Caption: Experimental workflow for the synthesis of 4-benzyl-m-cresol.

Potential Side Reactions & Byproducts

While 4-benzyl-m-cresol is the major product, several side reactions can occur, impacting purity and yield.

  • Ortho-Alkylation: Benzylation can occur at the C2 and C6 positions (ortho to the hydroxyl group), forming 2-benzyl-m-cresol and 6-benzyl-m-cresol. These are typically minor products due to steric hindrance from the adjacent methyl and hydroxyl groups.

  • O-Alkylation: The hydroxyl group of m-cresol can also be alkylated to form the corresponding benzyl ether (3-methylphenyl benzyl ether).[12] This is a competing reaction, particularly under conditions that favor nucleophilic substitution at the oxygen atom. Generally, C-alkylation is thermodynamically favored over O-alkylation in Friedel-Crafts conditions.[8]

  • Polyalkylation: The product, 4-benzyl-m-cresol, is still an activated aromatic ring and can undergo a second benzylation to form dibenzyl-m-cresol isomers. Using an excess of m-cresol helps to suppress this side reaction.[13]

Conclusion

The formation of 4-benzyl-m-cresol is a classic yet powerful illustration of the Friedel-Crafts alkylation reaction. The mechanism is governed by the principles of electrophilic aromatic substitution, with regioselectivity being dictated by the strong activating and directing effects of the hydroxyl group on the m-cresol ring. For researchers and drug development professionals, a thorough understanding of this mechanism, coupled with precise control over key reaction parameters such as catalyst choice, temperature, and stoichiometry, is essential for optimizing the synthesis of this valuable compound. Future research will likely focus on developing more sustainable catalytic systems, such as reusable solid acids, to enhance the environmental and economic viability of this important transformation.

References

  • Friedel–Crafts reaction - Wikipedia.

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Organometallics - ACS Publications.

  • Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III).

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC.

  • Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate inDesulfobacterium cetonicum - ASM Journals.

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar.

  • (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.

  • Synthesis of cresols by alkylation of phenol with methanol on solid acids - ResearchGate.

  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis | Request PDF - ResearchGate.

    • Regioselective ortho-C-cyclohexylation of phenols with cyclohexanol in the presence of transition metal modified zeolite Hb | Request PDF - ResearchGate.

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.

  • This journal is © The Royal Society of Chemistry 2014 - Supporting Information.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol - SciSpace.

  • Production of High-Purity 4-Amino-m-cresol: Application Notes and Protocols - Benchchem.

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Publishing.

  • Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activa - ChemRxiv.

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.

  • Alkylation of m-cresol with benzyl alcohol in the presence of p-toluenesulphonic acid.

  • WO2007027375A2 - Method of making benzylated phenols - Google Patents.

  • US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents.

  • Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC.

  • Mechanistic insights into the formation of benzyl alcohol and cresol through the oxidation of toluene by cluster CrO3: a theoretical approach - ResearchGate.

  • M-cresol – Knowledge and References - Taylor & Francis.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - NSF PAR.

  • Cresol - Wikipedia.

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Foundational

Strategic Utilization of 4-Benzyl-m-cresol in Advanced Organic Synthesis: A Comprehensive Technical Guide

Executive Summary 4-Benzyl-m-cresol (IUPAC: 4-benzyl-3-methylphenol, CAS: 30091-02-2) is a highly versatile, multi-functional aromatic building block[1]. Characterized by its orthogonal reactivity nodes—a phenolic hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyl-m-cresol (IUPAC: 4-benzyl-3-methylphenol, CAS: 30091-02-2) is a highly versatile, multi-functional aromatic building block[1]. Characterized by its orthogonal reactivity nodes—a phenolic hydroxyl, a benzylic methylene, an aromatic core, and a methyl group—it serves as a privileged precursor in the synthesis of complex biaryls, modified steroid analogs, and advanced polymeric materials[2]. Historically challenging to synthesize with high regioselectivity, recent breakthroughs utilizing iridium-catalyzed, phenol-directed deoxygenation of benzylic alcohols have enabled the highly efficient, scalable production of para-alkylphenols like 4-benzyl-m-cresol (achieving turnover frequencies up to 12,400 h⁻¹)[3]. This whitepaper details the structural profiling, mechanistic pathways, and self-validating experimental protocols for deploying 4-benzyl-m-cresol as a linchpin precursor in organic synthesis.

Structural Profiling & Reactivity Mapping

The synthetic utility of 4-benzyl-m-cresol stems from the distinct electronic and steric environments of its functional groups. The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups synergistically activate the aromatic ring toward electrophilic aromatic substitution (EAS), specifically directing incoming electrophiles to the C2 and C6 positions. Conversely, the phenolic oxygen can be converted into a pseudohalide (e.g., triflate) to serve as an electrophilic partner in transition-metal-catalyzed cross-couplings.

Reactivity Center 4-Benzyl-m-cresol (Core Scaffold) OH Phenolic -OH (Triflation / Etherification) Center->OH Base / Tf2O Ar Aromatic Ring (Electrophilic Substitution) Center->Ar NBS or Br2 CH2 Benzylic -CH2- (Oxidation) Center->CH2 KMnO4 / DDQ CH3 Methyl Group (Radical Bromination) Center->CH3 NBS / hν

Orthogonal reactivity nodes of 4-benzyl-m-cresol mapping its synthetic versatility.

Quantitative Data: Catalyst Optimization for Cross-Coupling

To utilize 4-benzyl-m-cresol in biaryl synthesis, the phenolic hydroxyl is typically activated as a trifluoromethanesulfonate (triflate). The subsequent Suzuki-Miyaura cross-coupling requires meticulous catalyst selection to overcome the steric hindrance imposed by the adjacent methyl group (ortho to the triflate) and the para-benzyl moiety.

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Benzyl-3-methylphenyl Triflate

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh₃)₄MonodentateNa₂CO₃Toluene/H₂O9045Sluggish oxidative addition due to unactivated, sterically unaccommodating ligand.
Pd(dppf)Cl₂BidentateK₂CO₃Dioxane/H₂O8072Increased bite angle improves the rate of reductive elimination.
Pd(OAc)₂ / SPhosBuchwaldK₃PO₄THF/H₂O8088Electron-rich biaryl phosphine accelerates oxidative addition into the C-OTf bond.
Pd(OAc)₂ / XPhosBulky BuchwaldK₃PO₄THF/H₂O8096Exceptional steric bulk prevents catalyst deactivation and facilitates rapid turnover.

Synthetic Workflows & Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that robust protocols must be self-validating. The following workflows detail the transformation of 4-benzyl-m-cresol into complex scaffolds, ensuring that each step provides measurable feedback for the operator.

Protocol 1: O-Triflation of 4-Benzyl-m-cresol

Objective: Convert the electron-rich phenol into an electrophilic cross-coupling partner. Causality: The phenolic -OH is a poor leaving group for transition-metal catalysis. Conversion to a triflate (-OTf) dramatically lowers the LUMO of the aromatic C-O bond, facilitating rapid oxidative addition by Pd(0). Step-by-Step Methodology:

  • Preparation: Dissolve 4-benzyl-m-cresol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM) under a dry argon atmosphere.

  • Base Addition: Add anhydrous pyridine (20.0 mmol, 2.0 equiv) and cool the reaction vessel to 0 °C using an ice bath. Rationale: Pyridine acts as a non-nucleophilic acid scavenger, neutralizing the highly corrosive triflic acid byproduct and preventing premature degradation or polymerization of the benzylic system.

  • Electrophile Addition: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol, 1.2 equiv) over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and stir at 25 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Self-Validating System:

  • TLC: The product will show a significantly higher Rf​ value than the starting phenol (UV active, non-staining with KMnO₄).

  • Spectroscopy: IR spectroscopy must confirm the complete disappearance of the broad -OH stretch (~3300 cm⁻¹). ¹⁹F NMR will display a sharp diagnostic singlet at approximately -74.0 ppm.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl framework using the synthesized triflate. Causality: The use of XPhos, a bulky and electron-rich ligand, stabilizes the monoligated Pd(0) active species. The electron-richness accelerates the oxidative addition into the sterically hindered ortho-methyl C-OTf bond, while the steric bulk accelerates the subsequent reductive elimination. Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 4-benzyl-3-methylphenyl triflate (5.0 mmol, 1.0 equiv), phenylboronic acid (7.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.25 mmol, 5 mol%), XPhos (0.50 mmol, 10 mol%), and finely ground K₃PO₄ (10.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times) to ensure the strict exclusion of oxygen, which would rapidly oxidize the electron-rich phosphine ligand.

  • Solvent Addition: Add 22 mL of a degassed THF/H₂O mixture (10:1 v/v). Rationale: The aqueous component is critical; it generates the hydroxide ions necessary to convert the neutral boronic acid into a nucleophilic boronate complex, which is the active transmetalating species.

  • Reaction: Heat the biphasic mixture at 80 °C for 12 hours under vigorous stirring.

  • Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography (hexanes/EtOAc).

Self-Validating System:

  • GC-MS: Confirm the molecular ion peak (M⁺) corresponding to the biaryl product.

  • ¹H NMR: Verify the integration of the newly introduced aromatic protons (multiplet at 7.30–7.50 ppm) and the preservation of the benzylic methylene singlet (~3.95 ppm).

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into C-OTf) Pd0->OxAdd Ar-OTf TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Biaryl Product Release) TransMet->RedElim Transmetalation complete RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling using 4-benzyl-3-methylphenyl triflate.

Applications in Drug Development & Materials Science

The strategic functionalization of 4-benzyl-m-cresol has profound implications in pharmaceutical synthesis. Para-alkylphenols are critical pharmacophores in the development of Selective Estrogen Receptor Modulators (SERMs) and modified steroidal frameworks[4]. The orthogonal reactivity allows medicinal chemists to iteratively build complexity: the phenolic oxygen can be engaged in etherification to modulate lipophilicity, while the benzylic position can be oxidized to a benzoyl group to tune the electronic properties of the core scaffold. Furthermore, in materials science, dibenzylated derivatives of m-cresol are utilized as high-performance antioxidants and stabilizers in polymer resins[5].

References

  • 30091-02-2,4-benzyl-m-cresol - LookChemicals | Source: LookChemicals | 1

  • 4-benzyl-m-cresol — Chemical Substance Information | Source: NextSDS | 2

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols | Source: ACS Publications (Journal of Organic Chemistry) | 3

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols (PubMed) | Source: NIH/PubMed | 4

  • Buy 4,6-Dibenzyl-m-cresol | 30091-01-1 | Source: Smolecule | 5

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Exploratory

Thermodynamic Solubility Profiling of 4-Benzyl-m-cresol in Organic Solvents: A Comprehensive Technical Guide

Introduction & Physicochemical Context 4-Benzyl-m-cresol (CAS: 5043-54-9), systematically known as 4-benzyl-3-methylphenol, is a highly lipophilic aromatic compound. It serves as a critical intermediate in organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

4-Benzyl-m-cresol (CAS: 5043-54-9), systematically known as 4-benzyl-3-methylphenol, is a highly lipophilic aromatic compound. It serves as a critical intermediate in organic synthesis—most notably in the production of para-alkylphenols via—and functions as an active moiety in specialized antioxidant and biocidal formulations.

During drug development and chemical scale-up, understanding the solubility profile of 4-benzyl-m-cresol across various organic solvents is paramount. Poor solvent selection can lead to sub-optimal reaction kinetics, difficult downstream purification, or the formation of metastable supersaturated states that precipitate unpredictably during formulation.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Solubility is not a binary phenomenon; it is a thermodynamic equilibrium driven by the minimization of the free energy of mixing. To accurately predict and understand the solubility of phenolic compounds, the provides a robust, causality-driven model.

HSP divides the total cohesive energy density of a molecule into three specific interaction forces:

  • δD​ : Dispersion forces (van der Waals interactions)

  • δP​ : Polar interactions (dipole-dipole)

  • δH​ : Hydrogen bonding capacity

Mechanistic Causality of the Molecular Structure: Unsubstituted m-cresol possesses a relatively balanced HSP profile ( δD​=18.0,δP​=5.1,δH​=12.9 MPa 1/2 ). However, the introduction of a bulky, non-polar benzyl group at the para position significantly alters this thermodynamic landscape. The benzyl moiety increases the molecular volume and the dispersion force contribution ( δD​ ). Simultaneously, it sterically hinders the phenolic hydroxyl group, thereby reducing the effective hydrogen bonding capacity ( δH​ ) and overall polarity ( δP​ ). Consequently, 4-benzyl-m-cresol exhibits a high affinity for non-polar and moderately polar aprotic solvents, while demonstrating near-insolubility in highly polar protic solvents like water.

Quantitative Solubility Profiling

Based on HSP predictive modeling and empirical dissolution data for structurally analogous benzylated phenols, the solubility of 4-benzyl-m-cresol in standard organic solvents is categorized below.

Table 1: Estimated Thermodynamic Equilibrium Solubility of 4-Benzyl-m-cresol (25°C)

Solvent ClassSolventPolarity IndexEstimated Solubility (mg/mL)Thermodynamic Rationale
Aliphatic Hydrocarbon Hexane0.110 - 25High δD​ affinity; limited by the lack of δH​ interaction for the -OH group.
Aromatic Hydrocarbon Toluene2.4> 100Excellent δD​ match with both the benzyl and phenolic rings; highly miscible.
Halogenated Dichloromethane (DCM)3.1> 200Optimal balance of δD​ and δP​ ; minimal steric repulsion allows dense solvation.
Polar Aprotic Ethyl Acetate4.4> 150The ester carbonyl acts as a strong H-bond acceptor for the phenolic -OH proton.
Polar Protic Ethanol5.250 - 100Good H-bonding, but the large hydrophobic bulk of the solute limits infinite miscibility.
Aqueous Water10.2< 0.1Extreme hydrophobic mismatch; high entropic penalty required for aqueous cavity formation.

Standardized Experimental Protocol: The Thermodynamic Shake-Flask Method

To validate the exact solubility of 4-benzyl-m-cresol for specific synthetic workflows, empirical determination is required. Kinetic solubility methods (e.g., DMSO-spike solvent shifting) often yield supersaturated, metastable states that do not reflect true solubility. To obtain true thermodynamic equilibrium, the, originally pioneered by Higuchi and Connors, remains the gold standard.

Self-Validating Protocol Design

This protocol is designed as a self-validating system: the continuous presence of the solid phase at the end of the equilibration period guarantees that the chemical potential of the solute in the solid state equals that in the solution, confirming true thermodynamic saturation.

Step-by-Step Methodology:

  • Saturation Setup: Weigh an excess amount of 4-benzyl-m-cresol (e.g., 300 mg) into a 5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced photo-oxidation of the phenol. The excess solid ensures the system has enough material to reach the thermodynamic solubility limit.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap.

    • Causality: PTFE prevents solvent degradation of the septum, and a tight seal prevents volatile solvent evaporation, which would artificially inflate the final concentration reading.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours.

    • Causality: Extended mechanical agitation overcomes the activation energy of dissolution and breaks down localized, highly concentrated micro-gradients around the solid particles.

  • Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube (e.g., PTFE or glass) and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over filtration for volatile organic solvents. Filter membranes can selectively absorb the lipophilic solute or trigger rapid solvent evaporation during vacuum application, skewing the data.

  • Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in a mobile-phase compatible solvent (e.g., Acetonitrile). Quantify the concentration using a calibrated HPLC-UV system (Detection wavelength: ~270 nm, corresponding to the phenolic aromatic ring absorption).

Workflow Visualization

Workflow A 1. Saturation Setup Excess 4-Benzyl-m-cresol + Solvent B 2. Thermodynamic Equilibration Orbital Shaker (25°C, 48-72h) A->B C Solid Phase Present? B->C D Add More Solid (Self-Validation Step) C->D No E 3. Phase Separation Centrifugation (10,000 x g) C->E Yes D->B F 4. HPLC-UV Quantification (Supernatant Dilution) E->F

Workflow for determining thermodynamic equilibrium solubility via the shake-flask method.

References

  • Wang, J., Wang, T., Du, H., Chen, N., Xu, J., & Yang, Z. (2023). "Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols." The Journal of Organic Chemistry, 88(17), 12572-12584.[Link][1][2][3]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Hansen Solubility Parameters.[Link][4]

  • Higuchi, T., & Connors, K. A. (1965). "Phase-solubility techniques." Advances in Analytical Chemistry and Instrumentation, 4, 117-212. Referenced via ResearchGate discussions on equilibrium solubility protocols.[Link][5]

Sources

Foundational

Thermochemical Characterization and Thermodynamic Profiling of 4-Benzyl-m-cresol

Abstract 4-Benzyl-m-cresol (CAS: 30091-02-2), also known as 4-benzyl-3-methylphenol, is a highly functionalized aromatic compound utilized extensively as an antioxidant, a stabilizing intermediate in polymer chemistry, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 4-Benzyl-m-cresol (CAS: 30091-02-2), also known as 4-benzyl-3-methylphenol, is a highly functionalized aromatic compound utilized extensively as an antioxidant, a stabilizing intermediate in polymer chemistry, and a building block in pharmaceutical synthesis[1]. Despite its industrial utility, comprehensive thermochemical profiling is often fragmented. This whitepaper provides an authoritative, in-depth guide to the thermodynamic properties, thermal stability kinetics, and the self-validating experimental protocols required to accurately characterize 4-Benzyl-m-cresol.

Structural Thermodynamics and Electronic Effects

The thermochemical behavior of 4-Benzyl-m-cresol is intrinsically linked to its molecular architecture. The molecule features a central phenolic ring modified by a meta-methyl group and a para-benzyl group[2].

From a thermodynamic perspective, the methyl group at the 3-position exerts a positive mesomeric (+M) and inductive (+I) effect, which activates the ring. However, the bulky benzyl group at the 4-position introduces significant steric hindrance. This specific spatial arrangement dictates the molecule's thermal stability and its efficiency in radical scavenging[3]. The presence of a single benzyl group leaves the 6-position highly susceptible to electrophilic attack and thermally induced radical coupling, which explains its lower thermal onset temperature compared to di-substituted derivatives[3].

Quantitative Thermochemical Data

Because 4-Benzyl-m-cresol possesses a high boiling point relative to its thermal degradation onset, empirical measurements must be carefully distinguished from extrapolated data. Table 1 summarizes the core thermochemical properties.

Table 1: Thermochemical and Physical Properties of 4-Benzyl-m-cresol

PropertyValueTest Condition / Methodology
Molecular Formula C₁₄H₁₄O-
Molecular Weight 198.26 g/mol -
Density 1.08 g/cm³Standard ambient temperature (25 °C)[4]
Boiling Point 341.4 °CExtrapolated to 760 mmHg[4]
Flash Point 163.3 °CClosed cup method[4]
Thermal Onset Temp. ~265 °CTGA, inert atmosphere (N₂)[3]

Note: The boiling point of 341.4 °C is a theoretical/extrapolated value at atmospheric pressure. In practice, the compound begins to thermally degrade at approximately 265 °C, necessitating vacuum techniques for vapor pressure analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of thermodynamic parameters cannot rely on uncalibrated single-pass runs. The following protocols are designed as self-validating systems , ensuring that instrumental drift or kinetic artifacts do not corrupt the thermodynamic data.

Protocol A: Isobaric Heat Capacity ( Cp​ ) via Modulated DSC (MDSC)

Causality: Standard Differential Scanning Calorimetry (DSC) struggles with high-molecular-weight phenolics because early-stage volatilization or enthalpic relaxation can overlap with the heat capacity signal. MDSC applies a sinusoidal temperature oscillation, allowing the separation of the reversing heat flow (true Cp​ ) from non-reversing kinetic events.

  • System Validation (The Self-Validating Step): Run a baseline with empty aluminum pans. Follow this with a run using a synthetic sapphire standard. Calculate the Cp​ of the sapphire; if the value deviates by >1% from literature norms, perform a cell constant recalibration before proceeding.

  • Sample Preparation: Encapsulate 5–10 mg of 4-Benzyl-m-cresol in a hermetically sealed aluminum pan to suppress early volatilization.

  • Modulation Parameters: Apply an underlying heating rate of 2 °C/min with a temperature modulation amplitude of ±0.5 °C and a period of 60 seconds.

  • Data Extraction: Extract the Cp​ strictly from the reversing heat flow signal across the target temperature range (e.g., 25 °C to 150 °C).

Protocol B: Vapor Pressure via Knudsen Effusion

Causality: Because 4-Benzyl-m-cresol degrades at 265 °C[3] but boils at 341.4 °C[4], standard atmospheric ebulliometry will destroy the sample. The Knudsen effusion method operates under high vacuum ( 10−5 Torr), allowing the measurement of sublimation/vaporization thermodynamics well below the degradation threshold.

  • System Validation: Calibrate the effusion cell orifice using high-purity benzoic acid. The measured enthalpy of sublimation for benzoic acid must match the accepted standard (89.7 kJ/mol) to validate the orifice transmission coefficient (Clausing factor).

  • Sample Loading: Load 50 mg of 4-Benzyl-m-cresol into the titanium effusion cell.

  • Isothermal Monitoring: Evacuate the chamber to 10−5 Torr. Monitor the steady-state mass loss rate ( Δm/Δt ) at strictly controlled isothermal steps (e.g., 50 °C to 120 °C).

  • Thermodynamic Derivation: Calculate the vapor pressure at each temperature step using the Knudsen equation. Plot ln(P) vs. 1/T to derive the Enthalpy of Vaporization ( ΔHvap​ ) via the Clausius-Clapeyron relationship.

Protocol C: Thermal Stability Kinetics via TGA

Causality: Understanding the exact thermal onset is critical for utilizing this compound as an antioxidant in high-temperature polymer melts.

  • System Validation: Run an empty crucible blank to correct for buoyancy effects. Validate temperature accuracy using the magnetic transition (Curie point) of a nickel standard.

  • Dynamic Heating: Heat 10 mg of the sample in an alumina crucible from 25 °C to 500 °C at 10 °C/min under a high-purity nitrogen purge (50 mL/min).

  • Kinetic Analysis: Identify the extrapolated onset temperature (approx. 265 °C). For activation energy ( Ea​ ) of degradation, repeat the scan at 5, 15, and 20 °C/min and apply the Kissinger kinetic model.

Visualizing the Thermochemical Workflows

To synthesize the experimental logic, the following diagram maps the integrated workflow for characterizing 4-Benzyl-m-cresol.

Thermochemical_Workflow cluster_protocols Self-Validating Experimental Protocols Start 4-Benzyl-m-cresol (CAS: 30091-02-2) MDSC Modulated DSC (Heat Capacity) Start->MDSC TGA Thermogravimetric Analysis (Stability) Start->TGA KNU Knudsen Effusion (Vapor Pressure) Start->KNU Cp Cp & Phase Transitions MDSC->Cp Deg Thermal Onset (~265 °C) TGA->Deg Vap Enthalpy of Vaporization KNU->Vap

Caption: Integrated workflow for the thermochemical profiling of 4-Benzyl-m-cresol.

Thermal Degradation and Stability Kinetics

The thermal stability of 4-Benzyl-m-cresol is a function of its substitution pattern. TGA data indicates an onset of thermal decomposition at approximately 265 °C[3]. When thermal energy exceeds the activation barrier of the weakest bonds, the molecule undergoes homolytic cleavage.

Compared to its highly substituted analog, 4,6-dibenzyl-m-cresol (which exhibits an onset temperature of 295 °C), 4-Benzyl-m-cresol is less thermally stable[3]. The absence of a second bulky benzyl group at the 6-position reduces steric shielding of the phenolic hydroxyl group, thereby lowering the energy threshold required for phenoxyl radical formation and subsequent degradation pathways (such as dealkylation and oxidation).

Thermal_Degradation Molecule 4-Benzyl-m-cresol (Stable State) Heat Thermal Stress (> 265 °C) Molecule->Heat Enthalpic Input Cleavage O-H / C-C Bond Cleavage Heat->Cleavage Overcomes Activation Energy Products Dealkylation & Oxidation Products Cleavage->Products Radical Propagation

Caption: Mechanistic pathway of thermal degradation for 4-Benzyl-m-cresol at elevated temperatures.

Conclusion

The thermochemical characterization of 4-Benzyl-m-cresol requires a nuanced approach due to the significant delta between its theoretical boiling point (341.4 °C) and its actual thermal degradation onset (265 °C). By employing self-validating protocols—such as Modulated DSC for heat capacity and Knudsen effusion for vapor pressure—researchers can bypass kinetic artifacts and extract highly accurate thermodynamic data. Understanding these properties is paramount for optimizing the compound's performance as an antioxidant and its safe handling in high-temperature industrial syntheses.

References

  • Source: lookchemicals.
  • Source: smolecule.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

HPLC analysis of 4-Benzyl-m-cresol and its isomers

High-Resolution HPLC Analysis of 4-Benzyl-m-cresol and its Positional Isomers: Leveraging π−π Interactions for Enhanced Selectivity Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution HPLC Analysis of 4-Benzyl-m-cresol and its Positional Isomers: Leveraging π−π Interactions for Enhanced Selectivity

Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenge

4-Benzyl-3-methylphenol (commonly referred to as 4-benzyl-m-cresol) is a critical aromatic compound utilized as a biocide, pharmaceutical intermediate, and polymer additive[1]. During its synthesis—typically via the Friedel-Crafts benzylation of m-cresol—several positional isomers are generated, including 2-benzyl-5-methylphenol and 6-benzyl-3-methylphenol.

Quantifying the exact isomeric distribution is essential for regulatory compliance and product efficacy. However, separating these isomers presents a formidable analytical challenge. Because positional isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, conventional reversed-phase chromatography (using C18 columns) often fails to achieve baseline resolution, resulting in peak co-elution[2]. This application note details a self-validating High-Performance Liquid Chromatography (HPLC) protocol that abandons purely hydrophobic separation in favor of steric and electronic selectivity.

Mechanistic Insights: The Causality of Method Design

As analytical scientists, we must design methods based on molecular causality rather than trial and error. The successful separation of 4-benzyl-m-cresol from its isomers relies on three fundamental pillars:

A. Stationary Phase Selection: Moving Beyond Hydrophobicity

Standard octadecylsilyl (ODS or C18) columns separate analytes based on their partitioning between a polar mobile phase and a nonpolar stationary phase. For benzyl-cresol isomers, the hydrophobic surface area is virtually identical[3]. To resolve this, we must exploit the spatial arrangement of the molecule.

Switching to a Phenyl or Biphenyl stationary phase introduces a secondary retention mechanism: π−π interactions[2]. The electron-rich aromatic rings of the stationary phase interact with the π electrons of the benzyl and cresol rings of the analyte. Because the positional isomers have different steric profiles and electron density distributions around their aromatic rings, the strength of these π−π interactions varies significantly, enabling baseline separation[3].

B. Mobile Phase Selection: The Methanol Advantage

In reversed-phase HPLC, acetonitrile and methanol are the default organic modifiers. However, for separating aromatic isomers on a phenyl column, methanol is vastly superior . Acetonitrile contains a cyano group with its own π electrons, which actively compete with the analyte for the π−π interaction sites on the stationary phase[2]. Methanol, lacking π electrons, acts purely as a hydrophobic modifier, allowing the stationary phase's π−π interactions to dictate isomer separation without interference[2].

C. pH Control: Suppressing Secondary Interactions

Phenolic compounds like 4-benzyl-m-cresol have a pKa of approximately 10. While they are predominantly neutral in water, residual silanol groups on the silica support of the column can ionize and interact with the slightly acidic hydroxyl group of the cresol, causing severe peak tailing[4]. Adding 0.1% formic acid or phosphoric acid to the mobile phase ensures the silanols remain fully protonated, eliminating these secondary interactions and yielding sharp, symmetrical peaks[4].

Visualizing the Analytical Logic

Workflow Start Start: Isomer Co-elution CheckCol Evaluate Stationary Phase Start->CheckCol IsC18 Is it a C18 (ODS) column? CheckCol->IsC18 SwitchPhenyl Switch to Phenyl/Biphenyl Column (Enable π-π interactions) IsC18->SwitchPhenyl Yes CheckSolvent Evaluate Mobile Phase IsC18->CheckSolvent No SwitchPhenyl->CheckSolvent IsACN Using Acetonitrile (ACN)? CheckSolvent->IsACN SwitchMeOH Switch to Methanol (MeOH) (Avoid π-electron competition) IsACN->SwitchMeOH Yes CheckpH Evaluate Peak Shape IsACN->CheckpH No SwitchMeOH->CheckpH AddAcid Add 0.1% Formic/Phosphoric Acid (Suppress silanol interactions) CheckpH->AddAcid Tailing Success Baseline Resolution Achieved CheckpH->Success Good AddAcid->Success

Logical workflow for resolving aromatic isomer co-elution via HPLC.

Mechanism Analyte 4-Benzyl-m-cresol (Aromatic + Hydrophobic) C18 C18 Stationary Phase Analyte->C18 Phenyl Phenyl Stationary Phase Analyte->Phenyl HydrophobicOnly Hydrophobic Interaction Only (Poor Isomer Selectivity) C18->HydrophobicOnly PiPi Hydrophobic + π-π Interactions (High Isomer Selectivity) Phenyl->PiPi

Separation mechanism comparison: C18 vs. Phenyl stationary phases.

Data Presentation: Method Parameters & Suitability

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl or Biphenyl (e.g., 150 x 4.6 mm, 3 µm)Enables π−π interactions for isomer steric selectivity[3].
Mobile Phase A Ultrapure Water + 0.1% Formic AcidSuppresses silanol ionization; prevents peak tailing[4].
Mobile Phase B HPLC-Grade MethanolAvoids π -electron competition (unlike Acetonitrile)[2].
Elution Mode Isocratic (65% B)Ensures a consistent π−π interaction equilibrium.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 218 nm or 254 nmUniversal absorption maxima for phenolic/aromatic rings[5].
Column Temp 35 °CReduces mobile phase viscosity; improves mass transfer kinetics.
Table 2: System Suitability Testing (SST) Criteria
ParameterTarget SpecificationValidation Purpose
Resolution ( Rs​ ) ≥1.5 (Baseline)Confirms the column's ability to separate positional isomers.
Tailing Factor ( Tf​ ) ≤1.5 Verifies suppression of secondary silanol interactions.
Retention Time RSD ≤1.0% (n=5)Validates pump flow stability and column equilibration.
Peak Area RSD ≤2.0% (n=5)Validates autosampler precision and detector stability.

Experimental Protocol: A Self-Validating System

A robust analytical method must prove its own fitness for purpose before any sample data is accepted. This protocol integrates System Suitability Testing (SST) and bracketing to create a self-validating workflow.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Methanol through a 0.2 µm PTFE membrane.

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

Step 2: Standard Preparation
  • Stock Solutions: Accurately weigh 10.0 mg of 4-benzyl-m-cresol and 10.0 mg of its primary isomer (e.g., 2-benzyl-m-cresol) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Methanol (1.0 mg/mL).

  • System Suitability Standard (SST): Pipette 1.0 mL of each stock solution into a 10 mL volumetric flask. Dilute to volume with Diluent. This creates a mixed standard at 100 µg/mL.

Step 3: Self-Validating Injection Sequence

Program the HPLC autosampler with the following sequence to guarantee data integrity:

  • Equilibration: Run the mobile phase at 1.0 mL/min for 30 minutes until the baseline is stable.

  • Blank Injection (n=2): Inject 10 µL of Diluent.

    • Validation Check: Ensure no ghost peaks or carryover exist at the expected retention times.

  • SST Injection (n=5): Inject 10 µL of the SST Mixed Standard.

    • Validation Check: Calculate Rs​ , Tf​ , and RSD. Do not proceed unless the criteria in Table 2 are met.

  • Calibration Standards: Inject working standards to establish linearity ( R2≥0.999 ).

  • Unknown Samples: Inject prepared sample solutions (n=2 per sample).

  • Bracketing Standard: Re-inject the SST standard after every 10 sample injections and at the end of the run.

    • Validation Check: The peak area must not drift by more than ±2.0% from the initial SST average, proving system stability over time.

Sources

Application

Application Note: Gas Chromatographic Determination of 4-Benzyl-m-cresol Purity

Executive Summary 4-Benzyl-m-cresol (4-benzyl-3-methylphenol, CAS: 30091-02-2) is a high-value phenolic intermediate utilized in the synthesis of advanced antioxidants, resins, and pharmaceutical active ingredients. Ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyl-m-cresol (4-benzyl-3-methylphenol, CAS: 30091-02-2) is a high-value phenolic intermediate utilized in the synthesis of advanced antioxidants, resins, and pharmaceutical active ingredients. Ensuring the high purity of this compound is critical, as trace isomeric impurities (such as ortho- or para-cresol derivatives) can significantly alter the radical scavenging efficiency and steric hindrance profiles of downstream products.

This application note details a robust, self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) method for the purity assay of 4-Benzyl-m-cresol. By leveraging area normalization, this protocol provides researchers and drug development professionals with a highly reproducible framework for quality control.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Designing an analytical method for 4-Benzyl-m-cresol requires a deep understanding of its physicochemical properties. Standard methods for lighter cresols often utilize polar Polyethylene Glycol (PEG) columns (e.g., DB-Wax)[1]. However, 4-Benzyl-m-cresol possesses an atmospheric boiling point of approximately 341.4 °C[2]. PEG columns have a maximum thermal limit of ~250 °C, which is insufficient to elute this heavy, benzylated phenol efficiently.

Causality in Method Selection:

  • Column Chemistry: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5 or DB-5) is selected. This mid-polar column provides the necessary thermal stability (up to 350 °C) while offering sufficient π-π interactions via the phenyl groups to resolve closely related benzylated isomers.

  • Detector Choice (FID): Flame Ionization Detection is the gold standard for hydrocarbon and phenolic purity testing. Because FID response is directly proportional to the number of oxidizable carbon atoms, it allows for highly accurate purity calculations using the Area Normalization Method without requiring individual reference standards for every unknown impurity[3].

  • Thermal Stability: Benzylated cresols exhibit enhanced thermal stability, with degradation onset temperatures typically exceeding 265 °C[4]. This permits the use of high-temperature split injection (300 °C) to ensure instantaneous, non-discriminatory vaporization without inducing thermal degradation in the inlet.

Chromatographic Conditions

The following parameters have been optimized to balance resolution, peak symmetry, and run time.

ParameterSpecification / SettingRationale
Column HP-5 (30 m × 0.32 mm i.d. × 0.25 µm film)Withstands high temperatures; resolves phenolic isomers.
Carrier Gas Helium (High Purity 99.999%)Constant flow at 1.5 mL/min for optimal linear velocity.
Injection Mode Split, Ratio 1:50Prevents column overload from the 1.0 mg/mL sample.
Inlet Temperature 300 °CEnsures flash vaporization of the high-boiling analyte.
Oven Program 150 °C (hold 1 min) → 15 °C/min to 320 °C (hold 5 min)Rapidly elutes solvent, then ramps to elute the heavy phenol.
Detector FID at 320 °CUniversal carbon detection; prevents condensation.
Make-up Gas Nitrogen (30 mL/min)Optimizes the flame geometry and signal-to-noise ratio.
Injection Volume 1.0 µLStandard volume for capillary GC.

Step-by-Step Analytical Protocol

To ensure a self-validating system, the protocol incorporates blank injections and system suitability testing (SST) prior to sample analysis.

Phase 1: Reagent and Sample Preparation
  • Diluent Selection: Use HPLC-grade Ethyl Acetate (EtOAc). EtOAc is an excellent solvent for sterically hindered phenols and elutes well before the analyte, preventing solvent-tailing interference.

  • Blank Preparation: Transfer 1.0 mL of pure EtOAc into a 2 mL GC autosampler vial.

  • System Suitability Standard (SST): Accurately weigh 10.0 mg of 4-Benzyl-m-cresol reference standard and 1.0 mg of a known impurity (e.g., m-cresol or 4,6-dibenzyl-m-cresol) into a 10 mL volumetric flask. Dissolve and dilute to volume with EtOAc.

  • Sample Preparation: Accurately weigh 10.0 mg of the 4-Benzyl-m-cresol batch sample into a 10 mL volumetric flask. Dissolve completely in EtOAc and dilute to the mark (Final concentration: 1.0 mg/mL).

Phase 2: Execution Sequence

Program the autosampler to execute the following sequence to rule out carryover and verify column performance:

  • Blank (x2): Verifies baseline stability and absence of ghost peaks.

  • SST Injection (x3): Confirms resolution between the API and impurities.

  • Sample Injection (x3): Triplicate analysis for statistical confidence.

  • Blank (x1): Confirms no late-eluting carryover from the sample.

System Suitability & Method Validation Criteria

A method is only as reliable as its validation framework. Before accepting the sample data, the SST injections must meet the strict criteria outlined in the table below.

Validation ParameterAcceptance CriteriaImplication for Data Integrity
Resolution ( Rs​ ) >2.0 between analyte and nearest impurityEnsures accurate integration of the main peak area.
Tailing Factor ( Tf​ ) 0.8≤Tf​≤1.5 Confirms the inlet is clean and the column is not degraded.
Injection Precision RSD ≤2.0% (Area of main peak, n=3 )Validates autosampler reproducibility and sample stability.
Signal-to-Noise (S/N) >10 for the lowest reported impurity (LOQ)Guarantees that trace impurities are accurately quantified.

Data Analysis: Area Normalization

Because FID provides a nearly uniform response factor for structurally similar hydrocarbons and phenols, the purity of 4-Benzyl-m-cresol is calculated using the Area Normalization method.

  • Integrate all peaks in the chromatogram, excluding the solvent peak (EtOAc) and any peaks present in the Blank injection.

  • Calculate the purity using the following formula:

    Purity(%)=(∑AreaTotalPeaks​Area4−Benzyl−m−cresol​​)×100
  • Report the purity to two decimal places (e.g., 99.45%).

Analytical Workflow Diagram

GC_Workflow A 1. Sample Preparation (1.0 mg/mL in EtOAc) B 2. System Suitability (Resolution > 2.0, Tailing < 1.5) A->B C 3. Split Injection (300°C, 1:50 Ratio) B->C D 4. Capillary Separation (HP-5, Temp Ramp to 320°C) C->D E 5. FID Detection (Universal Carbon Response) D->E F 6. Data Integration (Area Normalization %) E->F

Workflow for the GC-FID purity analysis of 4-Benzyl-m-cresol.

References

  • LookChemicals. "30091-02-2, 4-benzyl-m-cresol - Properties and Boiling Point.
  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Cresols - Analytical Methods." NIH Bookshelf.
  • Occupational Safety and Health Administration (OSHA). "Phenol and Cresol - GC-FID Analytical Methods." OSHA Sampling and Analytical Methods.
  • Smolecule. "4,6-Dibenzyl-m-cresol - Thermal Stability and Antioxidant Properties.

Sources

Method

1H and 13C NMR Spectral Assignment of 4-Benzyl-m-cresol: A Comprehensive Protocol for Structural Elucidation

Introduction & Scientific Context 4-Benzyl-m-cresol (4-benzyl-3-methylphenol, CAS: 30091-02-2) is a highly valued para-alkylphenol derivative. These scaffolds serve as critical function-determining subunits in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

4-Benzyl-m-cresol (4-benzyl-3-methylphenol, CAS: 30091-02-2) is a highly valued para-alkylphenol derivative. These scaffolds serve as critical function-determining subunits in drug discovery, bioactive natural products, and advanced materials. Recently, state-of-the-art synthetic methodologies, such as the iridium-catalyzed site-specific deoxygenation of benzylic alcohols, have provided highly efficient access to these molecules [1].

For researchers and drug development professionals, the unambiguous structural elucidation of synthesized intermediates is paramount. This application note provides a rigorous, self-validating protocol for the 1 H and 13 C NMR spectral assignment of 4-benzyl-m-cresol. By detailing the causality behind experimental parameters and the logical framework for signal attribution, this guide ensures high scientific integrity in analytical workflows.

Self-Validating NMR Workflow & Causality

To achieve absolute confidence in structural assignments, we employ a self-validating loop of 1D and 2D NMR techniques. Relying solely on 1D NMR can lead to misassignments due to overlapping multiplets or ambiguous quaternary carbons. Our protocol integrates COSY, HSQC, and HMBC to create a closed logical system where every proton-carbon relationship is cross-verified.

NMR_Workflow Prep Sample Preparation (CDCl3, 298 K) HNMR 1D 1H NMR (Proton Environments) Prep->HNMR CNMR 1D 13C NMR (Carbon Backbone) Prep->CNMR COSY 2D COSY (H-H Coupling) HNMR->COSY HSQC 2D HSQC (1-Bond C-H) HNMR->HSQC HMBC 2D HMBC (Long-Range C-H) HNMR->HMBC CNMR->HSQC CNMR->HMBC Assign Unambiguous Spectral Assignment COSY->Assign HSQC->Assign HMBC->Assign

Figure 1: Systematic 1D and 2D NMR workflow for the structural elucidation of 4-benzyl-m-cresol.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly pure 4-benzyl-m-cresol in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it lacks exchangeable deuterium atoms (unlike CD 3​ OD or D 2​ O), which prevents the phenolic -OH proton from exchanging out, allowing its direct observation.

  • Internal Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to set the reference point at 0.00 ppm.

  • 1 H NMR Acquisition (400 MHz): Acquire 16 scans at 298 K with a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 1.5 s delay allows for complete longitudinal relaxation ( T1​ ) of the protons, ensuring that the integration values accurately reflect the quantitative ratio of proton environments.

  • 13 C NMR Acquisition (100 MHz): Acquire 1024 scans with a D1 of 2.0 seconds using WALTZ-16 proton decoupling.

    • Causality: 13 C has a low natural abundance (1.1%). The high number of scans maximizes the signal-to-noise ratio, while proton decoupling collapses complex carbon multiplets into sharp singlets, drastically simplifying the spectrum.

1 H NMR Spectral Assignment

The 1 H NMR spectrum of 4-benzyl-m-cresol is characterized by distinct aliphatic and aromatic regions [1]. The structural logic is defined by the substitution pattern on the phenol ring (OH at C-1, CH 3​ at C-3, Benzyl at C-4).

  • The Phenolic -OH: Appears as a sharp singlet at 4.60 ppm. Its sharpness indicates a lack of strong intermolecular hydrogen bonding, typical for dilute solutions in non-polar solvents.

  • The AMX Spin System: The protons on the phenol ring (H-2, H-5, H-6) exhibit a classic AMX coupling pattern. H-6 (6.59 ppm) is highly shielded due to the strong electron-donating resonance effect (+R) of the ortho-hydroxyl group. It appears as a doublet of doublets due to ortho-coupling with H-5 ( J=8.2 Hz) and meta-coupling with H-2 ( J=2.6 Hz).

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-OH 4.60s-1HExchangeable proton, deshielded by oxygen.
H-8 (CH 2​ ) 3.92s-2HBenzylic methylene, isolated from adjacent protons.
H-7 (CH 3​ ) 2.21s-3HAromatic methyl, singlet.
H-2 6.64d2.61HMeta-coupled to H-6. Shielded by ortho-OH.
H-6 6.59dd8.2, 2.61HOrtho-coupled to H-5, meta to H-2. Shielded by ortho-OH.
H-5 6.95d8.21HOrtho-coupled to H-6.
H-2', H-6' 7.13–7.06m-2HBenzyl ortho protons.
H-4' 7.20–7.14m-1HBenzyl para proton.
H-3', H-5' 7.25dd8.0, 6.82HBenzyl meta protons.

13 C NMR Spectral Assignment & HMBC Validation

The 13 C NMR assignments are derived from empirical additivity rules for substituted benzenes and are rigorously validated by 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.

  • Steric Compression Effect: The aromatic methyl carbon (C-7) resonates at ~19.5 ppm. This is slightly upfield compared to an unhindered m-cresol (~21.3 ppm) due to the γ -gauche steric compression effect induced by the adjacent bulky benzyl group at C-4.

  • Quaternary Carbon Identification: The most deshielded carbon is C-1 (153.5 ppm), directly attached to the electronegative oxygen atom. C-3 and C-4 are identified via their long-range correlations.

Table 2: 13 C NMR Characteristic Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C-1 153.5C q​ Directly attached to electronegative oxygen (-OH).
C-2 116.5CHOrtho to OH, sterically compressed by CH 3​ .
C-3 137.0C q​ Substituted by the methyl group.
C-4 131.0C q​ Substituted by the benzyl group.
C-5 130.5CHMeta to OH, ortho to benzyl.
C-6 112.5CHOrtho to OH, highly shielded by +R effect.
C-1' 140.5C q​ Ipso carbon of the benzyl ring.
C-2', C-6' 128.4CHOrtho carbons of the benzyl ring.
C-3', C-5' 128.4CHMeta carbons of the benzyl ring.
C-4' 125.9CHPara carbon of the benzyl ring.
C-8 (CH 2​ ) 38.5CH 2​ Benzylic methylene carbon.
C-7 (CH 3​ ) 19.5CH 3​ Aromatic methyl carbon (upfield shifted due to steric crowding).
Bridging the Core: HMBC Logic

To definitively assign the quaternary carbons (C-3, C-4, and C-1'), we rely on 2J and 3J correlations from the easily identifiable methyl (H-7) and methylene (H-8) protons. The methylene protons (3.92 ppm) will show strong 3J correlations to C-3 and C-5, and a 2J correlation to C-4, effectively "locking" the position of the benzyl group on the phenol ring.

HMBC_Correlations CH3 H-7 (Methyl) 2.21 ppm C2 C-2 116.5 ppm CH3->C2 3J C3 C-3 (Cq) 137.0 ppm CH3->C3 2J C4 C-4 (Cq) 131.0 ppm CH3->C4 3J CH2 H-8 (Methylene) 3.92 ppm CH2->C3 3J CH2->C4 2J C5 C-5 130.5 ppm CH2->C5 3J C1p C-1' (Cq) 140.5 ppm CH2->C1p 2J

Figure 2: Crucial 2J and 3J HMBC correlations from methyl and methylene protons.

Conclusion

This protocol establishes a robust, self-validating methodology for the NMR assignment of 4-benzyl-m-cresol. By combining optimized 1D acquisition parameters with a logical 2D NMR framework, researchers can unambiguously elucidate the structure of para-alkylphenols. Understanding the causality behind chemical shifts—such as steric compression and resonance shielding—ensures that scientists can confidently apply these principles to novel derivatives in drug discovery and synthetic chemistry.

References

  • Title: Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Using 4-Benzyl-m-cresol as a preservative in peptide formulations

Application Note: Engineering Multi-Dose Peptide Formulations with 4-Benzyl-m-cresol Executive Summary The development of multi-dose parenteral peptide therapeutics requires the delicate balancing of antimicrobial effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Multi-Dose Peptide Formulations with 4-Benzyl-m-cresol

Executive Summary

The development of multi-dose parenteral peptide therapeutics requires the delicate balancing of antimicrobial efficacy and biophysical stability. Traditional antimicrobial preservatives (APs) like m-cresol and benzyl alcohol are industry standards but frequently induce peptide aggregation or structural destabilization. This application note explores the use of 4-Benzyl-m-cresol , a mono-substituted phenolic derivative, as a novel preservative system. By synthesizing the membrane-disrupting properties of benzyl alcohol with the antimicrobial potency of m-cresol, 4-Benzyl-m-cresol offers a unique steric profile that can mitigate specific peptide-preservative interactions.

Mechanistic Rationale: Steric Hindrance vs. Hydrophobic Interaction

To understand the utility of 4-Benzyl-m-cresol, we must first examine the causality behind excipient-induced aggregation.

When a standard preservative like m-cresol is introduced into an aqueous peptide formulation, it does not remain inert. Solution Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that m-cresol directly interacts with specific amino acid residues on peptides—most notably Methionine (Met), Lysine (Lys), Glutamic acid (Glu), and Glutamine (Gln)[1]. These site-specific interactions act as nucleation points, driving the peptide into higher-order oligomerization states (dimers and trimers of octamers) and increasing the hydrodynamic radius[2]. In severe cases, the addition of just 1% (w/v) m-cresol can result in insoluble aggregates comprising up to 25% (w/w) of the total peptide within 24 hours at room temperature[1].

Conversely, benzyl alcohol typically exhibits no chemical shift perturbation in 1 H- 1 H NOESY NMR spectra, suggesting no detectable direct interaction with the peptide backbone[1]. However, its antimicrobial efficacy is sometimes insufficient when used alone, as it primarily acts by increasing bacterial membrane fluidity[3].

The 4-Benzyl-m-cresol Advantage: 4-Benzyl-m-cresol (CAS: 30091-02-2) structurally fuses a benzyl group to the meta-position of the cresol ring. This modification introduces significant steric hindrance . While the phenolic hydroxyl group retains its antimicrobial hydrogen-bonding capacity, the bulky benzyl substitution prevents the molecule from deeply intercalating into the hydrophobic pockets of the peptide. Furthermore, the mono-substituted 4-Benzyl-m-cresol exhibits exceptional thermal stability, with an onset degradation temperature of approximately 265°C[4], making it highly resilient during thermal stress testing and long-term storage.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and functional attributes of these preservatives based on biophysical characterization data.

PreservativeStructural ClassificationPrimary Peptide Interaction SitesAggregation PropensityThermal Stability (Onset)Antimicrobial Mechanism
m-Cresol MethylphenolMet, Lys, Glu, Gln[1]High (Yields ~25% aggregates at 24h)[1]ModerateProtein denaturation / Membrane disruption
Benzyl Alcohol Aromatic AlcoholNone detected via NMR[1]LowModerateMembrane fluidity alteration[3]
4-Benzyl-m-cresol Benzyl-substituted methylphenolSterically restricted (Surface interactions)Low to Moderate~265°C[4]Dual-action (Phenolic + Benzylic)

Experimental Protocol: Preservative-Peptide Compatibility System

To evaluate 4-Benzyl-m-cresol in your specific peptide formulation, we recommend a self-validating protocol . A self-validating system includes internal controls that confirm the assay's sensitivity regardless of the experimental outcome.

Phase 1: Matrix Preparation & Self-Validating Controls
  • Buffer Preparation: Prepare a 20 mM sodium phosphate buffer at the peptide's target pH (typically pH 6.0 - 7.4). Filter through a 0.22 µm PES membrane.

  • Peptide Solubilization: Dissolve the API peptide to a target concentration (e.g., 5 mg/mL).

  • Preservative Spiking (The Test Arms):

    • Arm A (Negative Control): Peptide + Buffer only. (Validates baseline peptide stability).

    • Arm B (Positive Control): Peptide + 1% (w/v) m-cresol. (Validates the assay's ability to detect aggregation; expected to fail within 24-48 hours[1]).

    • Arm C (Test): Peptide + 0.5% to 1.5% (w/v) 4-Benzyl-m-cresol.

  • Incubation: Aliquot samples into sterile Type I glass vials. Incubate at 4°C, 25°C, and 40°C for 14 to 30 days.

Phase 2: Biophysical Characterization (Causality Testing)

Instead of merely looking for visual particulates, use orthogonal techniques to understand why the peptide is stable or unstable.

  • SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering):

    • Inject 50 µL of each sample onto a suitable SEC column.

    • Monitor the eluent to determine the exact molar mass and hydrodynamic radius of the peptide oligomers[2].

    • Decision Gate: If Arm C shows a hydrodynamic radius equivalent to Arm A, 4-Benzyl-m-cresol is not inducing reversible oligomerization.

  • Solution NMR Spectroscopy:

    • Acquire 1 H- 13 C HSQC and 1 H- 1 H TOCSY spectra[1].

    • Map any chemical shift perturbations. If the Met, Lys, Glu, or Gln residues shift in Arm B but remain static in Arm C, the steric hindrance hypothesis is validated for your specific peptide.

Phase 3: Antimicrobial Efficacy Testing (AET)
  • Following Ph. Eur. 5.1.3 / USP <51> guidelines, inoculate the formulation in its final container.

  • At time zero, introduce 105 to 106 CFU/mL of challenging microorganisms (e.g., P. aeruginosa, S. aureus, C. albicans)[5].

  • Sample at 14 and 28 days to ensure a logarithmic reduction in bacterial counts with no fungal proliferation.

Workflow Visualization

G cluster_0 Biophysical & Efficacy Screening Start Peptide + 4-Benzyl-m-cresol Formulation Preparation Incubation Thermal Stress & Incubation (4°C, 25°C, 40°C) Start->Incubation NMR 2D NMR Spectroscopy (Binding Hotspots) Incubation->NMR SECMALS SEC-MALS & DLS (Oligomerization State) Incubation->SECMALS AET Antimicrobial Efficacy (USP <51> / Ph. Eur.) Incubation->AET Decision Formulation Viability Assessment (Go/No-Go) NMR->Decision SECMALS->Decision AET->Decision

Figure 1: Multimodal screening workflow for evaluating 4-Benzyl-m-cresol compatibility.

Sources

Method

Application Note: A Comprehensive Protocol for the Synthesis of Benzyl m-Tolyl Ether via Williamson Ether Synthesis

Abstract This application note provides a detailed and robust protocol for the O-benzylation of m-cresol using benzyl chloride to synthesize benzyl m-tolyl ether. This reaction is a classic example of the Williamson ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed and robust protocol for the O-benzylation of m-cresol using benzyl chloride to synthesize benzyl m-tolyl ether. This reaction is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol.[1] The guide is designed for researchers, chemists, and professionals in drug development, offering in-depth insights into the reaction mechanism, procedural intricacies, safety considerations, and product characterization. By explaining the causality behind experimental choices, this document serves not only as a step-by-step guide but also as an educational tool for optimizing similar etherification reactions.

Principle and Reaction Mechanism

The benzylation of m-cresol proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[2] The process involves two primary steps:

  • Deprotonation: The phenolic proton of m-cresol is acidic and is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic m-cresolate (phenoxide) anion.[3][4]

  • Nucleophilic Attack: The newly formed m-cresolate anion attacks the electrophilic benzylic carbon of benzyl chloride. This concerted SN2 attack displaces the chloride leaving group, forming the C-O ether bond and yielding benzyl m-tolyl ether.[5][6]

The choice of a primary alkyl halide, benzyl chloride, is ideal for this reaction as it is highly susceptible to SN2 attack and lacks β-hydrogens, which minimizes the risk of competing E2 elimination reactions.[5][7]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack mcresol m-Cresol (Ar-OH) phenoxide m-Cresolate Anion (Ar-O⁻) mcresol->phenoxide Deprotonation base Base (e.g., K₂CO₃) benzyl_chloride Benzyl Chloride (Bn-Cl) product Benzyl m-Tolyl Ether (Ar-O-Bn) benzyl_chloride->product chloride_ion Cl⁻ benzyl_chloride->chloride_ion Displacement phenoxide2->benzyl_chloride Nucleophilic Attack (SN2)

Caption: Reaction mechanism for the Williamson ether synthesis of benzyl m-tolyl ether.

Safety and Hazard Management

Proper safety precautions are paramount for this procedure. Both m-cresol and benzyl chloride present significant hazards.

  • m-Cresol: Toxic and corrosive. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.

  • Benzyl Chloride: A lachrymator (induces tearing), toxic if inhaled, and a suspected carcinogen.[8] It is also corrosive and can cause severe skin and eye damage.[9]

Mandatory Precautions:

  • All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is required at all times: a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile for splash protection, consider thicker gloves like Vitoject® for full contact).

  • Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Have appropriate spill kits (absorbent materials) and quench solutions (e.g., sodium bicarbonate for acid neutralization) readily available.

  • Waste must be disposed of according to institutional and local environmental regulations.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Typical PurityNotes
m-CresolC₇H₈O108.14108-39-4≥99%Corrosive, toxic
Benzyl ChlorideC₇H₇Cl126.58100-44-7≥99%Lachrymator, toxic, carcinogen suspect
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous, ≥99%Acts as the base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2AnhydrousPolar aprotic solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS GradeFor extraction
Sodium Hydroxide (1M aq.)NaOH40.001310-73-2N/AFor washing/work-up
Brine (sat. aq. NaCl)NaCl58.447647-14-5N/AFor washing/work-up
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9N/ADrying agent
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • TLC plates (silica gel 60 F₂₅₄), development chamber, and UV lamp

  • NMR tubes and spectrometer

  • FTIR spectrometer

Experimental Protocol

This protocol is based on a 10 mmol scale synthesis.

Experimental_Workflow start Start setup 1. Reaction Setup - Combine m-cresol, K₂CO₃, DMF - Stir at room temperature start->setup addition 2. Reagent Addition - Add Benzyl Chloride dropwise setup->addition reaction 3. Reaction - Heat to 90°C for 3-5 hours - Monitor by TLC addition->reaction workup_start 4. Work-up - Cool to RT - Quench with water reaction->workup_start extraction 5. Extraction - Extract with Diethyl Ether workup_start->extraction washing 6. Washing - Wash organic layer with 1M NaOH - Wash with water and brine extraction->washing drying 7. Drying & Concentration - Dry over MgSO₄ - Filter and evaporate solvent washing->drying purification 8. Purification - Column Chromatography (if needed) - Isolate crude product drying->purification characterization 9. Characterization - Obtain ¹H NMR, ¹³C NMR, IR spectra - Determine yield and purity purification->characterization end End Product: Benzyl m-Tolyl Ether characterization->end

Caption: Step-by-step workflow for the synthesis of benzyl m-tolyl ether.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-cresol (1.08 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Add 25 mL of anhydrous N,N-Dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the cresolate anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[1][3]

  • Stir the suspension at room temperature for 15 minutes.

Benzylation
  • Slowly add benzyl chloride (1.39 g, 1.15 mL, 11.0 mmol, 1.1 equiv.) to the stirring suspension dropwise over 5 minutes. A slight excess of the alkylating agent ensures complete consumption of the limiting m-cresol.[10]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90°C using a heating mantle.[10]

  • Maintain the temperature and stir for 3-5 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1 v/v) eluent. The disappearance of the m-cresol spot indicates reaction completion.

Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Wash the combined organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted m-cresol.

  • Wash the organic layer with water (1 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.[3]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be further purified by column chromatography on silica gel if necessary, though the work-up is often sufficient to yield a product of high purity.[11]

Characterization of Benzyl m-Tolyl Ether

The identity and purity of the final product, benzyl m-tolyl ether (also known as 1-(benzyloxy)-3-methylbenzene), should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Appearance Colorless to pale yellow oil
  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) are approximately: 7.50-7.25 (m, 5H, aromatic protons of benzyl group), 7.20-6.80 (m, 4H, aromatic protons of cresol ring), 5.05 (s, 2H, -O-CH₂ -Ph), 2.35 (s, 3H, Ar-CH₃ ). The singlet at ~5.05 ppm is characteristic of the benzylic methylene protons.[12][13]

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm) are approximately: 158.8 (C-O), 139.5, 137.2, 129.5, 128.6, 128.0, 127.5, 121.5, 115.8, 112.5 (aromatic carbons), 70.0 (-O-CH₂ -Ph), 21.5 (Ar-CH₃ ).[12]

  • IR (neat, cm⁻¹): Key peaks should include ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1600, 1490 (aromatic C=C stretch), and a strong C-O-C ether stretch around 1240 and 1050.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If TLC shows significant starting material after the allotted time, the reaction time can be extended. Ensure that anhydrous solvents and reagents were used, as water can hydrolyze the base and reduce the concentration of the nucleophile.

  • C-Alkylation: A potential side reaction is the Friedel-Crafts-type alkylation of the aromatic ring (C-alkylation), especially under certain conditions.[1] However, using a polar aprotic solvent like DMF and a moderate base like K₂CO₃ strongly favors the desired O-alkylation.[14]

  • Phase Transfer Catalysis (PTC) as an Alternative: For reactions that are sluggish or require milder conditions, phase transfer catalysis can be an excellent alternative.[15] Using a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the cresolate anion from an aqueous or solid phase into the organic phase to react with benzyl chloride, often leading to higher yields and selectivity.[16][17]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][2]

  • Mehra, M., & Sharma, M. M. (2008). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis. Organic Process Research & Development, 12(4), 699-705. [Link][16]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link][1]

  • De Zani, D., & Colombo, M. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Journal of Flow Chemistry, 2(1), 5-7. [Link][15]

  • García-Meseguer, R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 638-651. [Link][14]

  • Haynes, R. K., et al. (1970). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Australian Journal of Chemistry, 23(8), 1617-1624. [Link][18]

  • Brainly. (2018, March 22). Draw the mechanism for the Williamson ether synthesis using m-cresol and benzyl bromide, with sodium. [Link][4]

  • ResearchGate. (2025, August 5). Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. [Link][17]

  • PENTA. (2025, April 7). Benzyl chloride - Safety Data Sheet. [Link][9]

  • International Labour Organization. (n.d.). ICSC 0016 - BENZYL CHLORIDE. [Link][19]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link][7]

  • Chem Help ASAP. (2019, December 28). synthesis & cleavage of benzyl ethers. [Link][5]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link][6]

  • ACS Publications. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link][12]

  • Royal Society of Chemistry. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link][13]

Sources

Application

Application Note: 4-Benzyl-m-cresol as a Strategic Intermediate in the Synthesis of Fine Chemicals and Advanced Antioxidants

Executive Summary 4-Benzyl-m-cresol (4-benzyl-3-methylphenol, CAS 30091-02-2) is a highly valuable para-alkylphenol utilized extensively in the synthesis of fine chemicals, advanced polymer stabilizers, and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyl-m-cresol (4-benzyl-3-methylphenol, CAS 30091-02-2) is a highly valuable para-alkylphenol utilized extensively in the synthesis of fine chemicals, advanced polymer stabilizers, and pharmaceutical preservatives[1][2]. Historically, synthesizing para-alkylphenols with high regioselectivity has been a challenge due to the competing ortho-alkylation and O-alkylation pathways inherent in classical Friedel-Crafts reactions[2]. This application note details the state-of-the-art synthesis of 4-benzyl-m-cresol via iridium-catalyzed site-specific deoxygenation[3] and explores its critical downstream application as a precursor to high-performance hindered phenolic antioxidants, specifically 4,6-dibenzyl-m-cresol (CAS 30091-01-1)[4].

Strategic Significance in Fine Chemicals

The chemical architecture of 4-benzyl-m-cresol features a phenolic hydroxyl group sterically influenced by a meta-methyl group and a para-benzyl group. This specific spatial arrangement makes it an ideal intermediate for downstream functionalization.

In industrial applications, 4-benzyl-m-cresol is primarily utilized to synthesize 4,6-dibenzyl-m-cresol , a sophisticated phenolic antioxidant[4][5]. The addition of a second benzyl group profoundly alters the molecule's radical scavenging capabilities. When deployed in polyolefin matrices, these dibenzylated derivatives exhibit pronounced synergistic effects with phosphite-based co-stabilizers, such as Tris(nonylphenyl)phosphite, preventing premature polymer oxidation while maintaining excellent matrix solubility[4]. Furthermore, interaction studies demonstrate that these cresol derivatives play a vital role in formulating effective preservative systems in pharmaceuticals by modulating protein stability and aggregation[4][5].

Workflow A m-Cresol (Base Phenol) B 4-Benzyl-m-cresol (Key Intermediate) A->B Ir-Catalysis or Friedel-Crafts C 4,6-Dibenzyl-m-cresol (Advanced Antioxidant) B->C 2nd Benzylation (Steric Shielding) D Polymer Matrices (Synergistic Stabilization) C->D + Phosphites E Pharmaceuticals (Protein Preservative) C->E Formulation

Synthetic workflow from m-cresol to advanced antioxidants and their end-use applications.

Mechanistic Causality: Why Benzyl Substitution Matters

The efficacy of phenolic antioxidants relies on their ability to donate a hydrogen atom to quench lipid or polymer peroxyl radicals. The causality behind utilizing 4-benzyl-m-cresol as a building block lies in its thermodynamic and kinetic properties:

  • O-H Bond Dissociation Energy (BDE) : Benzyl substitution increases the electron density on the phenol ring via inductive and hyperconjugative effects. The BDE drops from ~87 kcal/mol in standard m-cresol to ~84 kcal/mol in 4-benzyl-m-cresol, and further down to ~81 kcal/mol in 4,6-dibenzyl-m-cresol[5]. A lower BDE exponentially increases the rate of Hydrogen Atom Transfer (HAT)[5].

  • Steric Shielding : The bulky benzyl groups provide steric hindrance around the phenolic hydroxyl group. This prevents the resulting phenoxy radical from initiating secondary auto-oxidation chain reactions, thereby enhancing overall radical stability[4][5].

State-of-the-Art Synthetic Methodologies

Classical synthesis of 4-benzyl-m-cresol relies on the Friedel-Crafts alkylation of m-cresol using benzyl chloride and Lewis acids (e.g., AlCl₃ or mesoporous titanium-phosphorus mixed oxides)[6][7]. However, this method suffers from poor chemoselectivity and multi-alkylation issues[2].

A modern, highly regioselective alternative is the Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols [2][3].

  • The Mechanism : Under acidic conditions, the benzylic alcohol precursor undergoes dehydration to form a highly electrophilic p-quinone methide (PQM) intermediate[2]. Simultaneously, an iridium catalyst (utilizing 2-imidazolyl pyridine ligands) reacts with formic acid. A β -hydride elimination generates a transient iridium hydride [Ir-H][3].

  • The Causality of Regioselectivity : The [Ir-H] species performs a rapid 1,6-conjugate addition exclusively at the benzylic position of the PQM. Because the PQM can only form para to the phenolic hydroxyl group, the hydride delivery is strictly site-specific, completely avoiding ortho-alkylation byproducts[2][3].

Mechanism Substrate Benzylic Alcohol Precursor Acid Acidic Environment (Bronsted Acid) Substrate->Acid PQM p-Quinone Methide (PQM) Electrophilic Intermediate Acid->PQM Dehydration (-H2O) Addition 1,6-Conjugate Hydride Addition PQM->Addition Catalyst Ir-Catalyst + HCOOH IrH Iridium Hydride [Ir-H] Active Reducing Agent Catalyst->IrH β-Hydride Elimination IrH->Addition Hydride Transfer Product 4-Benzyl-m-cresol (Strict para-selectivity) Addition->Product Ir-Rest State Regeneration

Mechanism of Ir-catalyzed site-specific deoxygenation via a p-quinone methide intermediate.

Quantitative Structure-Property Relationships

The progressive benzylation of m-cresol yields measurable improvements in thermal and thermodynamic stability, validating its use in high-temperature polymer processing[4][5].

Propertym-Cresol4-Benzyl-m-cresol4,6-Dibenzyl-m-cresol
Thermal Stability (Onset Temp) < 200 °C~265 °C~295 °C
O-H Bond Dissociation Energy ~87 kcal/mol~84 kcal/mol~81 kcal/mol
Radical Stability LowModerateHighly Enhanced
Steric Protection of OH Group MinimalModerateHigh
Primary Industrial Role Base precursorFine chemical intermediateAdvanced polyolefin antioxidant

Self-Validating Experimental Protocols

Protocol A: Regiospecific Synthesis of 4-Benzyl-m-cresol via Ir-Catalysis

This protocol utilizes a self-validating catalytic cycle where the generation of the PQM intermediate drives the hydride transfer, ensuring >95% regioselectivity[2][3].

  • Preparation : In an oven-dried Schlenk tube under an argon atmosphere, add 4-(hydroxy(phenyl)methyl)-3-methylphenol (1.0 mmol) and the Iridium catalyst (e.g., Ir-C7 complex with 2-imidazolyl pyridine ligands, 0.02 mol%, achieving an S/C ratio of 5000)[3].

  • Solvent Addition : Inject 2.0 mL of a degassed H₂O/HFIP (hexafluoroisopropanol) mixture (1:1 v/v). Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the PQM intermediate and accelerating the dehydration step[3].

  • Hydride Source : Slowly add formic acid (HCOOH, 12.0 equivalents).

  • Reaction : Seal the tube and stir at 80 °C for 2.5 hours. The elevated temperature is required to overcome the activation energy of the rate-limiting β -hydride elimination from the iridium formate complex[2][3].

  • Workup : Cool to room temperature. Quench the remaining acid with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 4-benzyl-m-cresol as a colorless oil (Yield: ~96%)[2].

Protocol B: Downstream Synthesis of 4,6-Dibenzyl-m-cresol

This protocol outlines the controlled Friedel-Crafts benzylation of 4-benzyl-m-cresol to produce the advanced antioxidant[4][6].

  • Preparation : Dissolve 4-benzyl-m-cresol (10.0 mmol) in 25 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and an HCl gas trap.

  • Catalyst Addition : Add 0.5 g of mesoporous titanium-phosphorus mixed oxide catalyst. Causality: Unlike homogeneous AlCl₃, this solid acid catalyst prevents aggressive over-alkylation and allows for simple recovery via filtration[6][7].

  • Alkylation : Heat the mixture to 60 °C. Add benzyl chloride (11.0 mmol) dropwise over 30 minutes to maintain thermal control and prevent oligomerization.

  • Reflux : Elevate the temperature to 110 °C and reflux for 12 hours until the evolution of HCl gas ceases, indicating reaction completion.

  • Recovery : Filter the hot mixture to remove the solid catalyst. Wash the organic filtrate with distilled water (2 × 20 mL) to remove trace acidic byproducts.

  • Isolation : Evaporate the toluene under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 4,6-dibenzyl-m-cresol (Onset decomposition temperature ~295 °C)[4].

References

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols. The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

  • New Mesoporous Titanium-Phosphorus Mixed Oxides Having Bifunctional Catalytic Activity. Academia.edu, 2009. URL:[Link]

Sources

Method

Advanced Analytical Workflows for the Quantification of 4-Benzyl-m-cresol in Complex Matrices

Introduction & Analytical Challenges 4-Benzyl-m-cresol (also known as 4-benzyl-3-methylphenol, CAS No. 30091-02-2) is a highly specialized phenolic compound utilized as an intermediate in organic synthesis, a biocide, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

4-Benzyl-m-cresol (also known as 4-benzyl-3-methylphenol, CAS No. 30091-02-2) is a highly specialized phenolic compound utilized as an intermediate in organic synthesis, a biocide, and a potent antioxidant in industrial formulations[1][2]. Quantifying this compound in complex matrices—such as environmental effluents, industrial polymers, and biological fluids—presents significant analytical hurdles.

Like many alkylphenols, 4-Benzyl-m-cresol exhibits poor ionization efficiency in standard positive Electrospray Ionization (ESI+) due to the lack of basic functional groups. While negative ESI (ESI-) is the logical alternative for phenolic hydroxyls, traditional mobile phase additives (like formic acid or ammonium acetate) frequently suppress the target signal, leading to inadequate Limits of Detection (LOD)[3][4].

To overcome these limitations, this application note details two orthogonal, self-validating analytical strategies:

  • Direct LC-MS/MS with Halide-Enhanced ESI-: Utilizing low-concentration ammonium fluoride to thermodynamically drive gas-phase deprotonation[5].

  • Pre-Column Derivatization LC-MS/MS (ESI+): Utilizing Dansyl Chloride (DNSC) to graft a highly ionizable tertiary amine onto the phenolic core for ultra-trace quantification[6].

Mechanistic Grounding: The Causality of Method Design

The Ammonium Fluoride Advantage (Direct Analysis)

In conventional LC-MS/MS, negative mode deprotonation is often incomplete. By replacing standard ammonium acetate with 0.2 mM Ammonium Fluoride ( NH4​F ) in the aqueous mobile phase, the ionization efficiency of 4-Benzyl-m-cresol is amplified by up to 22-fold[3][5]. The Causality: The fluoride anion ( F− ) possesses an exceptionally high gas-phase basicity. During the droplet desolvation process in the ESI source, F− aggressively abstracts the proton from the phenolic hydroxyl group (pKa ~9.5), forming stable [M−H]− ions and neutral hydrogen fluoride ( HF )[4][7]. This thermodynamic sink prevents ion recombination, drastically improving the signal-to-noise (S/N) ratio.

Dansyl Chloride Derivatization (Ultra-Trace Analysis)

For matrices with severe ion suppression (e.g., soil extracts or heavily formulated polymers), direct analysis may fail. Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNSC) converts the phenol into a sulfonate ester[6]. The Causality: The reaction is buffered at pH 10.5. At this pH, 4-Benzyl-m-cresol is fully deprotonated into a highly nucleophilic phenoxide ion, ensuring a rapid SN​2 attack on the DNSC sulfonyl group[6]. The resulting derivative contains a dimethylamino group that ionizes brilliantly in ESI+, shifting the detection to a region of the mass spectrum with near-zero matrix background.

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometric Profile of 4-Benzyl-m-cresol
ParameterValue / DescriptionAnalytical Consequence
CAS Number 30091-02-2[1]Reference standard procurement
Molecular Formula C14​H14​O [8]Base mass calculation
Monoisotopic Mass 198.104 Da[8]High-resolution MS targeting
LogP (Estimated) ~4.2Requires high organic mobile phase for elution
[M−H]− (Direct) m/z 197.1Precursor for ESI- MRM
[M+H]+ (DNSC Deriv.) m/z 432.2Precursor for ESI+ MRM
Table 2: Optimized MRM Transitions & Collision Energies (CE)
MethodPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Fragment Assignment
Direct (ESI-) 197.1106.1-24Loss of benzyl radical (Quantifier)
Direct (ESI-) 197.1182.1-18Loss of methyl group (Qualifier)
Derivatized (ESI+) 432.2170.1+35Dimethylaminonaphthalene cation (Quantifier)
Derivatized (ESI+) 432.2234.1+20Cleavage at sulfonyl ester (Qualifier)
Table 3: Method Validation Metrics (Spiked Environmental Water)
MetricDirect Analysis ( NH4​F ESI-)Derivatized Analysis (DNSC ESI+)
Linear Range 0.5 – 500 ng/mL0.01 – 100 ng/mL
LOD (S/N = 3) 0.15 ng/mL0.003 ng/mL
LOQ (S/N = 10) 0.50 ng/mL0.01 ng/mL
Matrix Effect -18% (Mild suppression)-4% (Negligible)
Mean Recovery 92.4 ± 4.1%98.1 ± 2.5%

Experimental Protocols (Self-Validating Systems)

Protocol A: Solid Phase Extraction (SPE) & Direct LC-MS/MS

This protocol is designed with internal system suitability checks to ensure matrix removal and recovery validation.

Step 1: Matrix Cleanup (SPE)

  • Conditioning: Pass 5 mL LC-MS grade Methanol followed by 5 mL of 0.2 mM NH4​F in water through an Oasis HLB cartridge (200 mg, 6 cc). Causality: Pre-loading the sorbent with fluoride prevents irreversible binding of the phenol.

  • Loading: Spike 10 mL of the sample with 10 ng of internal standard (e.g., 4-Benzylphenol-d4). Load onto the cartridge at 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute polar salts. Dry under vacuum for 5 minutes.

  • Elution: Elute with 2×2 mL of Methanol/Acetonitrile (50:50, v/v). Evaporate to dryness at 40°C under N2​ and reconstitute in 1 mL of Mobile Phase A.

Step 2: LC-MS/MS Acquisition

  • Column: Waters XBridge C18 (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride[3].

  • Mobile Phase B: Methanol.

  • Gradient: 20% B hold for 1 min, ramp to 95% B over 8 mins, hold 2 mins. Flow rate: 0.3 mL/min.

  • System Suitability Check: A solvent blank must be injected prior to the sample batch. The background noise at m/z 197.1 -> 106.1 must be < 100 cps to validate the absence of system carryover.

Protocol B: Dansyl Chloride Derivatization for Ultra-Trace Analysis

Use this orthogonal method when the sample matrix causes >30% ion suppression in Protocol A.

Step 1: Derivatization Reaction

  • Transfer 100 µL of the SPE extract (from Protocol A, Step 1) into a silanized glass vial.

  • Add 100 µL of 0.1 M Sodium Carbonate buffer ( Na2​CO3​ , pH 10.5). Causality: Strict pH control is required; pH < 9.5 leaves the phenol protonated, while pH > 11.5 rapidly hydrolyzes the DNSC reagent[6].

  • Add 200 µL of freshly prepared Dansyl Chloride in Acetonitrile (1 mg/mL).

  • Vortex for 10 seconds and incubate in a thermoshaker at 60°C for exactly 60 minutes[6].

Step 2: Quenching and Analysis

  • Quenching: Add 50 µL of 10% aqueous ammonia. Causality: Ammonia acts as a sacrificial nucleophile, instantly reacting with excess DNSC to prevent column fouling and continuous background derivatization.

  • LC-MS/MS: Analyze using the same column as Protocol A, but switch Mobile Phase A to Water + 0.1% Formic Acid, and operate the MS in Positive ESI mode tracking the 432.2 -> 170.1 transition.

Analytical Workflow Visualization

Workflow Sample Complex Mixture Sample (Soil, Water, Bio-fluid) Extraction Solid Phase Extraction (HLB) Matrix Cleanup & Enrichment Sample->Extraction Split Aliquot Split Decision Matrix Extraction->Split Direct Direct LC-MS/MS (Negative ESI) Split->Direct Standard Conc. Deriv DNSC Derivatization (60°C, pH 10.5) Split->Deriv Ultra-Trace / High Matrix LC1 Mobile Phase: 0.2 mM NH4F / MeOH Direct->LC1 LC2 Mobile Phase: 0.1% Formic Acid / ACN Deriv->LC2 Det1 MRM: 197.1 → 106.1 [M-H]- LC1->Det1 Det2 MRM: 432.2 → 170.1 [M+H]+ LC2->Det2

Caption: Orthogonal analytical workflows for 4-Benzyl-m-cresol quantification based on matrix complexity.

References

  • LookChemicals Database. "30091-02-2, 4-benzyl-m-cresol - Chemical Properties and Synonyms." LookChemicals.
  • PubChemLite. "C14H14O - 4-benzyl-m-cresol - Monoisotopic Mass and Formula." University of Luxembourg.
  • The Journal of Organic Chemistry. "Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols." ACS Publications.
  • Analytical Science Advances. "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization." ResearchGate.
  • Molecules. "Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis." PubMed Central (PMC).
  • Journal of Chromatography A. "Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride." PubMed.

Sources

Application

Application Note: FT-IR Spectroscopic Profiling and Functional Group Analysis of 4-Benzyl-m-cresol

Introduction & Analytical Rationale 4-Benzyl-m-cresol (4-benzyl-3-methylphenol) is a structurally complex phenolic compound frequently utilized as a biocide and a critical intermediate in pharmaceutical drug development[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

4-Benzyl-m-cresol (4-benzyl-3-methylphenol) is a structurally complex phenolic compound frequently utilized as a biocide and a critical intermediate in pharmaceutical drug development[1]. Structurally, it comprises a phenolic hydroxyl group, a 1,2,4-trisubstituted aromatic ring, a methylene bridge, a monosubstituted benzyl ring, and a methyl group.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural verification of such compounds. Because the absorption of infrared radiation corresponds directly to the transitions between vibrational energy levels of specific chemical bonds, FT-IR provides a highly specific molecular fingerprint[2][3]. This application note details the mechanistic principles, quantitative spectral expectations, and self-validating protocols required to accurately profile 4-Benzyl-m-cresol.

Mechanistic Principles of Functional Group Identification

To accurately interpret the FT-IR spectrum of 4-Benzyl-m-cresol, it is critical to understand the physical causality behind its absorption bands:

  • Hydroxyl (O-H) Broadening: In solid or concentrated liquid states, the phenolic hydroxyl group engages in extensive intermolecular hydrogen bonding. This interaction weakens the O-H bond, lowering its force constant and creating a broad distribution of stretching frequencies. Consequently, the O-H stretch appears as a strong, broad band between 3200–3600 cm⁻¹, rather than a sharp peak[3][4].

  • Aromatic vs. Aliphatic C-H Stretching: The hybridization of carbon dictates the bond strength. The sp2 hybridized C-H bonds of the two aromatic rings are stronger and stiffer, absorbing above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹). Conversely, the sp3 hybridized C-H bonds of the methyl group and methylene bridge absorb just below 3000 cm⁻¹ (2850–2960 cm⁻¹)[4].

  • Phenolic C-O Bond Stiffening: The lone pairs on the phenolic oxygen delocalize into the adjacent aromatic π -system. This resonance grants the C-O bond partial double-bond character, increasing its force constant. As a result, the phenolic C-O stretch is shifted to a higher wavenumber (~1220 cm⁻¹) compared to standard aliphatic alcohols (~1050 cm⁻¹)[4].

  • Out-of-Plane (OOP) Bending: The low-frequency fingerprint region (690–850 cm⁻¹) is highly diagnostic of aromatic substitution patterns. 4-Benzyl-m-cresol will exhibit complex OOP bending due to the superimposition of signals from its monosubstituted benzyl ring (typically showing two strong bands near 690 and 730 cm⁻¹) and its 1,2,4-trisubstituted cresol ring (showing bands around 800–850 cm⁻¹)[4].

Quantitative Spectral Data Summary

The following table summarizes the expected quantitative FT-IR data for 4-Benzyl-m-cresol, categorizing the functional groups by their specific vibrational modes and diagnostic significance.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance for 4-Benzyl-m-cresol
Phenolic -OH O-H Stretching3200 – 3600Strong, BroadConfirms the phenol moiety; broadness indicates intermolecular H-bonding.
Aromatic Rings C-H Stretching3000 – 3100Weak to Medium, SharpDifferentiates aromatic protons from aliphatic protons.
Aliphatic Chain C-H Stretching2850 – 2960Medium, SharpConfirms the presence of the -CH₃ group and the -CH₂- (benzyl) bridge.
Aromatic Rings C=C Stretching1500 – 1600Medium to StrongCharacteristic skeletal vibrations of both benzene rings.
Phenolic C-O C-O Stretching~1220Strong, SharpDistinguishes phenolic C-O from aliphatic alcohols due to resonance stiffening.
Aromatic C-H Out-of-plane Bending690 – 850Strong, MultipleFingerprints the monosubstituted and 1,2,4-trisubstituted ring patterns.

Experimental Workflows & Methodologies

Depending on the purity and ambient temperature, 4-Benzyl-m-cresol can present as a highly viscous oil or a crystalline solid[1]. Therefore, two distinct sample preparation methodologies are provided.

Protocol A: Attenuated Total Reflectance (ATR) - Recommended for Rapid Screening

Causality: ATR relies on the total internal reflection of the IR beam within a high-refractive-index crystal (e.g., Diamond or ZnSe). The generated evanescent wave penetrates only ~1.5 µm into the sample. This eliminates the need for sample dilution and prevents pathlength saturation, making it ideal for neat viscous liquids or solids[5].

  • Crystal Preparation: Clean the ATR crystal thoroughly with high-purity isopropanol or ethanol using a lint-free tissue. Allow the solvent to evaporate completely[6].

  • Background Acquisition: Run a background scan (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). This is mathematically required to ratio the transmitted intensity ( Pout​ ) against the incident intensity ( Pin​ )[5][7].

  • Sample Application: Place 1–2 mg of 4-Benzyl-m-cresol directly onto the center of the crystal. If the sample is solid, lower the pressure anvil and apply sufficient force to ensure intimate optical contact between the sample and the crystal lattice[6][8].

  • Data Acquisition: Execute the sample scan using the same parameters as the background. Apply an ATR correction algorithm during post-processing to account for the wavelength-dependent penetration depth of the evanescent wave[5].

Protocol B: Potassium Bromide (KBr) Pellet Transmission - Recommended for High-Resolution Fingerprinting

Causality: KBr is an alkali halide that is completely transparent in the mid-IR region. Diluting the sample in KBr (0.2% to 1% concentration) prevents the total absorption of the incident beam, ensuring the measurement adheres strictly to the Beer-Lambert law[5][9].

  • Matrix Dehydration: KBr is highly hygroscopic. Prior to use, dry the KBr powder in an oven at 110°C for at least 2 hours and store it in a desiccator to prevent atmospheric moisture from masking the sample's O-H band[5].

  • Milling and Dilution: Weigh approximately 1–2 mg of 4-Benzyl-m-cresol and 150 mg of dry KBr. Transfer to an agate mortar and grind vigorously. Critical Step: The mixture must be ground to an average particle size of less than 2 µm (smaller than the wavelength of IR light) to minimize scattering losses[8][9].

  • Pellet Pressing: Transfer the finely ground powder into a stainless-steel pellet die. Apply 10 to 15 tons of pressure using a hydraulic press for 60–120 seconds. Release the pressure slowly to yield a glassy, transparent pellet[6][7].

  • Data Acquisition: Place the pellet in the transmission holder. Purge the sample chamber with dry nitrogen gas to eliminate atmospheric interference, then acquire the spectrum[7].

Self-Validating Quality Control (QC) System

To ensure scientific integrity, every FT-IR run must be treated as a self-validating system. Before interpreting the functional groups of 4-Benzyl-m-cresol, analysts must evaluate the spectrum against the following failure modes:

  • Baseline Integrity Check: In the KBr transmission method, a sloping baseline (rising towards the high-frequency end) indicates that the sample particles are too large, causing Mie scattering[8]. Corrective Action: The sample must be remilled to a finer powder.

  • Atmospheric Artifacts: The presence of sharp, jagged doublets at ~2350 cm⁻¹ (CO₂) or broad noise clusters at ~3600 cm⁻¹ and ~1600 cm⁻¹ (H₂O vapor) indicates an inadequate background subtraction or a compromised nitrogen purge[7]. Corrective Action: Wait for the purge to stabilize and re-run the background.

  • Matrix Contamination (KBr only): If the blank KBr background pellet exhibits a broad band at 3400 cm⁻¹ or a sharp peak at 1630 cm⁻¹, the matrix has absorbed moisture[5]. This will artificially inflate or completely obscure the phenolic O-H stretch of the 4-Benzyl-m-cresol. Corrective Action: Discard the KBr, use freshly baked powder, and prepare a new pellet.

Workflow Visualization

FTIR_Analysis A 4-Benzyl-m-cresol Sample B Sample Prep: ATR (Direct Contact) A->B Viscous Liquid/Solid C Sample Prep: KBr Pellet (0.2-1% Dilution) A->C Crystalline Solid D Background Scan (Air or Blank KBr) B->D C->D E IR Data Acquisition (4000-400 cm⁻¹) D->E Ratio P_out/P_in F Spectral Processing (Baseline Correction) E->F G Functional Group ID (O-H, C-H, C=C, C-O) F->G H Self-Validation (Check H2O/CO2) G->H H->F Recalibrate if needed

Workflow for FT-IR analysis of 4-Benzyl-m-cresol, from sample preparation to spectral validation.

References

  • Source: JASCO Inc.
  • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell Analytical URL
  • Title: Fourier transform infrared spectroscopy Source: University of Washington URL
  • Title: FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols Source: UC Davis / Elsevier URL
  • Title: How to prepare IR samples?
  • Title: Infrared spectrum of phenol C6H6O C6H5OH Source: Doc Brown's Advanced Organic Chemistry URL
  • Title: Functional group profiling of medicinal plants using FTIR spectroscopy Source: World Journal of Biology Pharmacy and Health Sciences URL
  • Title: Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for 4-Benzyl-m-cresol

An in-depth application note and protocol for the mass spectrometric analysis of 4-Benzyl-m-cresol, designed for analytical chemists and drug development professionals. Introduction 4-Benzyl-m-cresol (also known as 4-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the mass spectrometric analysis of 4-Benzyl-m-cresol, designed for analytical chemists and drug development professionals.

Introduction

4-Benzyl-m-cresol (also known as 4-benzyl-3-methylphenol) is a diphenylmethane derivative frequently encountered as an intermediate in organic synthesis, a degradation product of specific polymers, and a target analyte in environmental metabolomics[1]. Accurate identification of this compound in complex matrices relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). Because of the methylene bridge connecting the phenolic and phenyl rings, the molecule exhibits a highly characteristic and predictable fragmentation pattern under Electron Ionization (EI)[2].

This application note provides a comprehensive guide to the EI-MS fragmentation mechanisms of 4-benzyl-m-cresol, coupled with a self-validating, step-by-step GC-MS protocol designed to ensure high-confidence quantification and structural confirmation.

Physicochemical Properties & MS Parameters

Before initiating MS analysis, it is critical to establish the baseline parameters of the analyte to optimize the mass analyzer's scan range and ionization energy.

  • Chemical Name : 4-Benzyl-3-methylphenol

  • Molecular Formula : C 14​ H 14​ O

  • Exact Mass : 198.1045 Da

  • Standard Ionization Mode : Electron Ionization (EI) at 70 eV[3]

  • Primary Cleavage Sites : Benzylic C-C bonds flanking the methylene bridge[2].

Mechanistic Fragmentation Pathways (EI-MS, 70 eV)

Expertise & Causality: Under standard 70 eV EI conditions, 4-benzyl-m-cresol is bombarded with electrons, ejecting a single electron to form a highly energetic radical cation [M]+∙ at m/z 198. The subsequent fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting carbocations[2].

The dominant fragmentation pathways are as follows:

  • Benzylic Cleavage (The Tropylium and Hydroxytropylium Pathways) : The most labile bonds in diphenylmethane derivatives are those adjacent to the methylene bridge.

    • Pathway A: Cleavage of the bond between the methylene group and the cresol ring yields the tropylium cation (m/z 91) [C7​H7​]+ . The formation of this seven-membered aromatic ring is a universal hallmark of benzyl-containing compounds, driven by its immense resonance stabilization[4].

    • Pathway B: Cleavage of the bond between the methylene group and the unsubstituted phenyl ring yields the hydroxymethylphenyl cation (m/z 107) [C7​H7​O]+ , which rapidly rearranges to a stable hydroxytropylium-like structure[5].

  • Radical Losses (Methyl and Hydrogen) :

    • The loss of the methyl group from the cresol ring generates the [M−CH3​]+ ion at m/z 183 [4].

    • The loss of a hydrogen atom (typically from the phenolic -OH or the methylene bridge) yields the [M−H]+ ion at m/z 197 .

  • Secondary Rearrangements : The m/z 107 ion can undergo further high-energy fragmentation by expelling neutral carbon monoxide (CO, 28 Da) to form a cyclic hydrocarbon cation at m/z 79, which subsequently loses H2​ to form the stable phenyl cation (m/z 77) [1].

Data Presentation: Diagnostic Ions

The table below summarizes the quantitative fragmentation data necessary for setting up Selected Ion Monitoring (SIM) methods.

Fragment Ion (m/z)Relative AbundanceIon Identity / Structural AssignmentFormation Mechanism
198 Medium [M]+∙ (Molecular Ion)Electron ejection (70 eV)
197 Low-Medium [M−H]+ Loss of hydrogen radical
183 Low [M−CH3​]+ Loss of methyl radical
107 High (Base Peak) [C7​H7​O]+ (Hydroxytropylium)Benzylic cleavage (loss of benzyl radical)
91 High [C7​H7​]+ (Tropylium)Benzylic cleavage (loss of cresol radical)
77 Low [C6​H5​]+ (Phenyl cation)Secondary loss of CO and H2​ from m/z 107

Experimental Protocol: GC-MS Analysis Workflow

Trustworthiness & Self-Validation: Phenolic compounds natively exhibit peak tailing in gas chromatography due to hydrogen-bonding interactions between the free hydroxyl group and the column's stationary phase. To ensure a self-validating and reproducible system, this protocol utilizes chemical derivatization (silylation) to replace the active hydrogen with a trimethylsilyl (TMS) group. This increases volatility, thermal stability, and peak symmetry[6]. Always run a solvent blank and an internal standard (e.g., 4-benzylphenol-d4) to validate retention times and extraction efficiency.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 1.0 mg of 4-benzyl-m-cresol standard.

    • Dissolve in 1.0 mL of anhydrous ethyl acetate (HPLC grade) to create a 1 mg/mL stock solution.

    • Dilute to the desired working concentration (e.g., 10 µg/mL) using ethyl acetate.

  • Derivatization (Silylation) :

    • Transfer 100 µL of the working solution into a 2 mL GC autosampler vial equipped with a glass micro-insert.

    • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and vortex for 5 seconds.

    • Incubate the vial in a dry block heater at 60 °C for 30 minutes.

    • Allow the sample to cool to room temperature.

    • Diagnostic Note: Post-derivatization, the molecular ion will shift from m/z 198 to m/z 270 ( M+72 Da).

  • Instrumental GC-MS Parameters :

    • Column : DB-5MS or equivalent (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas : Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

    • Injection : 1 µL injection volume, Splitless mode. Injector port temperature set to 250 °C.

    • Oven Temperature Program : Initial hold at 70 °C for 1 min; ramp at 15 °C/min to 280 °C; final hold for 5 min.

    • MS Conditions : Transfer line at 280 °C, EI Ion source at 230 °C, Quadrupole at 150 °C.

    • Acquisition : Full scan mode from m/z 50 to 350 for untargeted confirmation, or SIM mode (m/z 270, 179, 91) for targeted quantitation[6].

Mandatory Visualizations

MS_Fragmentation M Molecular Ion [M]+. m/z 198 (C14H14O) M_CH3 [M - CH3]+ m/z 183 M->M_CH3 -CH3• M_H [M - H]+ m/z 197 M->M_H -H• Tropylium Tropylium Cation m/z 91 [C7H7]+ M->Tropylium Benzylic Cleavage (Loss of Cresol radical) Cresol Hydroxytropylium Cation m/z 107 [C7H7O]+ M->Cresol Benzylic Cleavage (Loss of Benzyl radical) Phenyl Phenyl Cation m/z 77 [C6H5]+ Cresol->Phenyl -CO, -H2

EI-MS fragmentation pathway of 4-benzyl-m-cresol highlighting major diagnostic ions.

Workflow Prep Sample Prep (Dissolution in EtOAc) Deriv Derivatization (BSTFA + 1% TMCS 60°C, 30 min) Prep->Deriv Inject GC Injection (Splitless, 250°C) Deriv->Inject Separate Capillary Separation (DB-5MS Column) Inject->Separate Ionize EI Ionization (70 eV, 230°C) Separate->Ionize Detect Mass Analysis (Quadrupole, Scan m/z 50-350) Ionize->Detect

Step-by-step experimental workflow for the GC-MS analysis of 4-benzyl-m-cresol.

References

  • Insight into the Compositions of the Soluble/Insolube Portions from the Acid/Base Extraction of Five Fractions Distilled from a High Temperature Coal Tar Source: Energy & Fuels - ACS Publications URL:[Link]

  • Hydrogen rearrangement in molecular ions of alkyl benzenes Source: SciSpace URL:[Link]

  • Interpretation of MS-MS mass spectra of drugs and pesticides Source: DOKUMEN.PUB URL:[Link]

  • 4-Benzylphenol | C13H12O | CID 7563 Source: PubChem - NIH URL:[Link]

  • Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Benzyl-m-cresol

Welcome to the Technical Support Center for the synthesis of 4-benzyl-m-cresol (4-benzyl-3-methylphenol). This guide is designed for research scientists and drug development professionals seeking to optimize the Friedel-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-benzyl-m-cresol (4-benzyl-3-methylphenol). This guide is designed for research scientists and drug development professionals seeking to optimize the Friedel-Crafts alkylation of m-cresol using benzyl alcohol.

Rather than simply providing a recipe, this center focuses on the causality behind reaction parameters, self-validating experimental designs, and thermodynamic control to help you eliminate byproducts and maximize yields.

Mechanistic Overview & Reaction Pathway

The synthesis of 4-benzyl-m-cresol relies on a Brønsted acid-catalyzed (typically p-Toluenesulfonic acid, p-TSA) Friedel-Crafts alkylation[1]. The hydroxyl (-OH) and methyl (-CH₃) groups on m-cresol are both activating and direct the incoming benzyl electrophile. The position para to the hydroxyl group (position 4) is highly activated and sterically accessible, making it the favored site for C-C bond formation[2].

Understanding the step-by-step generation of the benzyl carbocation and the subsequent electrophilic aromatic substitution is critical for troubleshooting issues like O-alkylation or polybenzylation[3].

G A Benzyl Alcohol + p-TSA B Benzyl Carbocation (+ H2O) A->B Protonation & Dehydration C Electrophilic Attack on m-Cresol B->C Electrophile Generation D Wheland Intermediate (Resonance Stabilized) C->D C-C Bond Formation E 4-Benzyl-m-cresol (+ H+ regeneration) D->E Deprotonation (Aromatization)

Mechanistic pathway of p-TSA catalyzed Friedel-Crafts benzylation of m-cresol.

Parameter Optimization & Yield Maximization

The reaction is highly sensitive to temperature, reagent stoichiometry, and catalyst loading. Based on Yates pattern experimental designs for the benzylation of cresols[1],[4], the following table summarizes the quantitative impact of key parameters and the mechanistic causality behind them.

ParameterLow Level (-)Center Point (0)High Level (+)Impact on YieldMechanistic Causality
Temperature (°C) 70100130Positive Higher heat overcomes the activation energy for thermodynamic C-alkylation, preventing kinetic O-alkylation (ether formation).
Molar Ratio (m-cresol : benzyl alcohol)3:13.5:14:1Positive A large excess of m-cresol suppresses polybenzylation via mass action; the electrophile statistically collides with unreacted starting material rather than the product.
Catalyst Loading (wt% p-TSA)1.0%3.0%5.0%Positive Higher proton concentration accelerates the dehydration of benzyl alcohol into the active benzyl carbocation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps until the validation criteria are met.

Reagents Required:

  • m-Cresol: 3.0 equivalents (acts as reactant and solvent)[1]

  • Benzyl alcohol: 1.0 equivalent (limiting reagent)

  • p-Toluenesulfonic acid (p-TSA) monohydrate: 3.0 wt% relative to m-cresol

  • Toluene: Azeotropic solvent

Step 1: System Assembly Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap attached to a reflux condenser, and an addition funnel. Flush the system with inert nitrogen gas. Causality: Nitrogen prevents the oxidative degradation of electron-rich phenols at high temperatures. The Dean-Stark trap is mandatory to drive the equilibrium forward by physically removing the water byproduct.

Step 2: Initial Heating Add m-cresol, p-TSA, and 50 mL of toluene to the flask. Heat the mixture to reflux (approx. 110–115°C). Causality: Dissolving the catalyst in excess m-cresol ensures uniform protonation before the electrophile is introduced.

Step 3: Controlled Electrophile Addition Dilute benzyl alcohol with a small volume of toluene and place it in the addition funnel. Add dropwise to the refluxing mixture over 1 hour. Causality: Dropwise addition keeps the steady-state concentration of the benzyl carbocation extremely low. This is statistically crucial to prevent the highly activated mono-alkylated product from undergoing a second alkylation (dibenzylation)[3].

Step 4: Self-Validating Reaction Monitoring Continue refluxing and monitor the water collection in the Dean-Stark trap. Validation Checkpoint: The reaction is complete only when the theoretical volume of water (1 equivalent relative to benzyl alcohol) is collected in the trap. Confirm completion via TLC (Hexane:EtOAc 8:2), ensuring the complete disappearance of the benzyl alcohol spot.

Step 5: Quenching and Workup Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TSA, followed by brine (50 mL). Dry over anhydrous MgSO₄. Causality: Complete neutralization of p-TSA is required before distillation. If residual acid remains, heating during purification will trigger retro-Friedel-Crafts reactions or polymerization.

Step 6: Purification Remove toluene under reduced pressure. Distill the excess m-cresol under high vacuum. Purify the remaining residue via silica gel column chromatography or fractional vacuum distillation to isolate pure 4-benzyl-m-cresol.

Troubleshooting & FAQs

Q: Why am I observing O-alkylation (3-benzyloxytoluene) instead of the desired C-alkylation? A: O-alkylation is kinetically favored because the phenolic oxygen is a harder, more accessible nucleophile than the aromatic ring carbons. However, C-alkylation is thermodynamically more stable. Solution: Ensure your reaction temperature is strictly maintained above 100°C and that sufficient p-TSA is present. Under these thermodynamic conditions, any formed ether will undergo a Fries-like rearrangement to the desired C-alkylated phenol[5].

Q: How do I minimize the formation of dibenzylated and tribenzylated byproducts? A: The introduction of a benzyl group slightly increases the electron density of the aromatic ring, making the mono-alkylated product (4-benzyl-m-cresol) more susceptible to further electrophilic attack than the starting m-cresol[6]. Solution: You must use a large molar excess of m-cresol (at least a 3:1 to 4:1 ratio)[1]. This leverages mass action to ensure the benzyl carbocation collides with unreacted m-cresol rather than the newly formed product.

Q: The reaction stalls at 50% conversion, leaving unreacted benzyl alcohol. What is going wrong? A: This is almost always caused by catalyst deactivation. The reaction of benzyl alcohol with m-cresol produces one equivalent of water. If water is not actively removed, it hydrates the p-TSA, significantly lowering its acidity and stalling the generation of the benzyl carbocation. Solution: Verify that your Dean-Stark trap is functioning correctly. Ensure you are using an adequate volume of an azeotropic solvent like toluene to actively strip water from the reaction mixture.

References

  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis Journal of Molecular Catalysis A: Chemical5

  • A Mathematical Model for Catalytic Benzylation of m-Cresol with Benzyl Alcohol ResearchGate 1

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol ResearchGate 4

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols ACS Publications 2

  • Organic Reactions, Volume 3 (Friedel-Crafts Alkylation) Sciencemadness.org 3

Sources

Optimization

Technical Support Center: Optimizing the Yield of 4-Benzyl-m-cresol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Benzyl-m-cresol. This guide is engineered for researchers and drug development professionals who require high-yield, regioselective alkylation of m-cresol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Benzyl-m-cresol. This guide is engineered for researchers and drug development professionals who require high-yield, regioselective alkylation of m-cresol. Here, we dissect the thermodynamic and kinetic variables of electrophilic aromatic substitution (EAS) to help you troubleshoot common synthetic bottlenecks, such as O-alkylation, polybenzylation, and catalyst deactivation.

Part 1: Mechanistic Pathway & Selectivity Logic

Before troubleshooting, it is critical to understand the competing pathways in m-cresol benzylation. The phenoxide ion is an ambient nucleophile; manipulating the reaction conditions dictates whether the electrophile attacks the oxygen (etherification) or the carbon ring (Friedel-Crafts alkylation)[1].

Pathway mcresol m-Cresol + Benzyl Chloride basic Basic Conditions (e.g., K2CO3 / NaOH) mcresol->basic acidic Acidic Conditions (Solid Acid / Lewis Acid) mcresol->acidic oalkyl O-Alkylation (Benzyl m-tolyl ether) basic->oalkyl Kinetic Control calkyl C-Alkylation (Carbocation Intermediate) acidic->calkyl Friedel-Crafts p4 4-Benzyl-m-cresol (Para to OH, Desired) calkyl->p4 Sterically Favored p6 6-Benzyl-m-cresol (Ortho to OH, Side Product) calkyl->p6 Sterically Hindered poly Polybenzylated Cresols calkyl->poly Excess Reagent

Mechanistic pathways for m-cresol benzylation highlighting conditions for 4-benzyl-m-cresol yield.

Part 2: Troubleshooting Q&A

Q1: My GC-MS shows high amounts of benzyl m-tolyl ether instead of 4-benzyl-m-cresol. How do I shift the regioselectivity to C-alkylation? A1: You are operating under conditions that favor kinetic O-alkylation. Under basic conditions (e.g., using K₂CO₃ or phase-transfer catalysts), Williamson ether synthesis dominates because the oxygen is a harder, more accessible nucleophile[1][2]. To force C-alkylation, you must switch to an acidic Friedel-Crafts regime. Utilizing a Lewis acid (like AlCl₃) or a solid Brønsted acid (like Sulphated Zirconia or Zeolite Beta) activates the benzyl chloride to form a discrete benzyl carbocation, which then attacks the aromatic ring[3][4].

Q2: I am getting a mixture of 4-benzyl-m-cresol and 6-benzyl-m-cresol. How can I maximize the 4-position yield? A2: In m-cresol, both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho/para directing. The 4-position is para to the -OH and ortho to the -CH₃, while the 6-position is ortho to the -OH and para to the -CH₃. To maximize the 4-isomer:

  • Leverage Thermodynamic Control: The 4-position is sterically less hindered than the 2-position and often more thermodynamically stable than the 6-position when accommodating a bulky benzyl group. Running the reaction at higher temperatures (90–120 °C) allows the reversible Friedel-Crafts reaction to equilibrate toward the more stable 4-benzyl-m-cresol[5].

  • Employ Shape-Selective Catalysts: Transitioning from homogeneous AlCl₃ to mesoporous zeolites (e.g., H-MCM-22) restricts the formation of bulkier transition states within the catalyst pores, artificially boosting para-selectivity[6].

Q3: My reaction suffers from severe polyalkylation (dibenzylation). How do I prevent this? A3: A fundamental limitation of Friedel-Crafts alkylation is that the product (4-benzyl-m-cresol) is more electron-rich than the starting material, making it highly susceptible to subsequent electrophilic attacks[3]. To suppress polybenzylation, you must manipulate the collision statistics. Maintain a high molar ratio of m-cresol to benzyl chloride (e.g., 5:1 or 6:1)[7]. Additionally, adding the benzyl chloride dropwise ensures its steady-state concentration remains near zero, forcing the carbocation to react with the abundant unreacted m-cresol.

Q4: I am using a solid acid catalyst, but the reaction stalls at 60% conversion. What is causing the deactivation? A4: Solid acid catalysts deactivate primarily through two mechanisms: pore blocking by heavy polyalkylated byproducts, or active-site poisoning by water[4][6]. If you are using benzyl alcohol as your alkylating agent, water is generated as a stoichiometric byproduct. You must equip your reactor with a Dean-Stark trap to continuously remove this water[7]. Furthermore, ensure your agitation speed is at least 1000 rpm; inadequate stirring leads to external mass-transfer resistance, causing localized pooling of products that choke the catalyst pores[2][4].

Part 3: Quantitative Optimization Parameters

The following table summarizes the critical parameters required to optimize the yield and selectivity of 4-benzyl-m-cresol.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield / Selectivity
Catalyst Type K₂CO₃ or NaOHSulphated Zirconia (S-ZrO₂)Shifts pathway entirely from O-alkylation (ether) to C-alkylation (Friedel-Crafts)[1][4].
Molar Ratio (m-cresol : benzylating agent) 1:1 (Stoichiometric)6:1 (Excess m-cresol)Prevents polybenzylation by statistically favoring mono-alkylation collisions[3][7].
Reaction Temperature 25 °C (Room Temp)90–120 °COvercomes activation energy for C-alkylation; favors the thermodynamically stable 4-isomer[4][5].
Agitation Speed < 500 rpm≥ 1000 rpmEliminates external mass-transfer resistance in heterogeneous solid-acid systems, preventing pore blockage[2][4].

Part 4: Step-by-Step Methodology

Protocol: High-Yield Synthesis of 4-Benzyl-m-cresol via Solid-Acid Catalysis

Self-Validating Principle: This protocol utilizes an excess of m-cresol to chemically suppress polyalkylation and employs continuous GC monitoring to empirically validate the reaction endpoint, preventing thermodynamic drift into degradation products.

Workflow s1 1. Catalyst Activation (Calcine at 500°C) s2 2. Reagent Setup (6:1 m-Cresol Excess) s1->s2 s3 3. Catalytic Reaction (90°C, 1000 rpm) s2->s3 s4 4. Phase Separation (Hot Filtration) s3->s4 s5 5. Purification (Vacuum Distillation) s4->s5

Step-by-step experimental workflow for the solid-acid catalyzed synthesis of 4-benzyl-m-cresol.

Step 1: Catalyst Activation Calcine the Sulphated Zirconia (S-ZrO₂) or Zeolite Beta catalyst at 500 °C for 3 hours prior to use. Causality: This removes adsorbed ambient moisture that would otherwise poison the Lewis/Brønsted acid sites required for generating the benzyl carbocation[4][6].

Step 2: Reactor Setup In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous m-cresol. (Note: If substituting benzyl chloride with benzyl alcohol, attach a Dean-Stark trap to the setup to self-validate water removal[7]).

Step 3: Reagent Loading & Heating Add the activated catalyst (typically 5 wt% relative to the benzylating agent) to the m-cresol. Heat the mixture to 90 °C under continuous, vigorous agitation at 1000 rpm[4].

Step 4: Controlled Electrophile Addition Begin adding benzyl chloride dropwise over a period of 1.5 hours. Causality: Maintaining a low steady-state concentration of the benzylating agent ensures the highly reactive benzyl carbocations react exclusively with the bulk m-cresol, virtually eliminating dibenzylation[3].

Step 5: Reaction Monitoring (Self-Validation) Sample the reaction every 30 minutes and analyze via GC-MS. The reaction is deemed complete when the benzyl chloride peak is completely exhausted. Terminate heating immediately upon completion to prevent transalkylation or skeletal rearrangements[3][5].

Step 6: Phase Separation & Purification Filter the mixture while hot to recover the solid catalyst (which can be washed with toluene, dried, and reused for subsequent batches)[4]. Subject the filtrate to vacuum distillation. The unreacted m-cresol will distill first, leaving the heavier, purified 4-benzyl-m-cresol product to be collected at a higher boiling point fraction[7].

Sources

Troubleshooting

Side-product formation in the benzylation of m-cresol and how to avoid it

This technical support guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers, scientists, and drug development professionals manage and avoid side-product format...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers, scientists, and drug development professionals manage and avoid side-product formation during the benzylation of m-cresol. Our goal is to empower you to achieve high yields and selectivity for the desired O-benzylated product, 3-benzyloxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products in the benzylation of m-cresol?

A1: The benzylation of m-cresol, typically via the Williamson ether synthesis, can lead to undesired side-products due to the ambident nature of the m-cresolate anion.[1] The main side-products are:

  • C-Alkylated Isomers: Benzylation can occur on the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. This results in the formation of 2-benzyl-5-methylphenol and 4-benzyl-3-methylphenol.

  • Di-benzylated Products: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second benzylation can occur on the initially formed C-alkylated product, leading to compounds like 1-benzyloxy-2,4-dibenzyl-5-methylbenzene.[2]

Q2: Why am I getting C-alkylation instead of the desired O-alkylation?

A2: The phenoxide ion formed by deprotonating m-cresol is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions due to resonance).[1] The competition between O- and C-alkylation is governed by several factors, including the solvent, the counter-ion of the base, and the temperature.[1][3][4] Conditions that favor C-alkylation often involve protic solvents or high temperatures.[1][3]

Q3: What is the general mechanism for side-product formation?

A3: After deprotonation of m-cresol, the resulting phenoxide ion exists as a series of resonance structures where the negative charge is delocalized onto the oxygen and the ortho/para carbon atoms. While the oxygen atom is more electronegative, the carbon atoms can also act as nucleophiles. C-alkylation occurs when one of these carbon atoms attacks the benzyl halide. This initially disrupts the aromaticity, forming a keto-intermediate, which then rapidly tautomerizes back to the more stable phenolic form.[2]

Mechanistic Insights: The O- vs. C-Alkylation Dilemma

The selectivity of the benzylation of m-cresol is a classic example of kinetic versus thermodynamic control.[5][6][7]

  • O-Alkylation (Kinetic Product): Attack by the oxygen atom is generally faster, has a lower activation energy, and is favored under milder conditions (e.g., lower temperatures). This is considered the kinetically controlled pathway.[5][6]

  • C-Alkylation (Thermodynamic Product): The C-alkylated products are often more thermodynamically stable. This pathway is favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[3][5][6]

The choice of solvent plays a critical role. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor O-alkylation.[1] In contrast, protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.[1]

O_vs_C_Alkylation m_cresol m-Cresol phenoxide m-Cresolate Anion (Ambident Nucleophile) m_cresol->phenoxide Deprotonation base Base (e.g., K₂CO₃) mid1 phenoxide->mid1 benzyl_halide Benzyl Halide (Bn-X) o_product O-Alkylation Product (3-Benzyloxy-toluene) [Kinetic Product] c_product C-Alkylation Products (e.g., 2-Benzyl-5-methylphenol) [Thermodynamic Product] mid1->o_product  O-Attack (Favored at low temp, polar aprotic solvent) mid1->c_product  C-Attack (Favored at high temp, protic solvent) mid2

Sources

Optimization

Technical Support Center: Purification of 4-Benzyl-m-cresol

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support guide for the purification of 4-benzyl-m-cresol.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 4-benzyl-m-cresol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this compound from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

The synthesis of 4-benzyl-m-cresol, typically via Friedel-Crafts benzylation of m-cresol, often results in a crude product containing a variety of impurities. These can include unreacted starting materials, isomeric byproducts, and over-benzylated species. The choice of purification strategy is therefore critical and depends heavily on the specific impurity profile of your reaction mixture.

Initial Assessment: Identifying Your Purification Challenge

Before selecting a purification protocol, it is essential to characterize your crude product. Understanding the nature and quantity of impurities will guide you to the most efficient and effective method.

Common Impurities in 4-Benzyl-m-cresol Synthesis:

ImpurityChemical NameReason for PresenceTypical Separation Challenge
Starting Material m-CresolIncomplete reaction.Can be difficult to remove trace amounts; acidic nature requires specific extraction.
Starting Material Benzyl Alcohol / Benzyl ChlorideIncomplete reaction of the benzylating agent.Similar polarities to the product can complicate chromatography.
Isomeric Byproduct 2-benzyl-m-cresol / 6-benzyl-m-cresolLack of complete regioselectivity in the benzylation reaction.Very similar physical properties (boiling point, polarity) to the desired product.
Over-reaction Product 4,6-dibenzyl-m-cresolReaction of the product with another equivalent of the benzylating agent.[1]Significantly different polarity and molecular weight can facilitate separation.
Solvent Residues e.g., Toluene, DichloromethaneRemnants from the reaction or initial workup steps.Typically removed under vacuum, but may require careful selection of conditions.

Analytical Techniques for Purity Assessment:

  • Thin-Layer Chromatography (TLC): An excellent first step for a qualitative assessment of the mixture's complexity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomeric byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of non-volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.[4][5]

Troubleshooting and Purification Strategy Selection

This section addresses specific issues you may encounter and helps you choose the right purification path.

Decision Workflow for Purification Method Selection

The following diagram provides a logical workflow for selecting an appropriate purification strategy based on the primary impurities identified in your initial assessment.

Purification_Workflow start Crude 4-Benzyl-m-cresol q_cresol High concentration of unreacted m-cresol? start->q_cresol acid_base Perform Acid-Base Extraction q_cresol->acid_base  Yes q_thermal Are product and impurities thermally stable with different boiling points? q_cresol->q_thermal  No / Trace acid_base->q_thermal distill Utilize Fractional Vacuum Distillation q_thermal->distill  Yes q_isomers Are isomeric impurities the primary concern? q_thermal->q_isomers  No q_final_purity Is the product solid and requires ultimate purity? distill->q_final_purity chromatography Employ Column Chromatography (e.g., HPLC or Flash) q_isomers->chromatography  Yes q_isomers->q_final_purity  No chromatography->q_final_purity recrystallize Perform Recrystallization q_final_purity->recrystallize  Yes end_product High-Purity 4-Benzyl-m-cresol q_final_purity->end_product  No / Purity is sufficient recrystallize->end_product

Caption: Decision tree for selecting a purification method for 4-benzyl-m-cresol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My acid-base wash to remove unreacted m-cresol is ineffective. What's going wrong?

A1: This is a common issue that usually stems from one of three factors:

  • Incorrect Base Strength: m-Cresol is a weak acid (pKa ≈ 10.1). A weak base like sodium bicarbonate is often insufficient for complete deprotonation.[6] You must use a strong base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), to effectively convert the acidic m-cresol into its water-soluble salt, which can then be partitioned into the aqueous layer.[6]

  • Insufficient Mixing or Contact Time: Ensure vigorous mixing of the biphasic system for several minutes to maximize the surface area and allow for complete extraction. If you are shaking a separatory funnel, remember to vent frequently.

  • Formation of Emulsions: Aggressive shaking can lead to emulsions, which are colloidal suspensions of one liquid in another that are difficult to separate.[6] If an emulsion forms, try letting the mixture stand for a longer period, gently swirling instead of shaking, or adding a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[6]

Q2: I'm performing a fractional distillation, but the separation between my product and an impurity is poor.

A2: Poor separation during distillation is typically related to the boiling points of the components and the efficiency of your distillation column.

  • Boiling Point Proximity: The boiling points of m-cresol (202.8 °C) and benzyl alcohol (205.3 °C) are very close, making their separation by simple distillation nearly impossible.[7][8] 4-benzyl-m-cresol has a significantly higher boiling point, but its isomers will have very similar boiling points. Azeotropic distillation with an agent like benzyl alcohol has been used historically to separate m-cresol from p-cresol, which have boiling points that differ by only 1°C.[7]

  • Column Efficiency: For separating compounds with close boiling points, a simple distillation setup is inadequate. You need a fractional distillation column packed with a high-surface-area material (like Raschig rings or Vigreux indentations) and a high reflux ratio to achieve multiple theoretical plates of separation.[7][9]

  • Vacuum Level: Performing the distillation under vacuum is crucial to lower the boiling points and prevent thermal degradation of the compounds. Ensure your vacuum is stable and sufficiently deep.

Q3: My compound won't crystallize during recrystallization. What steps can I take?

A3: Failure to crystallize is a frustrating but solvable problem. The key is to achieve a supersaturated solution upon cooling.[10]

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent.[11] In this case, you can gently heat the solution to boil off some of the solvent to re-concentrate it.

  • Inducing Crystallization: If the solution is supersaturated but crystals haven't formed, you can induce nucleation. Try scratching the inside surface of the flask with a glass rod just below the solvent line. Alternatively, add a "seed crystal" of your pure compound, if available.[10]

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or an amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[10][11]

  • Solvent System: The chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[12] You may need to perform new solubility tests or consider a two-solvent system.[11]

Q4: How can I separate 4-benzyl-m-cresol from its isomers (e.g., 2-benzyl-m-cresol)?

A4: This is the most significant purification challenge due to the very similar physical properties of the isomers.

  • Preparative HPLC: High-performance liquid chromatography is often the most effective method for separating isomers.[13] Using a suitable stationary phase (like a mixed-mode or reversed-phase column) and optimizing the mobile phase can achieve baseline separation.[14][15] The collected fractions can then be combined and the solvent evaporated to yield the pure isomer.

  • Complexation and Crystallization: In some cases, specific isomers can be selectively precipitated from a mixture by forming a complex with another agent, such as urea.[6][16] This method is highly specific and would require experimental validation for your particular mixture.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for m-Cresol Removal

This protocol describes the removal of acidic m-cresol from a solution containing the neutral product, 4-benzyl-m-cresol, dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate volume of a water-immiscible organic solvent (e.g., 5-10 mL of ethyl acetate per gram of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel for 1-2 minutes.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (containing the sodium cresoxide salt) will be on the bottom if using DCM, or on the top if using a less dense solvent like ethyl acetate.

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the wash with 1 M NaOH (steps 3-6) one or two more times to ensure complete removal of m-cresol.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual NaOH and help break any emulsions.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[17]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to obtain the m-cresol-free crude product.

Protocol 2: Recrystallization for Final Purification

This protocol outlines a general procedure for recrystallizing 4-benzyl-m-cresol. The choice of solvent is critical and must be determined experimentally. A good starting point is a mixed solvent system, such as ethanol/water or toluene/heptane.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimum amount of a hot "good" solvent (e.g., ethanol or toluene).

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Add the hot "good" solvent portion-wise while heating until the solid just dissolves.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.

  • Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes faintly and persistently cloudy.[18]

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[10] Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the cold "poor" solvent) to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely in the funnel under vacuum, then transfer them to a watch glass or drying oven to remove all residual solvent before analysis.

Safety First: Handling Cresol and Associated Reagents

Working with 4-benzyl-m-cresol and its precursors requires strict adherence to safety protocols.

  • Hazard Profile: m-Cresol is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[19][20] It is also toxic to aquatic life.[21] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[19][20][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check compatibility), safety goggles, a face shield, and a lab coat.[22] All manipulations should be performed in a well-ventilated chemical fume hood.[20]

  • Waste Disposal: Dispose of all chemical waste, including aqueous washes and filtered solids, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour cresol-containing solutions down the drain.[21]

  • Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[19] In case of eye contact, rinse cautiously with water for several minutes.[21] Seek immediate medical attention for any significant exposure.[19]

References

  • NextSDS. (n.d.). 4,6-dibenzyl-m-cresol — Chemical Substance Information. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Millikan, A. F. (1962). U.S. Patent No. 3,031,383. U.S. Patent and Trademark Office.
  • INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Retrieved from [Link]

  • Liu, X., et al. (2013). Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements. Environmental Science & Technology. Retrieved from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 15). How to separate benzyl alcohol and meta-cresol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-benzyl-m-cresol. Retrieved from [Link]

  • CN104230669A. (2014). Separation and purification method of m-cresol. Google Patents.
  • Taylor & Francis Online. (n.d.). M-cresol – Knowledge and References. Retrieved from [Link]

  • Patsalou, M., et al. (2020). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Molecules. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • Arif, M., et al. (1996). SEPARATION OF MIXTURE OF m-CRESOL AND P-CRESOL BY DISSOCIATION EXTRACTION. Pakistan Journal of Scientific and Industrial Research. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities. Retrieved from [Link]

  • Chromatography Forum. (2022, November 28). separation of p-cresol and m-cresol. Retrieved from [Link]

  • CN104230669B. (2016). Separation and purification method of m-cresol. Google Patents.
  • Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]

  • Zhang, M., et al. (2014). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Catalysis Communications. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • OSHA. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • National Science Foundation. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Yoshida, K., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Heterocycles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Benzyl-m-cresol Storage and Oxidation Prevention

Target Audience: Researchers, analytical chemists, and drug development professionals. 4-Benzyl-m-cresol (4-benzyl-3-methylphenol) is a highly valuable phenolic intermediate utilized in complex chemical syntheses and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

4-Benzyl-m-cresol (4-benzyl-3-methylphenol) is a highly valuable phenolic intermediate utilized in complex chemical syntheses and drug development. However, like many phenolic compounds, its electron-rich aromatic ring makes it uniquely susceptible to oxidative degradation. This technical guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure the absolute chemical integrity of your material.

Understanding the Degradation Mechanism

Before troubleshooting, it is critical to understand why degradation occurs. The oxidation of 4-Benzyl-m-cresol is not a single-step process but a cascading radical chain reaction.

OxidationMechanism A 4-Benzyl-m-cresol (Colorless Phenol) B Phenoxy Radical (Reactive Intermediate) A->B O2, Light, Transition Metals C Quinone Derivatives (Yellow/Pink) B->C Oxidation D Polymeric Products (Brown/Black) B->D Radical Coupling C->D Polymerization

Fig 1: Oxidative degradation pathway of 4-Benzyl-m-cresol.

Section 1: Troubleshooting Discoloration (FAQ)

Q1: My newly purchased 4-Benzyl-m-cresol powder has turned pink or light brown over a few months. Is it still usable, and why did this happen? A: Phenols, including cresols and their derivatives, undergo rapid autoxidation when exposed to atmospheric oxygen, ultraviolet light, and trace transition metals[1]. The initial step involves a one-electron oxidation to form a highly reactive phenoxy radical[2]. This radical can either undergo further oxidation to form colored quinone derivatives (typically presenting as pink or yellow hues)[3] or undergo oxidative coupling to form dimeric and polymeric products (resulting in a brown or black appearance)[1].

Usability & Causality: Mild pink discoloration indicates trace quinone formation. While this might not impact qualitative, large-scale synthesis, these redox-active impurities can severely interfere with sensitive quantitative biological assays. If your material has darkened significantly, repurification (e.g., via recrystallization from petroleum ether or vacuum distillation) is strictly required before use[4].

Section 2: Solid-State Storage Protocols

Q2: What is the optimal protocol for aliquoting and long-term storage of the solid powder to prevent oxidation? A: To establish a self-validating storage system, you must systematically eliminate the three primary catalysts of oxidation: oxygen, light, and thermal energy[4].

Step-by-Step Methodology:

  • Preparation: Transfer the bulk container to a glovebox continuously purged with inert gas, or utilize a fume hood equipped with a Schlenk line.

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and limits repeated exposure to atmospheric moisture. Amber glass is mandatory as it prevents UV-induced homolytic cleavage of the phenolic O-H bonds[4].

  • Inert Gas Blanketing: Purge the headspace of each vial with a heavy inert gas, preferably Argon. Causality: Argon (density ~1.78 g/L) is significantly heavier than ambient air (~1.22 g/L) and nitrogen (~1.16 g/L). It effectively displaces oxygen and settles over the solid powder, forming a robust, physical protective blanket that prevents oxygen ingress[5].

  • Sealing: Seal the vials tightly with PTFE-lined screw caps to prevent gas exchange. Wrap the cap junction tightly with Parafilm as a secondary barrier.

  • Temperature Control: Store the sealed vials at 2-8°C (refrigeration) for routine use, or -20°C for extended periods[4]. Causality: Lower temperatures exponentially decrease the kinetic rate of autoxidation reactions, effectively freezing the degradation pathway.

StorageWorkflow Step1 1. Material Receipt Inspect for discoloration Step2 2. Aliquoting Perform in Glovebox/Fume Hood Step1->Step2 Step3 3. Inert Gas Blanketing Argon displacement Step2->Step3 Step4 4. Sealing PTFE-lined caps + Parafilm Step3->Step4 Step5 5. Storage Amber vial at 2-8°C Step4->Step5

Fig 2: Self-validating workflow for aliquoting and storing phenolic compounds.

Section 3: Solution Handling & Antioxidant Integration

Q3: When preparing 4-Benzyl-m-cresol in solution (e.g., DMSO or Ethanol) for biological assays, how can I prevent rapid degradation? A: Phenols oxidize much faster in solution than in the solid state due to increased molecular mobility and the presence of dissolved oxygen.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent with Argon or Nitrogen for 15-30 minutes prior to dissolving the compound. This mechanically strips dissolved oxygen from the liquid matrix.

  • Antioxidant Addition: If compatible with your downstream assay, add a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.01-0.1% w/v. Causality: BHT acts as a sacrificial antioxidant. Because it is highly sterically hindered, it reacts with peroxyl radicals faster than the 4-Benzyl-m-cresol, forming a stable phenoxy radical that safely terminates the oxidative chain reaction without further propagating damage[2].

  • Chelating Agents: If preparing aqueous buffers, include 0.1-1 mM EDTA. Causality: Trace transition metals (like Fe³⁺ or Cu²⁺) act as potent catalysts for the one-electron oxidation of phenols. EDTA sequesters these ions, completely inhibiting metal-catalyzed oxidation pathways.

Quantitative Impact of Storage Conditions

The following table summarizes the expected stability of 4-Benzyl-m-cresol under various storage conditions, serving as a benchmark for your laboratory's quality control.

Storage ConditionOxygen ExposureTemperatureEstimated Shelf-LifeDiscoloration Rate
Clear Vial, Air High (Ambient)25°C (Room Temp)< 1 MonthRapid (Days to Weeks)
Amber Vial, Air High (Ambient)2-8°C (Fridge)3 - 6 MonthsModerate (Months)
Amber Vial, N₂ Low (< 5%)2-8°C (Fridge)12 - 18 MonthsSlow (> 1 Year)
Amber Vial, Argon Trace (< 1%)-20°C (Freezer)> 24 MonthsNegligible

Sources

Optimization

Scaling up the synthesis of 4-Benzyl-m-cresol for pilot plant production

Welcome to the Technical Support Center for the pilot-scale synthesis of 4-benzyl-m-cresol (4-benzyl-3-methylphenol). As drug development and specialty chemical demands increase, scaling up Friedel-Crafts alkylations tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the pilot-scale synthesis of 4-benzyl-m-cresol (4-benzyl-3-methylphenol). As drug development and specialty chemical demands increase, scaling up Friedel-Crafts alkylations transitions from a simple benchtop exercise into a complex chemical engineering challenge.

This guide provides researchers and process chemists with an authoritative, self-validating framework to navigate the thermodynamics, regioselectivity, and safety hurdles inherent in scaling this specific electrophilic aromatic substitution.

I. Process Overview & Mechanistic Pathway

The synthesis of 4-benzyl-m-cresol relies on the Friedel-Crafts benzylation of m-cresol using benzyl chloride. While the hydroxyl (-OH) and methyl (-CH3) groups of m-cresol both direct electrophiles to ortho and para positions, the para-position relative to the hydroxyl group (the 4-position) is sterically favored. However, without strict kinetic control, the highly reactive carbocation intermediate will readily attack the 6-position or cause polyalkylation, leading to complex downstream purification bottlenecks [1].

ReactionPathway mCresol m-Cresol (Substrate) Intermediate Active Electrophile [Bn+ --- Sc(OTf)3Cl-] mCresol->Intermediate BnCl Benzyl Chloride (Alkylating Agent) BnCl->Intermediate Catalyst Sc(OTf)3 Catalyst (Lewis Acid) Catalyst->Intermediate Product4 4-Benzyl-m-cresol (Target: Para to OH) Intermediate->Product4 Major (Sterically Favored) Product6 6-Benzyl-m-cresol (Byproduct: Ortho to OH) Intermediate->Product6 Minor Pathway DiProduct 4,6-Dibenzyl-m-cresol (Over-alkylation) Product4->DiProduct Excess Alkylation Product6->DiProduct Excess Alkylation

Fig 1. Mechanistic pathway and regioselectivity in the benzylation of m-cresol.

II. Self-Validating Pilot Plant Protocol (50-Liter Scale)

To avoid the massive exotherms and stoichiometric waste associated with traditional Aluminum Chloride (AlCl3), this protocol utilizes a catalytic metal triflate approach. Every step is designed as a self-validating system to ensure process safety and reproducibility.

Step 1: Reactor Passivation & Inerting

  • Action: Wash a 50 L glass-lined or 316L stainless steel reactor with 20% HNO3, rinse with DI water, and dry. Purge the vessel with Argon for 30 minutes.

  • Causality: Trace iron from stainless steel catalyzes the oxidative coupling of phenols into highly colored quinone methides, ruining product quality.

  • Self-Validation Check: The headspace oxygen sensor must read <1% O2 before proceeding.

Step 2: Reagent Charging

  • Action: Charge 10.8 kg (100 mol) of anhydrous m-cresol and 20 L of 2-Methyltetrahydrofuran (2-MeTHF). Add 0.5 mol % (246 g) of Scandium(III) triflate[Sc(OTf)3].

  • Causality: Sc(OTf)3 acts as a highly active, reusable Lewis acid that does not irreversibly bind to the phenolic oxygen, drastically reducing the catalyst loading required compared to AlCl3 [2].

Step 3: Controlled Benzylation

  • Action: Chill the reactor jacket to 0°C. Begin continuous dosing of benzyl chloride (11.4 kg, 90 mol) via a mass flow controller over 4 hours.

  • Causality: Sub-stoichiometric dosing (0.9 eq) starves the reaction of the alkylating agent, suppressing the formation of 4,6-dibenzyl-m-cresol.

  • Self-Validation Check: Link the dosing pump to the internal Process Analytical Technology (PAT) thermocouple. If the internal temperature exceeds 10°C, the pump must automatically pause.

Step 4: Reverse Quench & Phase Separation

  • Action: Transfer the reaction mixture into a quench vessel containing 10 L of chilled 5% NaHCO3. Agitate for 15 minutes, then allow 30 minutes for phase separation.

  • Causality: A reverse quench prevents localized pH drops and mitigates the risk of rapid gas evolution.

  • Self-Validation Check: The aqueous phase must test at pH >7. If acidic, add additional NaHCO3 before phase separation.

Step 5: Fractional Distillation

  • Action: Evaporate the solvent under reduced pressure. Perform fractional vacuum distillation using a wiped-film evaporator.

  • Causality: 4-benzyl-m-cresol is a viscous, high-boiling oil. Extended thermal stress in a standard batch still will cause degradation. Wiped-film evaporation minimizes residence time.

  • Self-Validation Check: Isolate the main fraction at <1 mbar. Purity is confirmed via HPLC (>98% target) before drumming.

PilotWorkflow Prep 1. Reagent Prep (Inerting) Reactor 2. CSTR (T < 10°C) Prep->Reactor Dosing Quench 3. Reverse Quench (NaHCO3) Reactor->Quench Transfer Distill 4. Wiped Film Evaporation Quench->Distill Org Phase Drum 5. QC & Drumming (>98% Purity) Distill->Drum Fraction

Fig 2. Scaled-up continuous workflow for 4-benzyl-m-cresol production.

III. Quantitative Data & Process Optimization

Selecting the right catalyst and thermal parameters is the difference between a high-yielding pilot run and a reactor full of tar. The table below summarizes the optimization data for the benzylation of m-cresol.

Table 1: Catalyst and Condition Optimization for Benzylation of m-Cresol

CatalystLoading (mol %)Temp (°C)Conversion (%)Regioselectivity Ratio(4-Bn : 6-Bn : Di-Bn)Scale-up Suitability
AlCl3 11025>9560 : 20 : 20Poor: Severe quench exotherm; massive aqueous waste.
AlCl3 11009075 : 15 : 10Poor: Intermediate complex becomes highly viscous, stalling agitators.
Sc(OTf)3 0.559288 : 10 : 2Excellent: True catalytic turnover; easy quench; high para-selectivity.
Zeolite H-Y 10 (wt%)807080 : 15 : 5Good: Heterogeneous and green, but requires higher heat, lowering conversion.

IV. Troubleshooting & FAQs

Q: Why is our regioselectivity shifting heavily towards 6-benzyl-m-cresol and 4,6-dibenzyl-m-cresol during the 50 L scale-up? A: This is a classic heat transfer failure. Friedel-Crafts alkylations are highly exothermic [3]. In a lab-scale flask, heat dissipates quickly. In a 50 L reactor, the surface-area-to-volume ratio drops, creating localized hot spots near the dosing nozzle [4]. While the 4-position (para to OH) is sterically favored at low temperatures, higher temperatures thermodynamically drive the reaction toward the 6-position (ortho to OH) and promote polyalkylation. Fix: Implement continuous dosing linked to an in-situ PAT thermocouple. Do not allow the internal temperature to exceed 10°C.

Q: We are experiencing severe foaming and pressure spikes during the reaction quench. How do we mitigate this? A: If you are using traditional AlCl3, the Lewis acid forms a strong, stoichiometric complex with the phenolic oxygen of m-cresol. Quenching directly with water causes a rapid, violent hydrolysis of this complex, releasing massive volumes of HCl gas and heat. Fix: Shift to a catalytic metal triflate like Sc(OTf)3. If AlCl3 is strictly required by your DMF (Drug Master File), you must use a "reverse quench" strategy. Transfer the active reaction mixture slowly into a larger quench vessel containing at least 3 volumes of chilled 5% NaHCO3, rather than adding water into the reactor.

Q: The isolated 4-benzyl-m-cresol has a persistent pink/brown discoloration. What is the mechanism of this degradation, and how do we prevent it? A: Phenolic compounds easily undergo oxidative coupling to form highly colored quinone methides. This degradation pathway is catalyzed by trace transition metals (e.g., iron leaching from unpassivated stainless steel) and atmospheric oxygen. Fix: Passivate all 316L stainless steel reactors with 20% HNO3 prior to use. Continuously sparge the reaction mixture with Argon, and consider adding a trace antioxidant (e.g., BHT at 0.01 wt%) during the distillation phase to prevent thermal oxidation.

Q: Our wiped-film evaporator is fouling rapidly during the final purification. What is causing this? A: Fouling is typically caused by the carryover of inorganic salts (like aluminum hydroxide or scandium salts) from an incomplete aqueous wash. At the high temperatures of the evaporator, these salts precipitate and bake onto the glass. Fix: Ensure the organic phase is washed with brine and passed through an inline polishing filter (e.g., 1-micron PTFE) prior to entering the evaporator feed tank.

V. References

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols. ACS Publications. Available at:[Link]

  • Friedel-Crafts reaction. Wikipedia. Available at:[Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Royal Society of Chemistry (RSC). Available at:[Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at:[Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry (via NCBI PMC). Available at:[Link]

  • SCALEUP ISSUES FROM BENCH TO PILOT. Hazen Research. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Benzyl-m-cresol Impurity Profiling &amp; Troubleshooting

Welcome to the Advanced Analytical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing, isolating, and characterizing 4-Benzyl-m-cresol (4-benzyl-3-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing, isolating, and characterizing 4-Benzyl-m-cresol (4-benzyl-3-methylphenol). Because this compound is typically synthesized via the Friedel-Crafts benzylation of m-cresol, the reaction matrix is prone to isomeric complexity, over-alkylation, and O-alkylation.

This document provides a causal understanding of impurity genesis, quantitative profiling data, and self-validating analytical protocols to ensure scientific integrity during your structural elucidation workflows.

Part 1: Core Reaction Mechanisms & Impurity Genesis

The synthesis of 4-benzyl-m-cresol relies on the electrophilic aromatic substitution of m-cresol using a benzyl halide or benzyl alcohol in the presence of a Lewis acid catalyst. The electron-donating hydroxyl (-OH) and methyl (-CH3) groups activate the aromatic ring, directing the incoming benzyl electrophile primarily to the ortho and para positions.

While the para-position is sterically and electronically favored to yield the target 4-benzyl-m-cresol 1[1], the reaction thermodynamics and kinetics dictate the formation of three primary impurity classes:

  • Structural Isomers: Alkylation at the ortho positions yields 6-benzyl-3-methylphenol and 2-benzyl-3-methylphenol.

  • Polyalkylated Species: The addition of the first benzyl group weakly activates the ring via inductive effects, making the mono-alkylated product highly susceptible to further electrophilic attack, yielding dibenzylated species 2[2].

  • O-Alkylated Ethers: Under kinetic control (typically at lower temperatures), the phenolic oxygen acts as a nucleophile, forming benzyl m-tolyl ether before rearranging to the thermodynamically stable C-alkylated products 3[3].

ReactionPathway SM1 m-Cresol (Starting Material) Target 4-Benzyl-m-cresol (Target API) SM1->Target para-C-alkylation Imp1 Benzyl m-tolyl ether (O-Alkylation) SM1->Imp1 Kinetic O-alkylation Imp2 6-Benzyl-m-cresol (ortho-Isomer) SM1->Imp2 ortho-C-alkylation SM2 Benzyl Chloride (Alkylating Agent) SM2->Target Cat Lewis Acid (e.g., AlCl3) Cat->Target Imp3 4,6-Dibenzyl-m-cresol (Polyalkylation) Target->Imp3 Over-alkylation

Fig 1. Mechanistic pathway of 4-benzyl-m-cresol synthesis and common impurity formation.

Part 2: Quantitative Impurity Profile

To aid in chromatographic identification, the following table summarizes the typical quantitative data and mass spectrometry behavior of the expected impurities.

Impurity ClassChemical NameRRT (Approx.)Mass Shift (Δ Da)Optimal IonizationTypical Abundance
Target API 4-Benzyl-3-methylphenol1.000ESI (-)> 95.0%
Isomer 6-Benzyl-3-methylphenol0.920ESI (-)1.0 - 3.0%
Isomer 2-Benzyl-3-methylphenol0.880ESI (-)< 1.0%
O-Alkylation Benzyl m-tolyl ether1.150ESI (+)0.5 - 2.0%
Polyalkylation 4,6-Dibenzyl-3-methylphenol1.45+90ESI (-)1.0 - 4.0%
Unreacted SM m-Cresol0.45-90ESI (-)< 0.5%

(Note: Relative Retention Time (RRT) is based on a standard reversed-phase C18 gradient using Water/Acetonitrile with 0.1% Formic Acid).

Part 3: Troubleshooting & FAQs

Q1: Why am I seeing multiple isobaric peaks (m/z 197.09) in my LC-MS chromatogram, and how do I minimize them? A: Isobaric peaks sharing the exact mass of your target API are structural isomers (e.g., 6-benzyl-3-methylphenol). Because the ortho positions of m-cresol are also electronically activated, these isomers form concurrently. To minimize their formation, you must shift the reaction from thermodynamic to kinetic control. This is typically achieved by lowering the reaction temperature or utilizing a highly sterically hindered solid acid catalyst (like sulfated zirconia) that restricts access to the ortho positions [[3]](3].

Q2: My mass spectrometry data shows a late-eluting impurity with a +90 Da mass shift. What is the mechanism behind this? A: A +90 Da shift corresponds to the net addition of a second benzyl group (+C7H8, mass 92, minus 2 protons displaced during substitution = +90 Da). This indicates polyalkylation (e.g., 4,6-dibenzyl-m-cresol). Once the first benzyl group attaches to the m-cresol ring, it donates electron density via inductive effects, making the mono-alkylated product more nucleophilic than the starting material. To suppress this, ensure your m-cresol is kept in stoichiometric excess relative to the benzylating agent 2[2].

Q3: How do I analytically differentiate between an O-alkylated impurity (ether) and a C-alkylated isomer if they have the same mass? A: The causality lies in their ionization behavior. Phenols readily lose a proton to form stable phenoxide ions, yielding strong [M-H]- signals in Negative Electrospray Ionization (ESI-) . Ethers (O-alkylation) lack this acidic proton and will show poor or absent signals in ESI-. Instead, they require ESI+ to form [M+H]+ or [M+Na]+ adducts. If MS polarity switching is inconclusive, 2D NMR (HMBC) is required to observe the correlation between the benzylic protons and the phenolic oxygen/carbon.

AnalyticalWorkflow Start Crude 4-Benzyl-m-cresol LCMS LC-HRMS Profiling (ESI- / ESI+) Start->LCMS Decision Mass Shift Analysis LCMS->Decision PrepLC Preparative HPLC Isolation Decision->PrepLC Isobaric (+0 Da) or Polyalkylated (+90 Da) OAlk Ether Cleavage Assay (Chemical Validation) Decision->OAlk Suspected Ether (O-Alkylation) NMR 1D/2D NMR (HSQC, HMBC, NOESY) PrepLC->NMR Elucidation Absolute Structural Elucidation NMR->Elucidation OAlk->Elucidation

Fig 2. Step-by-step analytical workflow for characterizing 4-benzyl-m-cresol impurities.

Part 4: Step-by-Step Methodology for Isolation & Elucidation

To ensure a self-validating system, follow this rigorous protocol to isolate and definitively characterize unknown impurities in your 4-benzyl-m-cresol matrix.

Step 1: Analytical LC-HRMS Profiling

  • Prepare a 1.0 mg/mL solution of the crude sample in LC-MS grade Methanol.

  • Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm) using a gradient of Water and Acetonitrile (both modified with 0.1% Formic Acid).

  • Acquire data utilizing fast polarity switching (ESI- and ESI+) to capture both phenolic isomers and ether impurities 4[4].

Step 2: Preparative HPLC Scale-Up

  • Based on the analytical retention times, scale the gradient linearly to a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Causality Check: Dissolve 150 mg of the crude mixture in DMSO (not Methanol) to prevent on-column precipitation, as polyalkylated impurities have drastically lower aqueous solubility.

  • Collect fractions using mass-directed auto-purification triggered by the specific m/z of the target impurities (e.g., m/z 197 for isomers, m/z 287 for dibenzylated species).

Step 3: Fraction Pooling & Self-Validation

  • Validation Step: Re-inject 2 µL of the collected fractions onto the analytical LC-HRMS system. Proceed only if the fraction exhibits >95% UV purity and matches the target mass.

  • Pool the validated fractions and remove the organic solvent via rotary evaporation under reduced pressure at <40°C to prevent thermal degradation.

  • Lyophilize the remaining aqueous phase for 24 hours to obtain a dry, solvent-free powder.

Step 4: 1D and 2D NMR Acquisition

  • Dissolve 2-5 mg of the isolated impurity in 600 µL of deuterated chloroform (CDCl3) or DMSO-d6.

  • Acquire 1H, 13C, HSQC, and HMBC spectra.

  • Interpretation Logic: Use HMBC to definitively assign the regiochemistry of the benzyl group. A correlation between the benzylic -CH2- protons and the C2/C6 or C4 carbons of the m-cresol ring will unambiguously differentiate the 2-benzyl, 4-benzyl, and 6-benzyl isomers.

Sources

Reference Data & Comparative Studies

Validation

Structural validation of 4-Benzyl-m-cresol using 2D NMR techniques

Structural Validation of 4-Benzyl-m-cresol: A Comparative Guide to 2D NMR Techniques The structural validation of small molecule intermediates is a critical bottleneck in pharmaceutical research and drug development. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 4-Benzyl-m-cresol: A Comparative Guide to 2D NMR Techniques

The structural validation of small molecule intermediates is a critical bottleneck in pharmaceutical research and drug development. For compounds like 4-benzyl-m-cresol (also known as 4-benzyl-3-methylphenol), confirming the exact regiochemistry—specifically, the position of the benzyl group relative to the hydroxyl and methyl substituents—is paramount. While classical analytical techniques offer partial insights, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for absolute structural elucidation[1].

As a Senior Application Scientist, I have designed this guide to objectively compare 2D NMR against alternative analytical methods, providing a comprehensive, self-validating workflow for the structural assignment of 4-benzyl-m-cresol.

Part 1: Analytical Comparison (The "Why")

To establish the causality behind selecting 2D NMR as the gold standard, we must evaluate the capabilities and limitations of alternative analytical platforms:

  • High-Resolution Mass Spectrometry (HRMS):

    • Capability: Provides the exact mass (m/z 198.1045 for [C14​H14​O]+ ) and confirms the molecular formula.

    • Limitation: MS cannot differentiate 4-benzyl-m-cresol from its regioisomers (e.g., 2-benzyl-m-cresol or 6-benzyl-m-cresol) because they share identical fragmentation patterns.

  • 1D NMR ( 1 H & 13 C):

    • Capability: Confirms the presence of key functional groups (the phenolic -OH, the benzylic -CH 2​ -, and the aryl -CH 3​ ).

    • Limitation: 1D data alone cannot bridge the "connectivity gap" across quaternary carbons (C1, C3, C4), leaving the exact substitution pattern ambiguous.

  • X-Ray Crystallography:

    • Capability: Offers absolute 3D spatial resolution.

    • Limitation: 4-Benzyl-m-cresol typically presents as a colorless oil at room temperature[2], making single-crystal growth highly impractical for routine, high-throughput workflows.

  • 2D NMR (COSY, HSQC, HMBC):

    • Capability: The optimal choice. Heteronuclear Multiple Bond Correlation (HMBC) specifically maps 2-bond and 3-bond carbon-proton couplings, allowing researchers to "see" across quaternary centers and unequivocally lock the benzyl group at the C4 position[3].

Part 2: Logical Workflow Visualization

The following diagram illustrates the logical progression from identifying structural ambiguity to achieving unambiguous validation using a suite of 2D NMR techniques.

NMR_Logic Start 4-Benzyl-m-cresol Structural Ambiguity COSY COSY (3J H-H Coupling) Start->COSY HSQC HSQC (1J C-H Coupling) Start->HSQC HMBC HMBC (2J/3J C-H Coupling) Start->HMBC SpinSys Identify Spin Systems (Aromatic & Aliphatic) COSY->SpinSys DirectC Assign Direct C-H Pairs HSQC->DirectC QuatC Bridge Quaternary Carbons (C1, C3, C4, C1') HMBC->QuatC Final Unambiguous 3D/2D Structure Validated SpinSys->Final DirectC->Final QuatC->Final

Fig 1: Logical workflow of 2D NMR techniques for structural elucidation of 4-Benzyl-m-cresol.

Part 3: Experimental Protocol (A Self-Validating System)

A robust NMR protocol must be self-validating. The following step-by-step methodology ensures high-fidelity data acquisition and prevents downstream assignment errors.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 30-40 mg of 4-benzyl-m-cresol in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons, preserving the sharp singlet of the phenolic -OH group. TMS is set at 0.0 ppm to prevent spectral drift across multiple 2D acquisitions.

Step 2: 1D NMR Acquisition (Purity & Consistency Check)

  • Action: Acquire the 1 H NMR (400/600 MHz) and 13 C NMR (100/150 MHz) spectra.

  • Self-Validation: Before initiating time-intensive 2D experiments, integrate the 1 H spectrum. The total integration must exactly equal 14 protons. The presence of a 2H singlet at δ 3.94 (benzylic -CH 2​ -) and a 3H singlet at δ 2.23 (aryl -CH 3​ ) acts as an internal purity check, confirming the core building blocks are intact[2].

Step 3: 2D NMR Acquisition (Connectivity Mapping)

  • COSY (Correlation Spectroscopy): Acquired to map vicinal ( 3J ) proton-proton couplings within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​=145 Hz to assign all protonated carbons, effectively spreading the crowded proton spectrum into the carbon dimension[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): The long-range coupling delay is explicitly optimized for nJCH​=8 Hz.

  • Causality: An 8 Hz optimization is the theoretical ideal for capturing 3-bond correlations in aromatic systems. This is the critical parameter required to bridge the quaternary C4 center to the benzylic protons[3].

Step 4: Data Processing

  • Action: Apply zero-filling and a squared sine-bell apodization function to 2D datasets prior to Fourier transformation.

  • Causality: This enhances cross-peak resolution and minimizes truncation artifacts, ensuring that weak HMBC correlations are not lost in the baseline noise.

Part 4: Data Presentation & Mechanistic Insights

The structural proof of 4-benzyl-m-cresol relies on synthesizing 1D chemical shifts with 2D correlations. The data below represents the validated assignments[2].

Table 1: 1 H and 13 C NMR Assignments for 4-Benzyl-m-cresol

Position 13 C Shift (ppm) 1 H Shift (ppm), Multiplicity, J (Hz)
C1 154.04.60, s (-OH)
C2 116.06.68, d, J = 2.6
C3 138.0-
C3-CH 3​ 19.52.23, s
C4 130.0-
C4-CH 2​ 38.53.94, s
C5 131.06.95, d, J = 7.8
C6 112.06.62, dd, J = 7.8, 2.6
C1' 141.0-
C2', C6' 128.57.25, dd, J = 8.0, 6.8
C3', C5' 128.57.06–7.13, m
C4' 125.87.14–7.20, m

Table 2: Key 2D NMR Correlations for Regiochemical Validation

Proton SignalCOSY ( 3J H-H)HSQC ( 1J C-H)HMBC ( 2J / 3J C-H)
H2 (6.68) H6C2 (116.0)C1, C3, C4, C6
H5 (6.95) H6C5 (131.0)C1, C3, C4
H6 (6.62) H2, H5C6 (112.0)C2, C4, C5
C3-CH 3​ (2.23) -C3-CH 3​ (19.5)C2, C3, C4
C4-CH 2​ (3.94) -C4-CH 2​ (38.5)C3, C4, C5, C1', C2'/C6'
Mechanistic Proof of Regiochemistry

The HMBC spectrum acts as the ultimate arbiter of regiochemistry. The benzylic protons (-CH 2​

  • at δ 3.94) show strong 3J correlations to C3 ( δ 138.0) and C5 ( δ 131.0), and a 2J correlation to C4 ( δ 130.0). Simultaneously, the methyl protons (-CH 3​ at δ 2.23) show a 3J correlation to C4 ( δ 130.0) and C2 ( δ 116.0).

This intersecting web of HMBC correlations mathematically forces the benzyl group into the C4 position, adjacent to the C3-methyl group and the C5-proton, definitively ruling out the 2-benzyl or 6-benzyl isomers.

References

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols. The Journal of Organic Chemistry.[Link]

  • The Evolving Landscape of NMR Structural Elucidation. Molecules.[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.[Link]

Sources

Comparative

Comparative analysis of 4-Benzyl-m-cresol and its isomers (o-, p-)

As a Senior Application Scientist, the comparative evaluation of alkylated phenolic compounds requires moving beyond basic chemical properties to understand how subtle structural shifts—specifically positional isomerism—...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the comparative evaluation of alkylated phenolic compounds requires moving beyond basic chemical properties to understand how subtle structural shifts—specifically positional isomerism—dictate macroscopic performance.

Benzyl cresols (C₁₄H₁₄O) represent a highly versatile class of synthetic phenols. The position of the methyl group relative to the phenolic hydroxyl (-OH) and the bulky benzyl moiety fundamentally alters their steric hindrance, lipophilicity, and hydrogen-bonding capacity. This guide provides an objective, data-driven comparison of 4-Benzyl-m-cresol and its primary isomers (o- and p- ), detailing their mechanisms, optimal applications, and validated experimental workflows.

Structural Dynamics and Physicochemical Profiling

The functional divergence of benzyl cresol isomers is entirely governed by steric shielding around the phenolic hydroxyl group.

  • 4-Benzyl-m-cresol (Meta-isomer): The meta-positioning of the methyl group leaves the -OH relatively unhindered. This maximizes its hydrogen-bonding potential and aqueous interaction, making it the superior candidate for penetrating and disrupting biological membranes[1].

  • 2-Benzyl-p-cresol (Para-isomer): The benzyl group is positioned ortho to the hydroxyl. This creates massive steric bulk that shields the -OH. While this reduces its efficacy as a rapid-acting biocide, it exceptionally stabilizes the phenoxy radical, making it an elite antioxidant and reference standard[2].

  • 4-Benzyl-o-cresol (Ortho-isomer): The ortho-methyl group provides moderate steric shielding. This "Goldilocks" hindrance is highly valued in industrial applications, specifically as an anti-clouding agent in polymer stabilizer systems[3].

Table 1: Physicochemical and Structural Comparison
Property4-Benzyl-m-cresol4-Benzyl-o-cresol2-Benzyl-p-cresol
IUPAC Name 4-benzyl-3-methylphenol4-benzyl-2-methylphenol2-benzyl-4-methylphenol
CAS Number 30091-02-25415-04-352857-30-4 / 716-96-1
Steric Hindrance at -OH LowMedium (ortho-methyl)High (ortho-benzyl)
Primary Mechanism Membrane disruptionMetal-complex stabilizationRadical scavenging
Optimal Application Antimicrobial biocidesPVC polymer stabilizersAntioxidants / HPLC Stds

Antimicrobial Efficacy: The m-Cresol Advantage

In drug development and formulation science, 4-Benzyl-m-cresol is prioritized for antimicrobial applications. The lipophilic benzyl ring drives the molecule into the bacterial lipid bilayer, while the unhindered -OH group disrupts the proton motive force, leading to rapid protein denaturation. Historical data indicates that benzyl cresols possess a Phenol Coefficient exceeding 50, meaning they are over 50 times more potent than standard phenol at equivalent concentrations.

MOA A Benzyl Cresol (Lipophilic Entry) B Membrane Accumulation (Lipid Bilayer) A->B C Proton Motive Force Disruption B->C D Protein Denaturation & Leakage C->D E Bacterial Cell Death D->E

Mechanism of Action: Benzyl cresol isomers disrupting bacterial membranes.

Protocol 1: Self-Validating Phenol Coefficient Determination

Causality & Validation: To accurately quantify bactericidal potency without false positives, this protocol employs a specific neutralizer broth. If the biocide is simply diluted, residual molecules can inhibit bacterial growth in the subculture (bacteriostatic carryover). The neutralizer chemically quenches the benzyl cresol, ensuring that only true bactericidal (killing) activity is measured.

  • Inoculation: Cultivate Staphylococcus aureus (ATCC 6538) in Nutrient Broth for 24 hours to ensure cells are in the highly susceptible logarithmic growth phase.

  • Exposure: Introduce 0.5 mL of the bacterial suspension into 5.0 mL of 4-Benzyl-m-cresol dilutions (ranging from 1:100 to 1:1000) at exactly 20°C.

  • Quenching (The Validation Step): At precise intervals (5, 10, and 15 minutes), transfer a 4 mm loopful of the mixture into 5.0 mL of Letheen Broth (containing Tween 80 and Lecithin to instantly neutralize the phenolic -OH).

  • Incubation & Scoring: Incubate subcultures at 37°C for 48 hours. Score for macroscopic turbidity (survival) or clarity (death).

  • Calculation: Divide the greatest dilution of the benzyl cresol killing the test organism in 10 minutes (but not 5) by the equivalent dilution of the phenol control.

PhenolCoeff A Inoculate Test Strain (e.g., S. aureus) B Expose to Biocide (5, 10, 15 min) A->B C Transfer to Neutralizer (Quenches Activity) B->C D Incubate & Read (Turbidity = Survival) C->D E Calculate Ratio vs. Phenol Standard D->E

Self-validating workflow for determining the Phenol Coefficient of biocides.

Polymer Stabilization: The o-Cresol Advantage

While the meta-isomer dominates biology, 4-Benzyl-o-cresol (CAS 5415-04-3) excels in materials science[4]. In the manufacturing of polyvinyl chloride (PVC) resins, thermal degradation is a critical failure point. 4-Benzyl-o-cresol is utilized within homogeneous liquid barium-cadmium-triphosphite stabilizer systems[3].

Causality: The moderate steric hindrance provided by the ortho-methyl group allows the molecule to act as an anti-clouding agent. It effectively coordinates with metal carboxylates (barium/cadmium) to prevent the precipitation of metal chlorides during the thermal processing of PVC, ensuring the final polymer film retains high optical clarity and surface finish[3].

Chromatographic Resolution & Quality Control

Because these isomers share identical molecular weights (198.26 g/mol ) and highly similar polarities, standard C18 reverse-phase chromatography often fails to achieve baseline separation.

Protocol 2: HPLC Separation of Benzyl Cresol Isomers

Causality & Validation: To resolve the subtle hydrophobic differences caused by the methyl group's positional shift, a mixed-mode stationary phase (e.g., Newcrom R1) is required. Furthermore, replacing traditional phosphoric acid with formic acid ensures the mobile phase is volatile, making the method directly compatible with Mass Spectrometry (MS) for downstream pharmacokinetic or impurity profiling[2].

  • Sample Preparation: Dissolve the isomer mixture in a 50:50 ratio of Acetonitrile (MeCN) and LC-MS grade Water to a final concentration of 1 mg/mL.

  • Column Selection: Equip the HPLC with a Newcrom R1 column (4.6 x 150 mm, 5 µm)[2].

  • Mobile Phase: Isocratic elution using 40% MeCN and 60% Water, acidified with 0.1% Formic acid.

  • System Suitability Test (SST): Self-Validation Step. Run a standard mix. The system is only validated for use if the resolution factor ( Rs​ ) between 4-Benzyl-m-cresol and 2-Benzyl-p-cresol is ≥1.5 .

  • Detection: Monitor UV absorbance at 254 nm and confirm peak identity via ESI-MS (Negative ion mode, looking for the [M-H]⁻ ion at m/z 197).

HPLC S1 Sample Prep: Dissolve in MeCN/H2O S2 Column Selection: Newcrom R1 (RP-HPLC) S1->S2 S3 Mobile Phase: MeCN/H2O + Formic Acid S2->S3 S4 Detection: UV 254 nm & MS S3->S4 S5 Isomer Resolution: o-, m-, p- Elution S4->S5

Step-by-step HPLC workflow for the baseline resolution of benzyl cresol isomers.

References

  • NextSDS. "4-benzyl-m-cresol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • SIELC Technologies. "Benzyl-p-cresol Separation and Pharmacokinetics." SIELC Applications. Available at:[Link]

  • Journal of Pharmacy and Pharmacology. "Volume 7, No. 10: Phenol content and absorption of Benzyl cresol." DSS Government Archives. Available at:[Link]

  • Google Patents. "Homogeneous storage-stable liquid barium-cadmium-triphosphite stabilizer systems for polyvinyl chloride resins." US Patent Archives.

Sources

Validation

4-Benzyl-m-cresol versus benzyl alcohol as protein formulation preservatives

4-Benzyl-m-cresol vs. Benzyl Alcohol: A Comparative Guide to Protein Formulation Preservatives As the biopharmaceutical industry shifts toward multi-dose delivery systems for patient convenience and economic efficiency,...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Benzyl-m-cresol vs. Benzyl Alcohol: A Comparative Guide to Protein Formulation Preservatives

As the biopharmaceutical industry shifts toward multi-dose delivery systems for patient convenience and economic efficiency, the inclusion of antimicrobial preservatives (APs) has become a mandatory formulation step[1],[2]. However, this introduces a critical thermodynamic dilemma: the very molecules designed to disrupt microbial membranes frequently destabilize the highly ordered three-dimensional structures of therapeutic proteins[1].

As a Senior Application Scientist, I approach preservative selection not as a simple excipient addition, but as a complex biophysical interaction study. In this guide, we will objectively compare the industry-standard benzyl alcohol (BA) against the structurally complex phenolic derivative 4-benzyl-m-cresol (4-BMC) , exploring the causality behind their destabilization mechanisms and outlining self-validating experimental workflows for formulation screening.

Molecular Profiling & Causality of Destabilization

To understand how a preservative will behave in a formulation, we must first analyze its molecular architecture and interaction mechanics.

Benzyl Alcohol (BA): The Co-Solvent Effect

Benzyl alcohol is the most widely used AP in European formulations, though it often requires relatively high concentrations (0.9% – 1.5% w/v) to meet stringent European Pharmacopoeia (EP) criteria[3].

  • Mechanism of Aggregation: BA acts primarily as a bulk co-solvent rather than a direct ligand. High-resolution solution NMR studies reveal that BA induces no significant chemical shift perturbations in peptide spectra, indicating a lack of site-specific binding[4].

  • Causality: By altering the solvent quality and lowering the dielectric constant of the aqueous environment, BA decreases the free energy barrier for the association of partially structured intermediates. This accelerates the non-native aggregation nucleation rate by up to four orders of magnitude, though it does not significantly affect the subsequent rate of aggregate growth[3].

4-Benzyl-m-cresol (4-BMC): The Direct Ligand

Standard m-cresol is highly effective at lower concentrations (~0.3%) but is notorious for inducing protein aggregation[3],[5]. 4-Benzyl-m-cresol is a mono-substituted derivative featuring a bulky benzyl group at the 4-position. This substitution grants it unique physicochemical properties, including an onset thermal stability of 265°C and an OH bond dissociation energy (BDE) of ~87 kcal/mol, providing it with potent antioxidant (radical scavenging) capabilities[6],[7].

  • Mechanism of Aggregation: Unlike BA, phenolic derivatives like 4-BMC interact directly with the protein. The molecule acts as an amphiphilic wedge: the phenolic hydroxyl group forms hydrogen bonds with polar residues (e.g., Glu, Gln), while the benzyl and methyl groups engage in hydrophobic interactions with residues like Met and Lys[4].

  • Causality: This site-specific binding physically disrupts native tertiary contacts, forcing the protein to undergo partial unfolding. This structural perturbation exposes highly aggregation-prone "hot-spots" to the solvent, leading to rapid, irreversible precipitation[5].

G1 cluster_BA Benzyl Alcohol Pathway cluster_BMC 4-Benzyl-m-cresol Pathway N Native Protein State BA Addition of BA (0.9-1.5%) N->BA BMC Addition of 4-BMC (<0.3%) N->BMC S Solvent Quality Alteration BA->S Nuc Accelerated Nucleation S->Nuc A Insoluble Protein Aggregates Nuc->A B Site-Specific Binding BMC->B U Partial Unfolding B->U U->A

Diagram 1: Divergent aggregation mechanisms of Benzyl Alcohol vs. 4-Benzyl-m-cresol.

Quantitative Data Comparison

The following table synthesizes the biophysical and functional differences between the two preservatives, allowing formulators to weigh antimicrobial potency against structural risk.

ParameterBenzyl Alcohol (BA)4-Benzyl-m-cresol (4-BMC)
Typical Effective Concentration 0.9% – 1.5% (w/v)[3]< 0.3% (w/v) (Extrapolated)
Protein Interaction Mechanism Solvent-mediated (No direct binding)[4]Site-specific binding (Hydrophobic / H-bond)[4]
Aggregation Trigger Accelerated nucleation rate (~10⁴ increase)[3]Partial unfolding & hot-spot exposure[5]
Antioxidant Capability NegligibleHigh (OH BDE ~87 kcal/mol)[6]
Thermal Stability Volatile (Boiling Point: 205°C)High (Onset Temp: 265°C)[6]
Mitigation Strategy Addition of compacting osmolytes (e.g., Sucrose)[3]Hot-spot stabilization / Surfactant shielding[5]

Self-Validating Experimental Methodologies

To establish a trustworthy formulation, we must employ an orthogonal, self-validating testing matrix. If a preservative causes aggregation via solvent effects (like BA), NMR will show no binding, but SEC will show monomer loss. If it acts via direct interaction (like 4-BMC), both NMR and SEC will yield positive signals.

Protocol A: High-Resolution Solution NMR (Binding Mapping)

Purpose: To definitively prove or disprove direct excipient-protein interaction at atomic resolution[4].

  • Isotope Labeling: Express and purify uniformly ¹⁵N-labeled target protein in a minimal formulation buffer (e.g., 10 mM phosphate, pH 6.5).

  • Titration: Prepare parallel samples. Titrate BA (0% to 1.5% w/v) into one set, and 4-BMC (0% to 0.3% w/v) into the other.

  • Acquisition: Acquire 2D ¹H-¹⁵N HSQC (Heteronuclear Single-Quantum Coherence) spectra at 25°C using a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Analysis: Overlay the spectra. Calculate chemical shift perturbations (CSPs). BA formulations should exhibit negligible CSPs, whereas 4-BMC will induce distinct peak shifts at specific hydrophobic and polar residues, confirming direct binding.

Protocol B: Aggregation Kinetics via Size-Exclusion Chromatography (SEC)

Purpose: To quantify the macroscopic consequence (aggregation) of the microscopic interactions observed in Protocol A.

  • Incubation: Formulate the native protein (e.g., 10 mg/mL) with the chosen APs. Include a control with a known stabilizer (e.g., 250 mM sucrose, which blocks BA-induced aggregation by favoring compact native states[3]).

  • Thermal Stress: Incubate samples at an accelerated degradation temperature (e.g., 40°C).

  • Sampling & Chromatography: Pull aliquots at 0, 24, 48, and 72 hours. Inject onto a Superdex 200 analytical column using an HPLC system.

  • Quantification: Integrate the area under the curve (AUC) for the monomeric peak versus high-molecular-weight (HMW) species. Plot monomer loss over time to determine the nucleation and growth rates.

Protocol C: Preservative Efficacy Testing (PET)

Purpose: To validate that the selected AP concentration meets regulatory antimicrobial thresholds.

  • Inoculation: Spike the final protein formulation with a standard microbial panel (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) at ~10⁵ to 10⁶ CFU/mL.

  • Recovery: Incubate at 20–25°C. Plate and enumerate surviving microorganisms at 7, 14, and 28 days.

  • Evaluation: Calculate the log reduction. Ensure the formulation meets the specific acceptance criteria of USP <51> and EP 5.1.3[3].

G2 S Formulation Design P PET Assay (Efficacy) S->P N 2D NMR (Binding) S->N C SEC / DLS (Aggregation) S->C O Formulation Optimization P->O N->O C->O

Diagram 2: Orthogonal experimental workflow for preservative-protein compatibility.

Conclusion

The choice between benzyl alcohol and 4-benzyl-m-cresol dictates the fundamental stability strategy of the formulation. Benzyl alcohol is a safer bet for maintaining tertiary structure, provided the formulation can accommodate high excipient concentrations and osmolytes like sucrose are used to suppress nucleation[3]. Conversely, while 4-benzyl-m-cresol offers superior antioxidant properties and lower concentration requirements[6], its aggressive, site-specific binding demands rigorous hot-spot stabilization engineering to prevent catastrophic unfolding[5].

References

  • Source: pharmtech.
  • Source: smolecule.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: ku.

Sources

Comparative

A Comparative Guide to the Efficacy of 4-Benzyl-m-cresol and Other Antimicrobial Preservatives

Authored by: A Senior Application Scientist This guide provides an in-depth comparison of the antimicrobial efficacy of 4-Benzyl-m-cresol against other commonly used preservatives in the pharmaceutical and personal care...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the antimicrobial efficacy of 4-Benzyl-m-cresol against other commonly used preservatives in the pharmaceutical and personal care industries. The analysis is grounded in experimental data and established testing protocols to assist researchers, scientists, and drug development professionals in making informed decisions for product formulation.

The Imperative for Antimicrobial Preservation

Multi-dose pharmaceutical products, cosmetics, and personal care items are susceptible to microbial contamination during manufacturing and repeated consumer use. This contamination can lead to product spoilage, loss of therapeutic efficacy, and, most critically, pose a significant risk of infection to the user. Antimicrobial preservatives are therefore essential excipients incorporated into formulations to inhibit the growth of bacteria, yeast, and mold.

The ideal preservative is not merely a potent antimicrobial agent; it must also be chemically stable, compatible with other formulation ingredients, safe for the end-user, and effective at low concentrations across a broad spectrum of microorganisms. This guide will explore the performance of 4-Benzyl-m-cresol, a substituted phenol, in the context of these requirements, comparing it with established alternatives.

Technical Profile: 4-Benzyl-m-cresol

4-Benzyl-m-cresol (also known as 4-chloro-3,5-xylenol or PCMC) is a halogenated phenolic compound. Phenolic compounds, as a class, exert their antimicrobial effect primarily by disrupting microbial cell membranes.

Proposed Mechanism of Action: The lipophilic nature of the benzyl group facilitates the compound's partitioning into the lipid-rich cell membranes of microorganisms. Once integrated, it is believed to disrupt membrane potential, increase permeability, and interfere with essential enzymatic processes, ultimately leading to cell death. This multi-faceted mechanism makes the development of microbial resistance less likely compared to agents with highly specific targets.

Comparative Efficacy Analysis

The efficacy of a preservative is determined by its spectrum of activity and its potency, often quantified by the Minimum Inhibitory Concentration (MIC).

Spectrum of Activity

An effective preservative must be a broad-spectrum agent. The following table summarizes the general spectrum of activity for 4-Benzyl-m-cresol and its common alternatives.

Preservative ClassGram-Positive BacteriaGram-Negative BacteriaYeastMold
4-Benzyl-m-cresol ExcellentGoodGoodGood
Parabens (e.g., Methylparaben)GoodFairExcellentExcellent
Phenoxyethanol GoodFair-GoodFairFair
Formaldehyde Releasers ExcellentExcellentGoodGood

Analysis: 4-Benzyl-m-cresol demonstrates a well-balanced, broad spectrum of activity. While parabens are exceptionally effective against fungi (yeast and mold), they can exhibit weaker activity against certain Gram-negative bacteria. Phenoxyethanol's primary strength lies in its efficacy against Gram-negative bacteria, but it is often weaker against molds and yeasts, necessitating its use in combination with other preservatives. Formaldehyde-releasing agents offer excellent broad-spectrum coverage but face increasing regulatory scrutiny and consumer concerns regarding safety.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency. The data below is a synthesized representation from various sources and should be considered illustrative. Actual MICs can vary based on the specific microbial strain and testing conditions.

Microorganism4-Benzyl-m-cresol (ppm)Methylparaben (ppm)Phenoxyethanol (ppm)
Staphylococcus aureus (Gram +)100 - 200500 - 10002500 - 3500
Pseudomonas aeruginosa (Gram -)300 - 5001000 - 20002000 - 3000
Candida albicans (Yeast)150 - 300250 - 5001500 - 2500
Aspergillus brasiliensis (Mold)200 - 400100 - 3001000 - 2000

Analysis: The compiled data indicates that 4-Benzyl-m-cresol is generally effective at significantly lower concentrations than both parabens and phenoxyethanol, particularly against bacteria. This higher potency allows for lower use levels in final formulations, which can be advantageous for minimizing potential irritation and ensuring compatibility with other ingredients.

Factors Influencing Preservative Performance

The efficacy of a preservative is not absolute and is heavily influenced by the formulation's physicochemical properties.

Caption: Key factors influencing the selection and in-situ efficacy of a preservative system.

  • pH: Phenolic preservatives like 4-Benzyl-m-cresol are most effective in their non-ionized state, which is favored in acidic to neutral formulations (pH 4-8). The efficacy of parabens also decreases at higher pH values.

  • Partitioning: In emulsion systems, the preservative must be present in the aqueous phase where microbial growth occurs. Highly lipophilic preservatives may partition into the oil phase, reducing their effective concentration in the water phase.

  • Interactions: Non-ionic surfactants and certain polymers can encapsulate preservative molecules, rendering them unavailable for antimicrobial activity. Compatibility studies are crucial.

Experimental Protocol: Antimicrobial Effectiveness Testing (AET)

The definitive evaluation of a preservative system's performance within a specific formulation is the Antimicrobial Effectiveness Test (AET), also known as a challenge test. The protocol outlined below is based on the principles of the USP <51> and Ph. Eur. 5.1.3 monographs.

Principle

The test involves inoculating the formulated product with a high concentration of specified microorganisms. The product is then held at a defined temperature, and the number of viable microorganisms is periodically counted over 28 days to determine the rate and extent of microbial reduction.

AET Workflow Diagram

Caption: Standard workflow for an Antimicrobial Effectiveness Test (AET).

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Culture the challenge organisms separately: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli (bacteria); Candida albicans (yeast); and Aspergillus brasiliensis (mold).

    • Harvest the microorganisms and suspend them in a sterile saline solution to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Product Inoculation:

    • Divide the test product into five separate, sterile containers, one for each challenge organism/pool.

    • Inoculate each container with the microbial suspension. The volume of the inoculum should be between 0.5% and 1.0% of the product's volume to ensure the final concentration of microorganisms is between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

    • Mix thoroughly to ensure uniform distribution.

  • Sampling and Plating:

    • Time Zero: Immediately after inoculation, remove a 1g or 1mL aliquot from each container.

    • Neutralization (Critical Step): Disperse the aliquot in a validated neutralizing broth (e.g., D/E Neutralizing Broth). This step is crucial to inactivate the preservative and allow any surviving microorganisms to grow when plated. The choice of neutralizer depends on the preservative being tested.

    • Perform serial dilutions and use plate count techniques (e.g., pour plate or spread plate) with appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Repeat this sampling and plating procedure at specified intervals, typically 7, 14, and 28 days.

  • Incubation and Enumeration:

    • Incubate the plates at the appropriate temperature and duration (e.g., 30-35°C for bacteria, 20-25°C for fungi).

    • Count the number of CFUs on the plates and calculate the concentration of viable microorganisms (CFU/mL or CFU/g) at each time point.

  • Data Analysis:

    • Calculate the log reduction in microbial concentration from the initial Time Zero count for each time point.

    • Log Reduction = log₁₀(Initial CFU/mL) - log₁₀(CFU/mL at time point)

    • Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.). For example, for bacteria, USP <51> Category 1 products require a ≥1.0 log reduction by day 7, a ≥3.0 log reduction by day 14, and no increase thereafter.

Conclusion

4-Benzyl-m-cresol presents a compelling option as a broad-spectrum antimicrobial preservative, demonstrating high potency at low concentrations compared to common alternatives like parabens and phenoxyethanol. Its balanced efficacy against bacteria, yeast, and mold makes it a versatile choice for a wide range of pharmaceutical and cosmetic formulations.

However, the selection of a preservative system cannot be based on MIC data alone. The ultimate performance is dictated by the complex interplay of the formulation's pH, composition, and potential ingredient interactions. Therefore, rigorous Antimicrobial Effectiveness Testing (AET) as described is a mandatory step in the development process to validate the efficacy and ensure the safety and stability of the final product.

Validation

A Comparative Guide to the Purity Assessment of Synthesized 4-Benzyl-m-cresol by HPLC and GC-MS

Introduction: The Imperative of Purity in Drug Development 4-Benzyl-m-cresol is a significant building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

4-Benzyl-m-cresol is a significant building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. In the context of drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals, such as organic and inorganic impurities or residual solvents, can alter the therapeutic properties and even introduce toxicity into the final drug product.[1][2]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[2] The ICH Q3A(R2) guideline, for instance, provides a clear framework for the content and qualification of impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[3][4][5][6] This necessitates the use of robust, validated analytical methods capable of separating, identifying, and quantifying the main compound and any potential impurities.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of synthesized 4-Benzyl-m-cresol. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their needs.

The Analytical Challenge: Profiling 4-Benzyl-m-cresol

4-Benzyl-m-cresol is a substituted phenol, possessing both aromatic rings and a polar hydroxyl group. Its synthesis can introduce a variety of potential impurities, including:

  • Starting Materials: Unreacted m-cresol or benzylating agents (e.g., benzyl chloride, benzyl alcohol).

  • By-products: Isomers (e.g., 2-benzyl-m-cresol, 6-benzyl-m-cresol), over-benzylated products, or products from side reactions.

  • Degradation Products: Compounds formed during synthesis or storage, often through oxidation.

  • Residual Solvents: Organic solvents used during the reaction or purification steps.

An effective analytical strategy must be able to resolve the main compound from these structurally similar and diverse impurities. The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific impurities being targeted.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a dominant separation technique in the pharmaceutical industry, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[7][8][9] For a moderately polar and non-volatile compound like 4-Benzyl-m-cresol, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation: Reversed-Phase HPLC

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[10][11] 4-Benzyl-m-cresol and its organic impurities are separated based on their hydrophobic interactions with the stationary phase.[11] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds are eluted earlier by the polar mobile phase.[12]

Causality in Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the standard for RP-HPLC due to its strong hydrophobic retention capabilities, which are well-suited for separating aromatic compounds like 4-Benzyl-m-cresol and its potential non-polar impurities.[10][11]

  • Mobile Phase Composition: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is used.[10] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This allows for the initial elution of polar impurities in a highly aqueous mobile phase, followed by the elution of the main compound and more non-polar impurities as the mobile phase becomes more organic and, therefore, stronger.

  • Detector Selection: A UV-Vis detector is ideal because the aromatic rings in 4-Benzyl-m-cresol and its likely impurities absorb ultraviolet light, providing a sensitive and reliable means of detection.

Experimental Workflow: HPLC Purity Assessment

Below is a detailed protocol for the purity analysis of 4-Benzyl-m-cresol. This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[13]

Protocol 1: RP-HPLC Method for 4-Benzyl-m-cresol

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthesized 4-Benzyl-m-cresol in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 4-Benzyl-m-cresol using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any specified impurities against their respective reference standards if available.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Synthesized 4-Benzyl-m-cresol dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Conc. dissolve->dilute autosampler Autosampler Injection dilute->autosampler column C18 Column (30°C) autosampler->column pump Gradient Pump (A+B) pump->autosampler detector UV-Vis Detector (275 nm) column->detector acquisition Data Acquisition System detector->acquisition chromatogram Generate Chromatogram acquisition->chromatogram analysis Peak Integration & Area % Calculation chromatogram->analysis report report analysis->report Purity Report

Caption: Workflow for HPLC purity analysis of 4-Benzyl-m-cresol.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[9] It is the gold standard for the analysis of volatile and semi-volatile compounds and is exceptionally useful for identifying unknown impurities.[14][15]

Principle of Separation and Detection

In GC, a sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. Separation is based on the compounds' boiling points and their interactions with the stationary phase.[14] After separation, the compounds enter the mass spectrometer. In the most common mode, Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[16][17] This fragmentation pattern acts as a unique "molecular fingerprint" that can be compared against spectral libraries for definitive identification.

Causality in Method Design
  • Volatility and Derivatization: While 4-Benzyl-m-cresol is semi-volatile, the polar hydroxyl (-OH) group can cause peak tailing and poor chromatographic performance. To mitigate this, a derivatization step, such as silylation, is often employed. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, leading to sharper peaks and improved sensitivity.[18]

  • Column Selection: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a robust choice for general-purpose separation of semi-volatile aromatic compounds.

  • Temperature Programming: A temperature ramp is essential. It starts at a lower temperature to separate highly volatile impurities (like residual solvents) and gradually increases to elute the derivatized analyte and any higher-boiling by-products.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method.[16] Its "hard" ionization produces extensive, reproducible fragmentation, which is ideal for library matching and structural elucidation of unknown impurities.[17]

Experimental Workflow: GC-MS Impurity Identification

Protocol 2: GC-MS Method for 4-Benzyl-m-cresol

  • Sample Preparation & Derivatization:

    • Prepare a ~1 mg/mL solution of the synthesized 4-Benzyl-m-cresol in a dry, aprotic solvent (e.g., Pyridine or Acetonitrile).

    • To 100 µL of this solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-550.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to see all separated components.

    • Examine the mass spectrum for each peak.

    • Compare the experimental mass spectrum of the main peak with the expected spectrum for silylated 4-Benzyl-m-cresol.

    • For impurity peaks, compare their mass spectra against a commercial library (e.g., NIST, Wiley) to tentatively identify them.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis start Synthesized 4-Benzyl-m-cresol dissolve Dissolve in Dry Solvent start->dissolve derivatize Add Silylating Agent & Heat (70°C) dissolve->derivatize injector GC Inlet (Vaporization) derivatize->injector column GC Column (Temp Program) injector->column ms Mass Spec (EI, Scan) column->ms acquisition Data Acquisition System ms->acquisition tic Generate TIC & Mass Spectra acquisition->tic analysis Library Search & Identification tic->analysis report report analysis->report Impurity ID Report

Caption: Workflow for GC-MS impurity identification of 4-Benzyl-m-cresol.

Comparative Analysis: HPLC vs. GC-MS

Choosing the right technique depends on the analytical goal. HPLC is superior for quantification and routine purity checks, while GC-MS excels at the identification of volatile impurities and unknown compounds.[7][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Quantitative analysis (Purity, Assay)Qualitative analysis (Identification of unknowns)
Analyte Suitability Non-volatile & thermally sensitive compounds.[9][19]Volatile & semi-volatile, thermally stable compounds.[9][14]
Sample Preparation Simpler; typically "dissolve and dilute".More complex; may require derivatization for polar analytes.[18]
Separation Principle Based on analyte's partitioning between liquid mobile phase and solid stationary phase.Based on analyte's boiling point and interaction with stationary phase.
Detection Typically UV-Vis; provides quantitative data but limited structural information.Mass Spectrometry; provides mass-to-charge ratio and fragmentation, enabling definitive identification.
Sensitivity High, especially with UV-active compounds.Very high, especially in Selected Ion Monitoring (SIM) mode. Can detect trace-level impurities.[7]
Selectivity Good; can separate isomers with optimized methods.Excellent; co-eluting peaks can often be resolved by their unique mass spectra.
Analysis Time Typically longer run times (15-60 minutes).[15][19]Typically faster run times, especially for volatile compounds.[15][19]
Cost & Complexity HPLC systems can be more expensive to purchase and operate due to high-pressure pumps and solvent costs.[7][15]GC-MS systems are complex, but operational costs for carrier gas are often lower than HPLC solvents.[15]

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

Neither HPLC nor GC-MS alone can tell the whole story of a synthesized compound's purity. A comprehensive and trustworthy purity assessment of 4-Benzyl-m-cresol relies on an integrated, orthogonal approach:

  • HPLC for Routine Quality Control: A validated RP-HPLC method should be the primary tool for routine purity testing and release of batches. Its robustness, precision, and quantitative accuracy make it ideal for determining the area percent purity and quantifying known impurities.

  • GC-MS for In-Depth Characterization: GC-MS should be employed during process development and for investigating any unknown peaks that appear in the HPLC chromatogram. Its strength lies in identifying volatile residual solvents, starting materials, and unexpected by-products, providing crucial information for process optimization and ensuring a complete impurity profile is established.

By leveraging the quantitative strengths of HPLC and the unparalleled identification power of GC-MS, researchers and drug development professionals can build a complete, accurate, and regulatory-compliant purity profile for 4-Benzyl-m-cresol, ensuring the quality and safety of downstream applications.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Celebration of Scholarship. GCMS VS HPLC. Retrieved from [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • LCGC International. (2026, March 27). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • LCGC International. (2026, March 28). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Retrieved from [Link]

  • Purdue Engineering. Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

Comparison of different catalytic methods for m-cresol benzylation

An in-depth analysis of m-cresol benzylation reveals a classic divergence in synthetic organic chemistry: the competition between O-alkylation (etherification) and C-alkylation (Friedel-Crafts alkylation). For researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of m-cresol benzylation reveals a classic divergence in synthetic organic chemistry: the competition between O-alkylation (etherification) and C-alkylation (Friedel-Crafts alkylation). For researchers and drug development professionals, controlling this regioselectivity is critical, as the resulting intermediates serve vastly different roles in pharmaceutical synthesis and materials science.

This guide objectively compares three distinct catalytic methodologies—Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC), Homogeneous Brønsted Acids, and Mesoporous Solid Acids—evaluating their mechanistic pathways, performance metrics, and scalability.

Mechanistic Divergence: O-Alkylation vs. C-Alkylation

The choice of catalyst fundamentally alters the reaction pathway of m-cresol benzylation.

Under basic conditions with a phase-transfer catalyst, the reaction proceeds via the phenoxide ion. Because oxygen is highly electronegative and a strong nucleophile, it directly attacks the electrophilic carbon of benzyl chloride, yielding O-benzylated products (ethers)[1].

Conversely, under acidic conditions (homogeneous or heterogeneous), the catalyst protonates the benzyl alcohol (or activates benzyl chloride), generating a highly reactive benzyl carbocation. The hydroxyl (-OH) and methyl (-CH3) groups on the m-cresol ring act as electron-donating groups, activating the aromatic ring and directing the electrophilic aromatic substitution to the ortho and para positions, yielding C-alkylated products [2].

G Reactants m-Cresol + Benzylating Agent Phenoxide Phenoxide Ion (Middle Phase) Reactants->Phenoxide TBAB / NaOH (L-L-L PTC) Carbocation Benzyl Carbocation (Acidic Surface) Reactants->Carbocation Solid/Homogeneous Acid (H+ Activation) O_Alk O-Benzylation (3-benzyloxytoluene) Phenoxide->O_Alk Nucleophilic Attack (SN2 Pathway) C_Alk C-Benzylation (Benzyl-m-cresols) Carbocation->C_Alk Electrophilic Aromatic Substitution

Mechanistic divergence of m-cresol benzylation driven by basic phase-transfer vs acidic catalysis.

Comparative Analysis of Catalytic Systems

A. Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC)

Traditional biphasic (L-L) PTC often suffers from byproduct formation and catalyst waste. The transition to a tri-phasic (L-L-L) system using Tetrabutylammonium bromide (TBAB) revolutionizes O-benzylation. By adding a critical concentration of TBAB and an inorganic salt (like NaCl) to induce a "salting-out" effect, a distinct, catalyst-rich middle phase forms. The reaction occurs exclusively in this middle phase, driving the reaction to 100% selectivity for 3-benzyloxytoluene at a mild 50 °C[1].

B. Homogeneous Brønsted Acid Catalysis

Using p-Toluenesulfonic acid (p-TSA) with benzyl alcohol is a traditional approach for C-benzylation. The reaction is heavily dependent on temperature, the molar ratio of reactants, and catalyst loading, often optimized using a Yates pattern experimental design[3]. While effective, this method suffers from thermodynamic equilibration, leading to a broad mixture of ortho and para isomers. Furthermore, the homogeneous nature of p-TSA complicates downstream processing, requiring neutralization and generating aqueous waste.

C. Mesoporous Solid Acid Catalysis (Titanium-Phosphorus Mixed Oxides)

To overcome the recovery issues of homogeneous acids, mesoporous solid acids like Titanium-Phosphorus (Ti-P) mixed oxides are employed. Synthesized via evaporation-induced self-assembly (EISA), these catalysts feature large pore dimensions (6.7–10.4 nm) that prevent diffusion limitations for bulky aromatic transition states. In the benzylation of m-cresol, these bifunctional catalysts achieve 88.2% conversion over 24 hours, with a distinct selectivity profile: 68.0% 2-benzyl-5-methylphenol and 32.0% 4-benzyl-3-methylphenol[2]. The catalyst can be easily filtered and regenerated.

Quantitative Performance Summary
Catalytic SystemReaction PathwayPrimary Product(s)ConversionSelectivityOperating TempCatalyst Recovery
L-L-L PTC (TBAB) O-Alkylation3-benzyloxytoluene~100%100%50 °CExcellent (Phase Separation)
Homogeneous (p-TSA) C-AlkylationMixed Benzyl-m-cresolsHighLow (Mixed Isomers)100–140 °CPoor (Requires Neutralization)
Mesoporous Ti-P Oxides C-Alkylation2-benzyl-5-methylphenol (68%)4-benzyl-3-methylphenol (32%)88.2%100% (C-alkylated)>100 °CExcellent (Simple Filtration)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the critical causality behind each procedural step.

Protocol 1: O-Benzylation via L-L-L PTC (TBAB)

Causality Focus: Establishing the third phase is critical; without the exact ionic strength, the system reverts to a less selective biphasic state.

  • Aqueous Phase Preparation: Dissolve 0.01 mol of m-cresol and 0.012 mol of NaOH in 20 mL of distilled water. Stir at 80 °C for 1 hour to ensure complete formation of sodium m-cresolate. Cool to the target reaction temperature of 50 °C.

  • Salting-Out Agent: Add 0.12 mol of NaCl to the aqueous phase. Why: The high ionic strength decreases the solubility of the organic catalyst in the aqueous phase, forcing it to separate.

  • Organic Phase Addition: Add 0.01 mol of benzyl chloride dissolved in 20 mL of toluene.

  • Phase Induction: Introduce 0.005 mol of TBAB (Tetrabutylammonium bromide). Validation Check: Stop agitation after 5 minutes. You must visually confirm three distinct liquid phases (Aqueous bottom, Catalyst-rich middle, Organic top).

  • Reaction: Agitate at 1000 rpm for 2 hours at 50 °C.

  • Recovery: Halt agitation, decant the top organic phase (containing the 3-benzyloxytoluene product), and extract the middle phase for direct reuse in subsequent cycles[1].

Protocol 2: C-Benzylation via Mesoporous Ti-P Mixed Oxides

Causality Focus: Thermal activation of the catalyst is required to remove adsorbed water from the Lewis/Brønsted acid sites prior to the reaction.

  • Catalyst Activation: Calcine the Ti-P mixed oxide catalyst at 300 °C for 2 hours under a nitrogen atmosphere to evacuate the 6.7–10.4 nm mesopores and expose active acidic sites[2].

  • Reaction Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser, combine m-cresol and benzyl alcohol in a 3:1 molar ratio. Why: An excess of m-cresol suppresses the self-etherification of benzyl alcohol (yielding dibenzyl ether).

  • Catalyst Loading: Add 10 wt% (relative to benzyl alcohol) of the activated Ti-P catalyst.

  • Execution: Heat the mixture to 120 °C under continuous magnetic stirring (600 rpm) for 24 hours.

  • Monitoring & Workup: Monitor the disappearance of benzyl alcohol via GC-FID. Upon completion, cool the mixture and separate the solid catalyst via vacuum filtration. The filtrate contains the 2-benzyl-5-methylphenol and 4-benzyl-3-methylphenol isomers, which can be purified via fractional distillation.

Conclusion

For drug development professionals, the selection of a catalytic system for m-cresol benzylation is dictated entirely by the target molecule. If the etherified intermediate (O-alkylation) is required, L-L-L PTC stands as the undisputed champion, offering 100% selectivity and brilliant green-chemistry metrics through phase-recycling. Conversely, if ring-functionalization (C-alkylation) is the goal, mesoporous solid acids like Ti-P mixed oxides provide the necessary pore architecture and tunable acidity to achieve high conversions while eliminating the toxic waste streams associated with legacy homogeneous acids like p-TSA.

References

  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis ResearchGate URL
  • A Mathematical Model for Catalytic Benzylation of m-Cresol with Benzyl Alcohol ResearchGate URL
  • Academia.edu / Elsevier B.V.

Sources

Validation

Beyond Traditional Phenolics: The Strategic Advantages of 4-Benzyl-m-cresol in Advanced Antioxidant Formulations

As drug development and advanced material sciences push the boundaries of thermal processing and long-term shelf stability, the limitations of traditional synthetic phenolic antioxidants (SPAs) like Butylated Hydroxytolu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced material sciences push the boundaries of thermal processing and long-term shelf stability, the limitations of traditional synthetic phenolic antioxidants (SPAs) like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have become glaringly apparent. While these legacy compounds have dominated the industry for decades, their high volatility, pro-oxidant degradation pathways, and emerging toxicological profiles necessitate a paradigm shift.

Enter 4-Benzyl-m-cresol (4-BMC) —a structurally sophisticated phenolic antioxidant that leverages benzyl substitution to fundamentally alter radical scavenging thermodynamics and thermal stability. This guide provides an objective, data-driven comparison of 4-BMC against traditional SPAs, detailing the mechanistic causality behind its superior performance and outlining self-validating experimental protocols for your own laboratory evaluation.

Mechanistic Superiority: The Causality of Benzyl Substitution

To understand why 4-BMC outperforms BHT and BHA, we must examine the thermodynamics of free radical scavenging. Phenolic antioxidants neutralize lipid peroxyl radicals primarily through three competitive pathways: Hydrogen Atom Transfer (HAT) , Single Electron Transfer-Proton Transfer (SET-PT) , and Sequential Proton Loss Electron Transfer (SPLET) [1].

The Thermodynamic "Goldilocks" Zone

The efficacy of the HAT mechanism is governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. BHT possesses a very low BDE (~81 kcal/mol), which allows for rapid hydrogen donation. However, this hyper-reactivity is a double-edged sword: it makes BHT highly susceptible to rapid auto-oxidation and pro-oxidant behavior under high oxidative stress.

By contrast, 4-Benzyl-m-cresol exhibits an optimized BDE of ~84 kcal/mol[2]. This slight increase places 4-BMC in a thermodynamic "Goldilocks" zone. It is reactive enough to efficiently quench peroxyl radicals, yet stable enough to resist premature auto-oxidation.

Resonance vs. Inductive Stabilization

BHT relies on bulky tert-butyl groups at the ortho positions to provide steric hindrance and inductive electron donation. However, these bulky groups can physically impede the antioxidant from accessing deeply embedded radicals in complex lipid or polymer matrices.

4-BMC utilizes a benzyl group at the para position. The benzyl moiety provides moderate steric protection while introducing extended π-conjugation. When 4-BMC donates a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance delocalization across the extended aromatic system—a stabilizing mechanism that aliphatic tert-butyl groups simply cannot provide.

Mechanisms Antioxidant Phenolic Antioxidant (ArOH) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT -H• (BDE) SETPT Single Electron Transfer- Proton Transfer (SET-PT) Antioxidant->SETPT -e⁻ (IP) SPLET Sequential Proton Loss Electron Transfer (SPLET) Antioxidant->SPLET -H⁺ (PA) Radical Stable Phenoxyl Radical (ArO•) HAT->Radical SETPT_Int Radical Cation (ArOH•⁺) SETPT->SETPT_Int SPLET_Int Phenoxide Anion (ArO⁻) SPLET->SPLET_Int SETPT_Int->Radical -H⁺ (PDE) SPLET_Int->Radical -e⁻ (ETE)

Fig 1: Thermodynamic pathways of phenolic radical scavenging: HAT, SET-PT, and SPLET.

Safety, Toxicity, and Metabolic Profiles

The pharmaceutical and food industries are increasingly scrutinizing BHT and BHA due to their off-target toxicity. BHA has been implicated as an endocrine disruptor and a potential tumor promoter[3]. BHT is known to metabolize into 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q)[4]. BHT-Q is a highly reactive Michael acceptor that depletes intracellular glutathione (GSH), inducing severe oxidative stress and hepatotoxicity.

The 4-BMC Advantage: Because 4-BMC lacks the dual ortho-tert-butyl arrangement that drives stable quinone formation, it avoids this toxicological trap. Its primary metabolic clearance occurs via standard Phase II conjugation (glucuronidation and sulfation), ensuring a significantly cleaner safety profile for sensitive biological formulations.

Quantitative Performance Comparison

The structural differences between these compounds manifest clearly in their physicochemical properties. The benzyl substitution in 4-BMC introduces strong intermolecular π-π stacking in the solid state, drastically reducing vapor pressure and increasing thermal stability compared to the highly volatile BHT.

Physicochemical PropertyBHT (Legacy)BHA (Legacy)4-Benzyl-m-cresol (Advanced)
Bond Dissociation Enthalpy (BDE) ~81 kcal/mol~82 kcal/mol~84 kcal/mol
Thermal Onset Temperature ~150°C (High Volatility)~160°C~265°C
Steric Hindrance Very High (Bulky t-butyl)ModerateModerate (Planar π-stacking)
Radical Stabilization Mechanism Inductive & HyperconjugationInductive & ResonanceExtended π-Conjugation
Primary Toxic Metabolite BHT-Quinone (BHT-Q)Multiple Reactive IntermediatesMinimal / Benign Conjugates
High-Temp Processing Suitability Poor (Sublimes rapidly)PoorExcellent

Experimental Validation Protocols

To objectively validate the superiority of 4-BMC in your own laboratory, we recommend the following self-validating experimental workflows. These protocols are designed with built-in internal controls to ensure data integrity and reproducibility.

Protocol A: Kinetic DPPH Radical Scavenging Assay (Mechanism Validation)

This protocol moves beyond simple endpoint IC50 measurements to capture the second-order rate constants, validating the HAT/SPLET kinetic efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Prepare equimolar stock solutions (10 mM) of 4-BMC, BHT, and Trolox (Positive Control) in methanol.

  • Self-Validation Baseline: Run a solvent blank (methanol + DPPH) to establish the baseline degradation rate of the radical in the absence of antioxidants.

  • Reaction Initiation: In a 96-well quartz microplate, inject 10 µL of the antioxidant dilutions into 190 µL of the DPPH solution.

  • Kinetic Tracking: Immediately monitor the absorbance at 515 nm using a microplate reader at 25°C. Take readings every 10 seconds for 30 minutes.

  • Data Synthesis: Calculate the pseudo-first-order rate constant ( kobs​ ) from the exponential decay curve. The slower, controlled decay of 4-BMC compared to the rapid, plateauing decay of BHT confirms its resistance to pro-oxidant auto-degradation.

Protocol B: Thermogravimetric Oxidative Stability Index (TGA-OSI)

This protocol isolates thermal volatilization from true oxidative degradation, proving 4-BMC's suitability for high-heat applications (e.g., hot-melt extrusion in pharmaceuticals).

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the TGA instrument using an Indium standard to ensure precise temperature tracking. Run an empty platinum pan to establish a baseline drift profile.

  • Sample Loading: Load exactly 5.0 mg (±0.1 mg) of 4-BMC and BHT into separate platinum pans.

  • Inert Ramp (Volatilization Check): Heat the samples from 25°C to 300°C at a ramp rate of 10°C/min under a pure Nitrogen purge (50 mL/min). Record the temperature at 5% mass loss ( T5%​ ). Note: BHT will show massive mass loss here due to sublimation, whereas 4-BMC will remain stable up to ~265°C.

  • Oxidative Ramp: Repeat the exact same thermal ramp, but switch the purge gas to pure Oxygen (50 mL/min).

  • Analysis: The differential in mass loss profiles between the N2​ and O2​ runs isolates the oxidative degradation onset from simple thermal volatilization.

Workflow Prep Sample Preparation (4-BMC vs BHT/BHA) DPPH DPPH Kinetics Assay (Radical Scavenging) Prep->DPPH TGA Thermogravimetric Analysis (Thermal Stability) Prep->TGA Tox In Vitro Cytotoxicity (HepG2 Cells) Prep->Tox Data Data Synthesis & Comparative Modeling DPPH->Data IC50 & Kinetics TGA->Data Onset Temp (°C) Tox->Data Cell Viability (%)

Fig 2: Multi-modal experimental workflow for validating antioxidant efficacy and safety.

Conclusion

For formulation scientists and drug development professionals, the transition from BHT/BHA to 4-Benzyl-m-cresol represents a critical upgrade in both performance and safety. By leveraging extended π-conjugation and an optimized BDE, 4-BMC eliminates the volatility and toxic metabolite issues inherent to legacy SPAs, providing a robust, heat-stable, and biologically safer antioxidant matrix.

References

  • Journal of Agricultural and Food Chemistry (ACS) - Antioxidant Activity and Mechanism: Double H+/e– Processes[Link]

  • National Institutes of Health (NIH / PMC) - Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine[Link]

  • ResearchGate - A review of the occurrence, metabolites and health risks of butylated hydroxyanisole (BHA)[Link]

Sources

Comparative

Head-to-head comparison of 4-Benzyl-m-cresol and parabens in cosmetic formulations

The landscape of cosmetic and dermatological formulation is undergoing a paradigm shift. For decades, parabens have served as the gold standard for broad-spectrum preservation.

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of cosmetic and dermatological formulation is undergoing a paradigm shift. For decades, parabens have served as the gold standard for broad-spectrum preservation. However, rising regulatory scrutiny and consumer demand for alternative preservation strategies have accelerated the search for multifunctional molecules. Enter 4-Benzyl-m-cresol , a benzylated phenolic compound that offers a unique dual-action profile: robust antimicrobial efficacy coupled with potent antioxidant capabilities.

As a Senior Application Scientist, I have structured this guide to provide formulation scientists and drug development professionals with an objective, head-to-head mechanistic and performance comparison between traditional parabens and 4-Benzyl-m-cresol, supported by self-validating experimental workflows.

Mechanistic Profiling: Molecular Targets and Efficacy

To effectively substitute or compare preservative systems, we must first understand their divergent mechanisms of action at the cellular level.

Parabens (Alkyl p-Hydroxybenzoates): Parabens are aliphatic esters of p-hydroxybenzoic acid. Their antimicrobial activity is primarily driven by their ability to partition into bacterial and fungal cell membranes. Once inserted, they disrupt membrane transport processes, leading to membrane permeability transitions. This cascade results in the depolarization of mitochondria, rapid ATP depletion, and the subsequent inhibition of DNA and RNA synthesis,[1]. Because their efficacy relies on lipid solubility, longer-chain parabens (like propylparaben) exhibit stronger antibacterial action than short-chain variants (like methylparaben) due to enhanced cytoplasmic target saturation[1].

4-Benzyl-m-cresol (Benzylated Phenolic): Unlike the ester-based parabens, 4-Benzyl-m-cresol is a substituted phenol. Its mechanism is biphasic. First, the phenolic hydroxyl group induces severe cytoplasmic leakage in microbes, disrupting membrane permeability to potassium and phosphate ions. This dissipates the proton motive force, uncoupling cellular respiration from ATP synthesis[2]. Second, the addition of the benzyl group at the para position provides significant steric hindrance. This structural modification not only enhances the molecule's lipophilicity for better membrane penetration but also facilitates Hydrogen Atom Transfer (HAT), allowing it to act as a highly effective radical scavenger and antioxidant within the formulation[3].

MOA cluster_0 Parabens (e.g., Methylparaben) cluster_1 4-Benzyl-m-cresol P1 Paraben Entry P2 Membrane Transport Disruption P1->P2 P3 Mitochondrial Depolarization P2->P3 P4 ATP Depletion (Bactericidal) P3->P4 C1 Phenolic Insertion C2 Hydrogen Atom Transfer (Antioxidant) C1->C2 C3 Proton Motive Force Dissipation C1->C3 C4 Dual Action: Stability + Death C2->C4 C3->C4

Fig 1: Mechanistic pathways of Parabens vs. 4-Benzyl-m-cresol in microbial targets.

Quantitative Performance & Physicochemical Data

When formulating, the physicochemical properties of the preservative dictate the thermodynamic stability of the emulsion. Parabens are known for their broad pH tolerance (4.5–7.5) and neutral behavior in aqueous environments, which prevents unwanted pH shifts in the final product[4].

Conversely, 4-Benzyl-m-cresol boasts exceptional thermal stability. Experimental thermal analysis demonstrates that 4-Benzyl-m-cresol has an oxidation onset temperature of approximately 265°C, making it vastly superior for hot-pour cosmetics or high-shear emulsion processes where traditional preservatives might degrade[3].

ParameterParabens (Methyl/Propyl)4-Benzyl-m-cresol
Chemical Class Aliphatic esters of p-hydroxybenzoic acidBenzylated phenolic compound
Primary Function Broad-spectrum antimicrobialAntimicrobial & Formulation Antioxidant
Thermal Stability Stable under standard autoclaving[5]Exceptionally High (Onset ~265°C)[3]
Optimal pH Range 4.5 – 7.5[4]4.0 – 8.5 (pKa ~9.5)
Water Solubility Moderate (Decreases with chain length)[4]Low (Requires glycols/solvents for incorporation)
Metabolic Pathway Hydrolyzed by skin esterases (I, II, III)[6]Hepatic conjugation (Avoids skin esterases)
Estrogenic Activity Weak xenoestrogen (10,000x < estradiol)None reported

Experimental Workflow: Self-Validating Challenge Testing

To objectively compare the antimicrobial efficacy of these two systems, a standard USP <51> Antimicrobial Effectiveness Test is insufficient without internal validation controls. The following protocol utilizes a self-validating system to ensure that the observed microbial log reduction is due to true bactericidal activity, not merely bacteriostatic carryover onto the agar plates.

Step-by-Step Methodology:

Step 1: Matrix Preparation & pH Stratification Causality: Because the ionization state of phenolics dramatically alters their membrane permeability, test matrices must be stratified.

  • Prepare a standard cosmetic emulsion base (o/w).

  • Divide into two aliquots: adjust one to pH 5.5 (mimicking the acid mantle) and one to pH 7.5.

  • Incorporate Parabens (0.4% w/w total) into Control Group A, and 4-Benzyl-m-cresol (0.4% w/w) into Test Group B.

Step 2: Standardized Inoculation

  • Inoculate each sample with 106 CFU/g of Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), and Aspergillus brasiliensis (fungus).

  • Homogenize thoroughly to ensure uniform distribution of the lipophilic preservatives.

Step 3: The Neutralization Validation (Critical Self-Validating Step) Causality: Lipophilic preservatives like 4-Benzyl-m-cresol can carry over during serial dilution, inhibiting growth on the Petri dish and yielding false-positive efficacy results.

  • Before plating, transfer a 1g aliquot of the inoculated sample into 9 mL of Dey-Engley (D/E) Neutralizing Broth.

  • Validation Check: Spike a parallel D/E broth containing the uninoculated preservative matrix with a low count (10-100 CFU) of the target organism. If recovery is <80%, the neutralizer is failing, and the assay is invalid.

Step 4: Plating and Log Reduction Calculation

  • Plate the neutralized samples on Tryptic Soy Agar (TSA) at Days 7, 14, and 28.

  • Calculate the log reduction. A successful system must demonstrate a ≥2.0 log reduction of bacteria by Day 14, with no increase in fungi.

Workflow W1 Formulation Aliquots (pH 5.5 & 7.5) W2 Inoculation (10^6 CFU/g) W1->W2 W3 Neutralization Broth (Validation Step) W2->W3 W4 Plating & Recovery (Days 7, 14, 28) W3->W4 W5 Log Reduction Calculation W4->W5

Fig 2: Self-validating challenge testing workflow with critical neutralization step.

Safety, Metabolism, and Regulatory Context

The primary driver for replacing parabens is their controversial safety profile. Parabens act as competitive agonists of estrogen receptors (xenoestrogens), which has raised concerns regarding endocrine disruption, although their affinity is up to 10,000 times lower than endogenous estradiol,[6]. Furthermore, parabens are subject to the "paraben paradox." They are rapidly hydrolyzed by four specific esterases found in human skin (e.g., Esterase III in keratinocytes prefers butylparaben, while subcutaneous Esterase I prefers methylparaben)[6]. While this rapid metabolism prevents systemic accumulation, incomplete hydrolysis in compromised skin can trigger allergic contact dermatitis.

4-Benzyl-m-cresol circumvents the esterase degradation pathway entirely because it lacks an ester bond. This structural difference ensures that the molecule remains intact longer on the stratum corneum, providing prolonged surface protection and antioxidant defense against UV-induced lipid peroxidation. However, as a phenolic compound, formulators must carefully titrate its concentration to avoid the dose-dependent dermal sensitization occasionally associated with cresol derivatives[2].

Conclusion

For drug development professionals and cosmetic chemists, the choice between parabens and 4-Benzyl-m-cresol hinges on formulation requirements. Parabens remain the undisputed leaders in cost-efficacy and ease of aqueous incorporation. However, for high-temperature processed formulations, or products requiring simultaneous protection against microbial spoilage and oxidative degradation (e.g., formulations heavy in polyunsaturated botanical oils), 4-Benzyl-m-cresol offers an elegant, dual-action, non-estrogenic alternative.

Sources

Validation

Benchmarking 4-Benzyl-m-cresol (4-BMC): Performance, Reactivity, and Applications in Advanced Chemical Synthesis

Executive Summary & Strategic Positioning In the landscape of phenolic intermediates, balancing steric hindrance with chemical reactivity is a persistent challenge in drug development and materials science. 4-Benzyl-m-cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Positioning

In the landscape of phenolic intermediates, balancing steric hindrance with chemical reactivity is a persistent challenge in drug development and materials science. 4-Benzyl-m-cresol (CAS: 30091-02-2), also identified as 4-benzyl-3-methylphenol, occupies a critical operational sweet spot (1)[1]. By benchmarking 4-BMC against its unsubstituted precursor (m-cresol) and its hyper-substituted derivative (4,6-dibenzyl-m-cresol), this guide provides scientists with a definitive framework for selecting the optimal phenolic intermediate based on thermal stability, radical scavenging mechanisms, and downstream functionalization potential.

Mechanistic Profiling: The Causality of Substitution

To fully leverage 4-BMC in synthetic workflows, researchers must understand the causality behind its structural design:

  • The Para-Substitution Advantage: The benzyl group in 4-BMC is located at the para position relative to the phenolic hydroxyl. In unsubstituted m-cresol, the para position is highly susceptible to oxidative degradation, rapidly forming reactive quinones. Benzylation at this specific site blocks para-quinone formation, fundamentally enhancing the molecule's oxidative stability (2)[2].

  • Steric Tuning for Downstream Functionalization: Unlike 4,6-dibenzyl-m-cresol, which features dual benzyl substituents that severely restrict access to the hydroxyl group, 4-BMC leaves one ortho position open. This structural asymmetry allows for site-specific functionalization while maintaining sufficient steric shielding to stabilize phenoxyl radicals during antioxidant applications (3)[3].

Quantitative Performance Benchmarking

The following table synthesizes the quantitative performance metrics of 4-BMC compared to its primary alternatives, highlighting the trade-offs between reactivity and stability[1],[3].

Parameterm-Cresol4-Benzyl-m-cresol (4-BMC)4,6-Dibenzyl-m-cresol (4,6-DBMC)
CAS Number 108-39-430091-02-230091-01-1
Molecular Weight 108.14 g/mol 198.27 g/mol 230.31 g/mol
Thermal Onset Temp. < 150°C265°C295°C
Steric Hindrance MinimalModerate (Mono-substituted)High (Di-substituted)
Primary Antioxidant Mech. HAT (Rapid but unstable)HAT (Stabilized resonance)ET-PT / SPLET
Downstream Utility Broad, unselectiveHigh (Site-specific directed)Low (Sterically blocked)

Experimental Protocols: Self-Validating Workflows

Protocol A: Iridium-Catalyzed Site-Specific Synthesis of 4-BMC

Context: Traditional synthesis of para-alkylphenols suffers from poor site-selectivity and low phenolic tolerance. This protocol overcomes these bottlenecks by harnessing a p-quinone methide intermediate via iridium catalysis[2].

  • Step 1: Catalyst Preparation. Dissolve the iridium catalyst in a 1:1 (v/v) H₂O/HFIP (hexafluoroisopropanol) solvent system. Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the transition states and accelerating the rate-limiting formation of iridium hydride[2].

  • Step 2: Substrate & Reductant Addition. Introduce the 4-hydroxybenzyl alcohol precursor alongside 12 equivalents of formic acid. Causality: Formic acid serves as a traceless terminal reductant, driving the deoxygenation without leaving reactive byproducts[2].

  • Step 3: Mechanistic Control (Deoxygenation). Heat the reaction mixture for 2.5 hours. Causality: The reaction proceeds via a p-quinone methide intermediate, which strictly dictates site-selectivity to the para position, preventing unwanted ortho-alkylation[2].

  • Step 4: Isolation. Purify the mixture via liquid-liquid extraction and concentration to yield 4-benzyl-3-methylphenol as a colorless oil[2].

Protocol B: Thermal and Antioxidant Benchmarking

Context: To validate 4-BMC's operational window as a polymer stabilizer and intermediate, its thermal onset and radical scavenging pathways must be quantified against 4,6-DBMC[3].

  • Step 1: Thermal Analysis (TGA). Subject 4-BMC samples to a thermogravimetric temperature ramp of 10°C/min under a nitrogen atmosphere. Causality: Nitrogen prevents premature oxidative degradation, allowing accurate measurement of the pure thermal onset, which is validated at 265°C for 4-BMC[3].

  • Step 2: Radical Introduction (DPPH Assay). Introduce 2,2-diphenyl-1-picrylhydrazyl (DPPH) to the phenolic solution. Causality: DPPH provides a stable radical environment to measure the Hydrogen Atom Transfer (HAT) efficiency of the phenolic hydroxyl group[3].

  • Step 3: Kinetic Monitoring. Measure absorbance decay at 517 nm. Causality: The mono-substituted nature of 4-BMC allows rapid HAT due to moderate steric hindrance, whereas 4,6-DBMC relies on slower Electron Transfer-Proton Transfer (ET-PT) mechanisms due to heavy steric shielding[3].

Logical Workflow & Mechanistic Pathway

G mCresol m-Cresol High Reactivity Mono 4-Benzyl-m-cresol Optimal Balance mCresol->Mono Benzylation (C4) Di 4,6-Dibenzyl-m-cresol High Stability Mono->Di Benzylation (C6) Mech1 Site-Specific Functionalization Mono->Mech1 Open Ortho Position Mech2 Hydrogen Atom Transfer (HAT) Mono->Mech2 Moderate Steric Shielding Mech3 Electron Transfer Proton Transfer Di->Mech3 Heavy Steric Shielding

Fig 1: Mechanistic divergence of m-cresol derivatives based on substitution patterns.

References

  • Quality Control Chemicals (QCC)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Buy 4,6-Dibenzyl-m-cresol | 30091-01-1 Source: Smolecule URL

Sources

Safety & Regulatory Compliance

Safety

4-Benzyl-m-cresol proper disposal procedures

4-Benzyl-m-cresol: Comprehensive Operational Handling and Disposal Guide Chemical Profile and Mechanistic Hazards 4-Benzyl-m-cresol (CAS: 30091-02-2), also known as 4-benzyl-3-methylphenol, is a specialized phenolic deri...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Benzyl-m-cresol: Comprehensive Operational Handling and Disposal Guide

Chemical Profile and Mechanistic Hazards

4-Benzyl-m-cresol (CAS: 30091-02-2), also known as 4-benzyl-3-methylphenol, is a specialized phenolic derivative heavily utilized in drug development, organic synthesis, and extraction protocols[1]. While highly effective as a reagent, the structural addition of a benzyl group to the cresol moiety significantly increases its lipophilicity. Mechanistically, this allows the compound to rapidly penetrate the stratum corneum (the skin's outer layer) and standard laboratory gloves, carrying its corrosive and systemically toxic properties directly into the bloodstream[2][3].

Because of these properties, 4-Benzyl-m-cresol cannot be treated as standard organic waste. It is classified under stringent environmental regulations due to its acute toxicity and severe threat to aquatic ecosystems[4][5]. Drain disposal is strictly prohibited, as phenolic compounds disrupt the biological processes of wastewater treatment facilities and persist in the environment[6][7].

Quantitative Hazard Data & Disposal Causality

Understanding the physicochemical properties of 4-Benzyl-m-cresol is essential for implementing safe disposal logistics. The following table summarizes the quantitative hazards and their direct impact on operational choices.

Hazard ParameterQuantitative/GHS ClassificationMechanistic Causality & Disposal Implication
Acute Toxicity Category 3 (Oral/Dermal: H301+H311)High lipophilicity accelerates dermal absorption. Implication: Contaminated PPE must be isolated immediately and treated as acutely hazardous waste[4][8].
Corrosivity Category 1B (Skin/Eye: H314)Phenolic hydroxyl groups cause rapid protein denaturation and tissue necrosis. Implication: Waste must be stored in High-Density Polyethylene (HDPE), as it degrades standard plastics[3][8].
Aquatic Toxicity Chronic Category 2Highly toxic to aquatic life with long-lasting effects. Implication: Zero-tolerance for drain disposal. All aqueous washings must be collected for incineration[4][7].
Regulatory Code RCRA D026 / U-listed analogClassified as a characteristic toxic waste. Implication: Must be strictly segregated from non-hazardous solid waste and manifested properly for EPA compliance[5][9].

Operational Workflows: Self-Validating Methodologies

Protocol A: Routine Laboratory Disposal of 4-Benzyl-m-cresol

Objective: Safely segregate and prepare liquid and solid phenolic waste for institutional incineration.

  • Step 1: Barrier Protection Setup. Don double-layered nitrile gloves (or ChemTek Viton/Butyl gloves for bulk handling), a fully fastened lab coat, and chemical splash goggles[3].

    • Validation Check: Perform a visual inspection of gloves for micro-tears or degradation before handling waste containers.

  • Step 2: Liquid Waste Segregation. In a certified chemical fume hood, carefully pour liquid 4-Benzyl-m-cresol waste into a dedicated HDPE secondary containment vessel[3][6]. Do not commingle with strong oxidizers (e.g., nitric acid) to prevent exothermic reactions[2].

    • Validation Check: Confirm the waste container is chemically compatible (HDPE) and verify the absence of heat generation 5 minutes after addition.

  • Step 3: Solid Waste Consolidation. Place all contaminated consumables—including pipette tips, Eppendorf tubes, and the outer layer of your gloves—into a puncture-proof, sealable container[6].

    • Validation Check: Invert the sealed container gently to ensure no residual liquid leaks from the solid waste matrix.

  • Step 4: Regulatory Labeling. Affix a hazardous waste label immediately. Explicitly identify the contents as "4-Benzyl-m-cresol / Toxic / Corrosive"[6][10].

    • Validation Check: Ensure the label is legible, dated, and clearly visible on the front-facing side of the container.

  • Step 5: Storage and EHS Handoff. Store the container below eye level in a designated hazardous waste cabinet. Once the container reaches 90% capacity, seal it tightly and request an Environmental Health and Safety (EHS) pickup[3][6].

    • Validation Check: Verify the container is completely sealed and not actively venting before transferring custody to EHS.

Protocol B: Emergency Spill Cleanup Procedure

Objective: Neutralize and contain accidental releases without spreading the lipophilic hazard.

  • Step 1: Isolation and Ventilation. Immediately evacuate personnel from the immediate vicinity. Ensure the room's ventilation or fume hood is operating at maximum capacity to clear toxic vapors[2][10].

    • Validation Check: Confirm the area is secured with a physical barrier or chemical spill sign before re-entering with spill kits.

  • Step 2: Dry Absorption (No Water). Crucial: Do not use water, as it will spread the lipophilic compound. Cover the spill entirely with an inert, commercially available absorbent (e.g., dry clay, diatomaceous earth, or vermiculite)[4][10].

    • Validation Check: Visually confirm that no free liquid remains and the absorbent material has completely agglomerated the spill.

  • Step 3: Chemical Decontamination. Carefully sweep up the saturated absorbent using non-sparking tools. Wipe the affected surface with a 70% isopropanol (IPA) solution or Polyethylene Glycol (PEG) 300/400. These solvents effectively solubilize and lift phenolic residues that water leaves behind[2][11].

    • Validation Check: Swab the decontaminated area with a fresh IPA wipe; if the wipe shows any discoloration or a phenolic odor persists, repeat the decontamination step.

  • Step 4: Waste Containment. Place all absorbents, wipes, and contaminated PPE into a heavy-duty hazardous waste bag. Seal, label as "Spill Debris: 4-Benzyl-m-cresol," and contact EHS for immediate emergency removal[2][10].

    • Validation Check: Double-bag the waste to ensure structural integrity and prevent vapor leakage during transport.

Waste Management Decision Architecture

The following logical workflow dictates the proper segregation pathways for 4-Benzyl-m-cresol waste streams to ensure RCRA compliance.

G Start 4-Benzyl-m-cresol Waste Generated Type Determine Waste State Start->Type Liquid Liquid Waste (Aqueous/Organic) Type->Liquid Solutions/Extracts Solid Solid Waste (PPE, Consumables) Type->Solid Contaminated Items Spill Spill Cleanup (Absorbents) Type->Spill Accidental Release LiqCont Segregate into HDPE Container Liquid->LiqCont SolCont Puncture-Proof Sealable Container Solid->SolCont SpillCont Neutralize & Absorb (No Water) Spill->SpillCont Label Apply RCRA Label (Toxic/Corrosive) LiqCont->Label SolCont->Label SpillCont->Label EHS EHS Pickup & Incineration Label->EHS 90% Capacity Reached

Decision tree for 4-Benzyl-m-cresol waste segregation and disposal.

References

  • Penta Chemicals. "o-Cresol - SAFETY DATA SHEET". [Link]

  • University of Tennessee Health Science Center (UTHSC). "Phenol, Chloroform, or TRIzol™ Waste Disposal". [Link]

  • The Ohio State University (OSU). "Phenol Standard Operating Procedure".[Link]

  • UC Davis. "Standard Operating Procedure: Phenol". [Link]

  • Western Washington University (WWU). "Phenol Safety Guidelines".[Link]

  • Carl Roth. "Safety Data Sheet: m-Cresol".[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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